2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Description
Properties
IUPAC Name |
2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-9-4-8-3-7(6-13)5-11-10(8)12-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZRWBCJDGIEKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=CN=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678448 | |
| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246088-51-6 | |
| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a key heterocyclic building block. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural similarity to indole, which allows it to act as a bioisostere with potentially improved pharmacological properties such as enhanced solubility and bioavailability.[1][2] Derivatives of this core structure are integral to numerous clinically evaluated drugs, particularly as kinase inhibitors.[1][3]
This document is intended for researchers and professionals in drug development and synthetic organic chemistry. It details a robust two-stage synthetic strategy, beginning with the construction of the 2-ethyl-7-azaindole core, followed by regioselective formylation at the C5-position. The causality behind experimental choices and the underlying mechanisms are explained to provide a field-proven and scientifically sound methodology.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
-
Part I: Construction of the 7-Azaindole Core. Synthesis of the key intermediate, 2-Ethyl-1H-pyrrolo[2,3-b]pyridine.
-
Part II: C5-Position Functionalization. Introduction of a carbaldehyde group via an electrophilic aromatic substitution reaction.
Caption: High-level overview of the two-stage synthetic pathway.
Part I: Synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine
The construction of the 2-substituted 7-azaindole core is efficiently achieved through a two-step sequence commencing with a palladium-catalyzed Sonogashira coupling, followed by a base-mediated intramolecular cyclization. This approach is highly effective and avoids the need for protecting groups on the amino functionality.[4]
Reaction Scheme & Mechanism
The synthesis starts from commercially available 2-amino-3-iodopyridine and 1-butyne. The Sonogashira coupling reaction forms a 2-amino-3-(but-1-yn-1-yl)pyridine intermediate. This intermediate is not isolated but is directly subjected to intramolecular cyclization promoted by a strong base, such as potassium tert-butoxide, to yield the desired 2-ethyl-7-azaindole.[4][5] The use of 18-crown-6 is catalytic and serves to solubilize the potassium base in a non-polar solvent like toluene, thereby enhancing its reactivity.[4]
Caption: Reaction pathway for 2-Ethyl-1H-pyrrolo[2,3-b]pyridine synthesis.
The mechanism of the second step involves the deprotonation of the aminopyridine by potassium t-butoxide, followed by a 5-exo-dig intramolecular nucleophilic attack of the resulting anion onto the alkyne carbon, leading to the formation of the pyrrole ring.
Experimental Protocol: 2-Ethyl-1H-pyrrolo[2,3-b]pyridine
The following protocol is adapted from established procedures for the synthesis of 2-substituted 7-azaindoles.[4]
| Step | Procedure | Rationale & Insights |
| 1 | To a solution of 2-amino-3-iodopyridine (1.0 eq) in triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) under an inert atmosphere (N₂ or Ar). | The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. CuI acts as a co-catalyst in the Sonogashira reaction. |
| 2 | Add 1-butyne (1.5 eq) dropwise to the mixture at room temperature. Stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. | The excess alkyne drives the reaction to completion. Monitoring the reaction progress is crucial for determining the endpoint. |
| 3 | Filter the reaction mixture through a pad of Celite to remove the catalyst residues and ammonium salts. Concentrate the filtrate under reduced pressure. | This step removes insoluble byproducts and the catalyst, providing the crude alkynylpyridine intermediate. |
| 4 | Dissolve the crude intermediate in toluene. Add potassium tert-butoxide (t-BuOK, 1.2 eq) and a catalytic amount of 18-crown-6 (0.05 eq). | Toluene is an effective solvent for the high-temperature cyclization. 18-crown-6 complexes the K⁺ ion, increasing the nucleophilicity of the t-butoxide anion. |
| 5 | Heat the mixture to 65-80 °C and stir for 12-18 hours. Monitor the reaction for the formation of the 7-azaindole product. | The elevated temperature provides the necessary activation energy for the intramolecular cyclization. |
| 6 | After cooling to room temperature, quench the reaction by carefully adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. | The aqueous workup removes the base and other water-soluble impurities. |
| 7 | Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-Ethyl-1H-pyrrolo[2,3-b]pyridine. | Chromatography is essential for obtaining the product with high purity, free from starting materials and side products. |
Data Summary: Synthesis of Intermediate I
| Parameter | Value / Reagent | Source |
| Starting Material | 2-Amino-3-iodopyridine | [4] |
| Coupling Partner | 1-Butyne | N/A |
| Catalyst System | Pd(PPh₃)₂Cl₂, CuI | [4][5] |
| Base (Cyclization) | Potassium tert-butoxide (t-BuOK) | [4] |
| Phase Transfer Catalyst | 18-Crown-6 | [4] |
| Solvent | Triethylamine, Toluene | [4] |
| Temperature | Room Temperature (Coupling), 65-80°C (Cyclization) | [4] |
| Typical Yield | Good to Excellent | [4] |
Part II: Synthesis of this compound
The introduction of the aldehyde functional group at the C5 position of the 7-azaindole ring is accomplished via the Vilsmeier-Haack reaction. This reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[6][7]
Reaction Scheme & Mechanism
The Vilsmeier-Haack reaction utilizes a formylating agent, the Vilsmeier reagent, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] This electrophilic species, a (chloromethylene)dimethyliminium salt, then reacts with the electron-rich 7-azaindole ring. While electrophilic substitution on 7-azaindole often favors the C3 position, functionalization at C5 is a critical transformation for building complex molecules.[10] The Vilsmeier-Haack reaction can provide access to the C5-formylated product. The reaction proceeds via an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[8][11]
Caption: Vilsmeier-Haack formylation of the 7-azaindole intermediate.
The mechanism involves two stages: first, the formation of the electrophilic Vilsmeier reagent, and second, the electrophilic aromatic substitution on the azaindole ring followed by hydrolysis.[9][11]
Experimental Protocol: this compound
This protocol is based on general procedures for the Vilsmeier-Haack formylation of aromatic substrates.[11]
| Step | Procedure | Rationale & Insights |
| 1 | In a flame-dried, three-necked flask under an inert atmosphere, place anhydrous N,N-dimethylformamide (DMF, ~10 eq). Cool the flask to 0 °C in an ice bath. | Anhydrous conditions are essential as both POCl₃ and the Vilsmeier reagent are highly reactive towards water. DMF serves as both a reagent and a solvent. |
| 2 | Add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent. | The addition must be slow and controlled due to the exothermic nature of the reaction. Pre-formation of the reagent ensures it is ready for the substrate. |
| 3 | Dissolve the 2-Ethyl-1H-pyrrolo[2,3-b]pyridine (Intermediate I, 1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C. | Adding the substrate as a solution ensures efficient mixing. Maintaining a low temperature controls the initial rate of the electrophilic substitution. |
| 4 | After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction by TLC or LC-MS. | Heating is required to drive the electrophilic substitution to completion, as the Vilsmeier reagent is a relatively weak electrophile.[8] |
| 5 | Cool the reaction mixture back to 0 °C. Quench the reaction by the slow and careful addition of a cold saturated aqueous solution of sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃). | This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic byproducts. This is a highly exothermic step and requires careful temperature control. |
| 6 | Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis. | This allows the hydrolysis to go to completion, maximizing the yield of the aldehyde product. |
| 7 | Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. | Standard aqueous workup isolates the crude product from the aqueous phase. |
| 8 | Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure this compound. | Purification is necessary to remove any unreacted starting material, regioisomers, or other impurities. |
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the pyrrole, and the C=O stretch of the aldehyde in the final product.
Conclusion
This guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The two-stage process, involving a Sonogashira coupling/cyclization followed by a Vilsmeier-Haack formylation, provides a versatile framework for accessing this valuable heterocyclic building block. The detailed protocols and mechanistic insights serve as a practical resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Collazo, E. R., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Retrieved from [Link]
-
Babu, G., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. NIH. Retrieved from [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Leboho, T. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. Retrieved from [Link]
-
European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]
-
Hilmy, K. M. H., et al. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. AJOL. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]
-
Molecules. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
- European Patent Office. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ajol.info [ajol.info]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 5. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
This guide provides a comprehensive technical overview of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, plausible synthetic routes, reactivity profile, and critical role as a synthetic intermediate for pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Core Molecular Profile and Physicochemical Properties
This compound belongs to the 7-azaindole class of compounds, which are recognized as privileged scaffolds in drug discovery. The fusion of a pyrrole ring with a pyridine ring creates a unique electronic and structural architecture, making it a versatile building block for targeting various biological pathways.[1] The presence of the ethyl group at the 2-position and the reactive carbaldehyde (formyl) group at the 5-position provides specific vectors for synthetic elaboration.
Chemical Structure and Identifiers
The fundamental structure is depicted below, illustrating the fused bicyclic system and key functional groups.
Caption: Chemical structure of the title compound.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below. While extensive experimental data is not uniformly available in public literature, computed properties and data from suppliers offer valuable insights.
| Property | Value | Source |
| CAS Number | 1246088-51-6 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O | [2] |
| Molecular Weight | 174.20 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| InChI Key | Information not readily available | N/A |
| SMILES | CCc1cc2c(cn1)[nH]c(c2)C=O | N/A |
| Solubility | Information not readily available | [2] |
| Melting Point | Information not readily available | [2] |
| Boiling Point | Information not readily available | [2] |
| Form | Solid (typical) |
Synthesis and Manufacturing Insights
While a specific, peer-reviewed synthesis for this compound is not prominently documented, a plausible synthetic pathway can be constructed based on established methodologies for creating the 7-azaindole core and subsequent functional group interconversions. The causality behind this proposed route lies in the strategic introduction of substituents onto a pre-formed heterocyclic scaffold.
A common approach involves the construction of the substituted pyrrolo[2,3-b]pyridine core, followed by formylation.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: Vilsmeier-Haack Formylation (Representative)
This protocol describes the critical formylation step, a robust and widely used method for introducing an aldehyde group onto electron-rich aromatic systems like the 7-azaindole core.
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), cool dimethylformamide (DMF, 3.0 eq.) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent. The choice of this reagent is causal; it generates a mild electrophile (the chloroiminium ion) that is highly effective for formylating activated rings without requiring harsh conditions.
-
Substrate Addition: Dissolve the starting material, 2-Ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), in a suitable solvent (e.g., dichloromethane or DMF) and add it slowly to the Vilsmeier reagent solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and quench by slowly adding it to a stirred solution of ice-cold aqueous sodium bicarbonate or sodium hydroxide until the pH is basic. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.
-
Isolation and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure carbaldehyde.
Chemical Reactivity Profile
The molecule's utility stems from the distinct reactivity of its functional groups, which allows for its versatile use as a synthetic intermediate.
Caption: Key reaction pathways for the title compound.
-
The Aldehyde Group: This is the primary site for synthetic elaboration. It readily undergoes nucleophilic addition and related reactions.
-
Reductive Amination: This is arguably the most critical reaction in its application. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new C-N bond. This is a cornerstone of modern drug synthesis for introducing amine-containing side chains.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents, providing another functional handle for amide coupling or other transformations.
-
Nucleophilic Addition: It can react with Grignard reagents or organolithium compounds to form secondary alcohols.
-
-
The Pyrrole NH: The proton on the pyrrole nitrogen is weakly acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated or acylated, allowing for modification at the N-1 position.
-
The Pyridine Nitrogen: This nitrogen atom is basic and can be protonated or quaternized, which can modulate the molecule's overall solubility and electronic properties.
Applications in Drug Discovery and Development
This carbaldehyde is not typically a final drug product but rather a crucial key intermediate . The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of numerous kinase inhibitors, which are a major class of targeted cancer therapies and anti-inflammatory agents.[1] The scaffold mimics the purine core of ATP, allowing it to bind to the ATP-binding site of kinases.
Role as a Versatile Synthetic Building Block
The ethyl group at the 2-position and the carbaldehyde at the 5-position provide two orthogonal points for diversification, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[3]
Caption: Role as an intermediate in a drug synthesis workflow.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following information is derived from typical Safety Data Sheets (SDS) for structurally related compounds.[4]
Hazard Identification
-
GHS Pictograms: GHS07 (Exclamation Mark) is often associated with this class of compounds.
-
Hazard Statements:
-
Precautionary Statements:
Recommended Handling and Storage
-
Handling: Work in a well-ventilated area or under a chemical fume hood. Avoid generation of dust and aerosols. Take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert gas (e.g., nitrogen or argon) is recommended.
References
- This compound Properties. Google Search.
- SAFETY D
- Safety D
- SAFETY D
- 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680. PubChem.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
- 1H-Pyrrolo 2,3-b pyridine-5-carbaldehyde AldrichCPR 849067-90-9. Sigma-Aldrich.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. labsolu.ca [labsolu.ca]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Azaindole Scaffolds
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its structure, a fusion of a pyrrole and a pyridine ring, mimics the indole core of tryptophan while offering unique hydrogen bonding capabilities and electronic properties.[2] These characteristics make 7-azaindole derivatives potent candidates for targeting a range of biological targets, including kinases and phosphodiesterases, and they are investigated for anticancer, anti-inflammatory, and antiviral applications.[3][4]
2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (Molecular Formula: C₁₀H₁₀N₂O, Molecular Weight: 174.20 g/mol ) is a functionalized derivative within this class.[5] The presence of an ethyl group at the 2-position and a reactive carbaldehyde at the 5-position makes it a versatile intermediate for the synthesis of more complex molecules.[6] Accurate and unambiguous structural confirmation is paramount for its use in drug discovery pipelines. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to elucidate and validate the structure of this compound.
Molecular Structure and Numbering
A clear understanding of the molecule's numbering convention is essential for interpreting spectroscopic data. The fused ring system is numbered systematically, providing a reference for assigning specific signals to the corresponding atoms in the structure.
Caption: A potential key fragmentation pathway for this compound.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: ATR-IR Data Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan first, which is then automatically subtracted from the sample scan.
Infrared (IR) Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Pyrrole N-H |
| ~2970-2850 | C-H Stretch | Ethyl group (aliphatic) |
| ~2820, ~2720 | C-H Stretch | Aldehyde C-H (Fermi doublet) |
| ~1680 | C=O Stretch | Aldehyde C=O |
| ~1600-1450 | C=C & C=N Stretch | Aromatic rings |
Interpretation of IR Spectrum
-
N-H Stretch (~3300 cm⁻¹): A moderately broad peak in this region is characteristic of the N-H stretching vibration of the pyrrole ring.
-
C-H Stretches: The sharp peaks just below 3000 cm⁻¹ (~2970-2850 cm⁻¹) are due to the sp³ C-H bonds of the ethyl group. The two weaker bands often observed around 2820 and 2720 cm⁻¹ are a hallmark of the aldehyde C-H stretch, known as a Fermi doublet. [7]* C=O Stretch (~1680 cm⁻¹): A strong, sharp absorption band in this region is definitive for the carbonyl (C=O) stretch of the aldehyde. Its position reflects conjugation with the aromatic ring system.
-
Aromatic Stretches (~1600-1450 cm⁻¹): Multiple bands in this "fingerprint" region correspond to the C=C and C=N stretching vibrations within the fused aromatic rings.
Conclusion and Validation Workflow
The structural elucidation of this compound is a systematic process where each spectroscopic technique provides complementary and confirmatory evidence. The workflow below illustrates how these techniques integrate to provide a self-validating system for structural confirmation.
Caption: Integrated workflow for the spectroscopic validation of the target compound.
By combining the precise molecular formula from HRMS, the identification of key functional groups from IR, and the detailed atomic connectivity from NMR, researchers can achieve an unambiguous and robust structural confirmation of this compound, ensuring its quality and suitability for subsequent applications in research and development.
References
Sources
- 1. ajol.info [ajol.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde (9CI) | 394223-03-1 [chemicalbook.com]
- 7. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
A Comprehensive Technical Guide to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Abstract: This document provides an in-depth technical overview of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS No. 1246088-51-6), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its physicochemical properties, plausible synthetic pathways with mechanistic considerations, and its strategic application as a key intermediate in the development of targeted therapeutics. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of the 7-azaindole scaffold.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure, which mimics the purine core, allows it to function as a versatile hinge-binding motif for numerous protein kinases. The strategic introduction of functional groups onto this core is a cornerstone of modern drug design. The title compound, this compound, is a particularly valuable derivative. The ethyl group at the 2-position can provide beneficial steric and electronic properties, while the carbaldehyde (formyl) group at the 5-position serves as a highly reactive and versatile synthetic handle for subsequent chemical modifications. This unique combination makes it a crucial building block for creating libraries of complex molecules aimed at high-value biological targets, such as fibroblast growth factor receptors (FGFRs) and phosphodiesterases (PDEs).[1][2][3]
Core Compound Profile: Physicochemical & Structural Data
A precise understanding of a compound's fundamental properties is critical for its effective use in research and development.
Molecular Structure
Caption: Molecular Structure of the title compound.
Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1246088-51-6 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O | [4] |
| Molecular Weight | 174.20 g/mol | [4] |
| IUPAC Name | This compound | N/A |
| PubChem CID | 49761644 | [4] |
| Form | Solid / Lyophilized Powder | [5] |
Synthesis and Mechanistic Considerations
A logical approach involves the formylation of a pre-functionalized 2-ethyl-7-azaindole precursor. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich aromatic and heterocyclic systems. The causality behind this choice lies in the high reactivity of the pyrrole ring towards electrophilic substitution, with the 5-position being a common site of reaction.
Caption: Plausible synthetic workflow for formylation.
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The electron-rich 7-azaindole ring then attacks this electrophile, followed by hydrolysis during aqueous workup to yield the final aldehyde product. This method is often preferred due to its relatively mild conditions and high yields for such transformations.
Applications in Drug Discovery: A Versatile Chemical Hub
The true value of this compound lies in its role as a versatile intermediate. The aldehyde functionality is a gateway to a vast array of chemical transformations, allowing for the systematic exploration of chemical space around the 7-azaindole core.
Caption: Role as a hub in discovery chemistry.
-
Reductive Amination: The most powerful application is the reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new C-N bonds. This is a primary method for attaching various side chains and exploring structure-activity relationships (SAR).
-
Wittig Reaction: Allows for the formation of C=C double bonds, enabling the synthesis of vinyl-substituted derivatives.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, which can then be used in amide coupling reactions.[1]
-
Nucleophilic Addition: Reactions with Grignard or organolithium reagents can generate secondary alcohols, providing another point of diversification.
This strategic potential is exemplified in the development of potent inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B) , where the 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be highly effective.[1][2][3]
Experimental Protocols
General Handling and Storage
Proper handling is essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Avoid generating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place.[6] For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5][6] The compound has a shelf life of several years under these conditions.[4]
Illustrative Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol is illustrative, based on standard procedures for similar substrates. Researchers should perform their own optimization.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cold DMF, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Substrate Addition: Dissolve 2-Ethyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC or LC-MS for the consumption of starting material.
-
Quenching and Workup: Cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure aldehyde.
Safety & Hazard Management
While specific data for this exact compound is limited, related pyrrolopyridine aldehydes and 7-azaindoles carry certain hazards. Users must handle the compound with care, assuming it possesses similar properties.
| Hazard Class | GHS Code | Description | Source (from related compounds) |
| Eye Irritation | H319 | Causes serious eye irritation. | [9] |
| Skin Irritation | H315 | Causes skin irritation. | [9] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [9] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [6][7] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [6][7] |
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[8] Seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water.[10] Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][10]
Conclusion and Future Outlook
This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its well-defined structure, combined with the versatile reactivity of the aldehyde group, provides an efficient and logical entry point for the synthesis of complex molecular architectures. The proven success of the 7-azaindole scaffold against critical disease targets like kinases and phosphodiesterases underscores the potential of derivatives originating from this key intermediate. Future research will likely focus on leveraging this building block to develop next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
- Vertex AI Search Result. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvQuG9d1yLHemWouMkzfLu2V7dWpAZ2GHFDafmjNqVoZUREZlaD4qVwJ3pnfqerTfipI4q1FxusAeFyzeVqGLBgxPHpujR3UwZMqYP4sfOiG5s_zbRqeQ05KnZ87AjKlXoZUdNNnjRvE9ioyPqZm1WFrvA9xJhb9N6wlocszg2CB_BAs441fn6khWYjMP30tN0UK9oEuLuuDeDJ8VaKxOmgjjeK9o8TG8IWYZPnYg152RzKhI=]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJginRL39YtRFqxRDhpW7Hvo9BLFmT4EiI4NL0Am9_LTSzc7QRaM1DFEpMDHYwGjCy6Db23-m3E7DlyakHncRG9A44rXeq3LwTYHoUZP3CeswQRQqL3n77o-rdBK52boea0qcSuvg7E2LqFGS3yQ8=]
- Jubilant Ingrevia. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH84Mz_AFaCBesb4XcZBn6G0gE-Bw1kdpCuFY9kQFFgyMtfEosOh2ktQksR8-QuSy4_8esh0kZrCs8v8VJ-6Rjd_b_6RCr83OgbN3vK9vKnWdJp9RSDgi7f6wF9RY6zGsix6wIOuA2O7XBfpoTusrZbSo8k6CQTfFBMP3_h-Ev9FF_svzPKtSjBlYLgjloqsWQWqYKAPG3HcsvY]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1-HXxH9_4nQ_4IHd9gG9-8dO-rpriJFAcm1tMvrPeRbviRpyyTRpR3vz1xcWWt4n8O619U4kIIHQZx99Fg--kv_JzfULd62TnRDFh8U4OecbSxU-uYzKwkGoslgL3EfZqZBZaOkdrsfLTc1uNKFGFZ1yLS5ALsC0GbSz5BAi9B7X3ApiZ_sZW3QwFdSXc3r0=]
- PubChem. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0141Vs2pDuFlKxC2KlWIy8hJP1bhxKmgtxJkQEpq4Q316UUO49CXiVW_vKlyVInofhbXVSCcuZ2MrSpMxUZhtkfW45KSmvx5kaGhVm4GuMJ6IIu_xHlAOWWco5T1Grm-gZ9Ye_V0anbuNMTP1gibhFPXAWK3Q2ZYi61dlt3nnndeJJD8JFBQIc1tQjQ==]
- BLD Pharmatech. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU5glb20zL9xcCbZ6Pys54t8n3OoTqfMd45EWyMxj53hSkRQzrBXlGgbRlsNLNHRIK9JkY7BqfzlO1w9y7iFttNeB-OSQHH_UAVlPJZG3Z7rmESzNAvlyY9b7GSJvPLGLonjlNqcRxd5QrYSYtmApOi_lven98TR8EHNHmhmy5Wlpe7ts=]
- PubMed Central (PMC). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6NACVxB8oD_pq3y7X-EQuiSMKgF80PT3WN4taVyT_6lD9e_Cc4whxKdDWZxyFs7buVnnp00ug6dFQ0AmcKRC2X4bLI1_d0hOoh2l9jFJO-pPDfHHBgTygcfODa1JBPuAS3erMJmPsC_xc_A==]
- Echo BioSystems. 1H-Pyrrolo[2,3-b]pyridine- 5-carbaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkgyNucV3SdE-CEW1rDzLccBZfZQQiGqJR74bISjEj8u1g-1Jcwhfvzgf-74WNDyyo9dnitaTOZ4iQoHGWvRqhE0cplJPCn0z-qO7sKNDFqZMQCb8Cj4wg-wK1uYdaonWF3srazOZFixM2vD8qrEJ6OASVtnMGsWd9g9HHrDqb7fIfaP95JQ==]
- Sigma-Aldrich. 1H-Pyrrolo 2,3-b pyridine-5-carbaldehyde AldrichCPR 849067-90-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDgmYfcp2tIFEE6tZefNN431hZnoFdtCrwKVZ8HuF0egblsg9iOgQ9E4UINebvUnUGlxjGolfxi9UHQzo5qQt9Q4kLpc0D3Ks9OyRV_0BySEhhOrbYW3HdW3kFEF_5MU-Utg143lXKK0Yb-3WRhfVbBqPpWxDH]
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4pP8Gvvuv_ewMchJ2pOHRzLDFT5cr5uzVTM7ZbMLDUUdZv0s81d0o1vDtqY-XKNdbATx_zQhHR2IJ9hEvYvGX4iN_n3QQc7hzWioRiRMIaZJZYx6_eTGFQr9XTRDRSmRVw2VExOAKgTPCpf7tal9p3PHVdb5CbpzuhEo=]
- PubMed Central (PMC). (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQzPlG2p2czUt3h7NiPfyjwSbpdnc6mN6gnxQRvqgmZ4CdDji0Q4ZhC9SCwzi6nnKQzMh024QwFxPIO8Y8arvnO1ZVLHUQFOKXJU3cXBnM1GGET_wToGvBTi409fDmDopdTGyT2nqDK7h1bA==]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. 1H-Pyrrolo[2,3-b]pyridine- 5-carbaldehyde [echobiosystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.bldpharm.com [file.bldpharm.com]
An In-depth Technical Guide to the Physical Characteristics of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Inferred
This technical guide delves into the physical characteristics of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in numerous biologically active molecules. The introduction of an ethyl group at the 2-position and a carbaldehyde at the 5-position creates a unique substitution pattern with potential for further chemical elaboration.
Section 1: Core Molecular Attributes
This compound is a moderately complex organic molecule featuring a fused bicyclic aromatic system. The core 7-azaindole structure imparts a degree of rigidity and specific electronic properties that are crucial for its potential biological interactions.
Structural and Molecular Data
A summary of the fundamental molecular properties is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.2 g/mol | [1] |
| CAS Number | 1246088-51-6 | [1] |
| Appearance | Predicted: Off-white to yellow or brown solid | Inferred from related compounds |
| Melting Point | Not available. Predicted: >150 °C | Inferred from related solid aldehydes |
| Boiling Point | Not available. Predicted: >300 °C (decomposes) | Inferred from related compounds |
| Solubility | Not available. Predicted: Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Inferred from structural analysis |
Section 2: Predicted Spectroscopic Signature
While specific experimental spectra for this compound are not publicly available, its spectroscopic characteristics can be predicted with a high degree of confidence based on the functional groups present and the 7-azaindole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted chemical shifts (in ppm, relative to TMS) are:
-
Aldehydic Proton (-CHO): A singlet in the downfield region, typically between 9.8 and 10.2 ppm.
-
Aromatic Protons (Pyrrolo[2,3-b]pyridine core): Several signals in the aromatic region (7.0 - 8.5 ppm). The specific coupling patterns will be indicative of the substitution on the bicyclic system.
-
Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (around 2.8 - 3.2 ppm) and a triplet for the methyl protons (around 1.2 - 1.5 ppm).
-
N-H Proton (Pyrrole): A broad singlet, typically in the downfield region (>10 ppm), which is exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will complement the proton data. Predicted key chemical shifts (in ppm) include:
-
Aldehydic Carbonyl (C=O): A signal in the highly deshielded region, around 185 - 195 ppm.
-
Aromatic Carbons: Multiple signals in the range of 110 - 155 ppm.
-
Ethyl Group Carbons: Signals for the methylene and methyl carbons, typically between 15 - 30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will clearly indicate the presence of the key functional groups:
-
N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.
-
C=C and C=N Stretches (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 174.2. Common fragmentation patterns for this type of molecule would likely involve the loss of the aldehyde group (CHO) and fragmentation of the ethyl side chain.
Section 3: Experimental Workflow for Characterization
For researchers synthesizing or acquiring this compound, a rigorous characterization protocol is essential to confirm its identity and purity.
General Synthesis Pathway
The synthesis of this compound would likely follow a multi-step sequence common for the functionalization of the 7-azaindole core. A plausible, generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for this compound.
Step-by-Step Characterization Protocol
-
Purity Assessment:
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
-
Rationale: To determine the purity of the sample and identify any potential impurities from the synthesis. A gradient elution with a suitable mobile phase (e.g., acetonitrile/water with a formic acid or trifluoroacetic acid modifier) is recommended.
-
-
Identity Confirmation:
-
Technique: High-Resolution Mass Spectrometry (HRMS).
-
Rationale: To confirm the elemental composition by obtaining an accurate mass measurement of the molecular ion. This provides strong evidence for the correct chemical formula.
-
-
Structural Elucidation:
-
Technique: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectroscopy.
-
Rationale: To unambiguously determine the structure of the molecule by identifying all proton and carbon environments and their connectivities. These experiments are crucial for confirming the regiochemistry of the ethyl and aldehyde substituents.
-
-
Functional Group Identification:
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Rationale: To provide rapid confirmation of the key functional groups, particularly the aldehyde carbonyl and the N-H of the pyrrole ring.
-
Section 4: Handling and Storage
-
Storage: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. A shelf life of 1095 days has been suggested by a commercial supplier, though this should be verified with empirical stability studies.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood is recommended.
Conclusion
This compound represents a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery. While detailed experimental data on its physical properties are not widely published, this guide provides a comprehensive overview of its known attributes and predicted characteristics. The outlined experimental workflows offer a clear path for researchers to rigorously characterize this compound and proceed with confidence in their synthetic endeavors. As with any chemical, empirical determination of its properties is paramount for ensuring the accuracy and reproducibility of scientific research.
References
-
Adisiswanto, J. et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 6(78), 74873-74885. Available at: [Link]
-
Apexmol. This compound. Available at: [Link]
-
European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. EP2282998A1. Available at: [Link]
-
PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Available at: [Link]
-
PubChem. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. Available at: [Link]
Sources
An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Foreword: The Strategic Importance of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
The 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site. This has led to the incorporation of the 7-azaindole core into a multitude of clinically relevant molecules, including kinase inhibitors. The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. The ethyl group at the 2-position and the carbaldehyde at the 5-position provide valuable handles for further molecular elaboration and diversification. This guide provides a comprehensive overview of the foundational starting materials and synthetic strategies employed in the preparation of this key building block, intended for researchers and professionals in the field of drug development.
I. Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The final formylation step to introduce the aldehyde at the C5 position strongly suggests a Vilsmeier-Haack reaction on a 2-ethyl-1H-pyrrolo[2,3-b]pyridine precursor. The formation of the 2-ethyl-7-azaindole core can be efficiently achieved through a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This approach offers flexibility and is amenable to the introduction of various substituents at the 2-position.
Caption: Retrosynthetic pathway for this compound.
II. Primary Starting Materials and Key Synthetic Transformations
The synthesis of this compound is a multi-step process commencing from readily available pyridine derivatives. The judicious selection of starting materials is paramount for an efficient and high-yielding synthesis.
A. Synthesis of the 2-Ethyl-1H-pyrrolo[2,3-b]pyridine Core
The cornerstone of this synthesis is the construction of the 2-ethyl-substituted 7-azaindole nucleus. A highly effective and widely adopted methodology involves a two-step sequence: a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[1][2]
1. Primary Starting Materials:
| Starting Material | Structure | Key Considerations |
| 2-Amino-3-halopyridine | e.g., 2-Amino-3-iodopyridine | The iodo-substituted pyridine is often preferred due to its higher reactivity in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogues. Commercially available. |
| 1-Butyne | A gaseous alkyne that serves as the source of the ethyl group at the 2-position. It can be bubbled through the reaction mixture or used as a solution in a suitable solvent. |
2. Key Transformation: Sonogashira Coupling and Cyclization
The initial step involves the palladium- and copper-co-catalyzed cross-coupling of a 2-amino-3-halopyridine with 1-butyne. This reaction forms a 2-amino-3-alkynylpyridine intermediate. The subsequent intramolecular cyclization of this intermediate, typically promoted by a base or acid, yields the desired 2-ethyl-1H-pyrrolo[2,3-b]pyridine.[3]
Caption: Synthesis of the 2-Ethyl-7-azaindole core.
Experimental Protocol: Synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as THF or DMF, add copper(I) iodide (0.05 eq) and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Add a base, typically a tertiary amine like triethylamine or diisopropylethylamine (3.0 eq).
-
Bubble 1-butyne gas through the reaction mixture or add a solution of 1-butyne at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the 2-amino-3-(but-1-yn-1-yl)pyridine intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the 2-amino-3-(but-1-yn-1-yl)pyridine intermediate (1.0 eq) in a solvent such as toluene or DMF.
-
Add a base, for example, potassium tert-butoxide (1.2 eq), and a catalytic amount of a phase-transfer catalyst like 18-crown-6 (0.1 eq).[1]
-
Heat the reaction mixture, typically between 60-100 °C, and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purify the crude product via column chromatography to obtain 2-ethyl-1H-pyrrolo[2,3-b]pyridine.
B. Formylation of the 2-Ethyl-1H-pyrrolo[2,3-b]pyridine Core
The final step in the synthesis of the target molecule is the introduction of a carbaldehyde group at the 5-position of the 7-azaindole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficiency and regioselectivity on electron-rich heterocyclic systems.
1. Primary Starting Materials:
| Starting Material | Structure | Key Considerations |
| 2-Ethyl-1H-pyrrolo[2,3-b]pyridine | The product from the previous synthetic stage. | |
| N,N-Dimethylformamide (DMF) | Serves as both the solvent and the source of the formyl group. | |
| Phosphorus oxychloride (POCl₃) | The activating agent that reacts with DMF to form the electrophilic Vilsmeier reagent. |
2. Key Transformation: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction involves the electrophilic substitution of the 7-azaindole ring with the Vilsmeier reagent, which is formed in situ from DMF and POCl₃. The reaction typically proceeds with high regioselectivity at the C5 position, which is electronically activated by the pyrrole nitrogen.
Caption: Vilsmeier-Haack formylation of 2-Ethyl-7-azaindole.
Experimental Protocol: Synthesis of this compound
-
Cool a solution of N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for approximately 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a base, such as sodium hydroxide or sodium bicarbonate solution, until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
III. Summary of Starting Materials
The following table provides a consolidated list of the primary starting materials required for the synthesis of this compound, based on the described synthetic route.
| Material | Role | Supplier Information |
| 2-Amino-3-iodopyridine | Pyridine core precursor | Commercially available from major chemical suppliers. |
| 1-Butyne | Source of the C2-ethyl group | Commercially available as a compressed gas or in solution. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst for Sonogashira coupling | Commercially available from various suppliers of precious metal catalysts. |
| Copper(I) Iodide (CuI) | Co-catalyst for Sonogashira coupling | Commercially available from major chemical suppliers. |
| Triethylamine (Et₃N) | Base for Sonogashira coupling | Commercially available from major chemical suppliers. |
| Potassium tert-butoxide (KOtBu) | Base for cyclization | Commercially available from major chemical suppliers. |
| 18-Crown-6 | Phase-transfer catalyst for cyclization | Commercially available from major chemical suppliers. |
| N,N-Dimethylformamide (DMF) | Reagent and solvent for Vilsmeier-Haack | Commercially available from major chemical suppliers. |
| Phosphorus oxychloride (POCl₃) | Activating agent for Vilsmeier-Haack | Commercially available from major chemical suppliers. |
IV. Conclusion and Future Perspectives
The synthesis of this compound is a well-established process that relies on robust and versatile chemical transformations. The key starting materials, namely a 2-amino-3-halopyridine and 1-butyne, are readily accessible, making this synthetic route scalable and adaptable for various research and development needs. The Sonogashira coupling and Vilsmeier-Haack formylation are powerful tools in the arsenal of the medicinal chemist for the construction of functionalized heterocyclic systems. Future advancements in this area may focus on the development of more sustainable catalytic systems for the cross-coupling and cyclization steps, as well as milder conditions for the formylation reaction. The strategic importance of the title compound as a synthetic intermediate ensures that its preparation will remain a topic of interest in the field of drug discovery.
V. References
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
Leboho, T. C., van Vuuren, S. F., Michael, J. P., & de Koning, C. B. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 12(2), 275-283. [Link]
-
Royal Society of Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. Retrieved from [Link]
Sources
- 1. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 2. Azaindole synthesis [organic-chemistry.org]
- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
A Strategic Guide to Unveiling the Biological Potential of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. Derivatives of this core have demonstrated potent inhibitory activity against critical therapeutic targets, including Fibroblast Growth Factor Receptors (FGFR), Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 8 (CDK8), and Phosphodiesterase 4B (PDE4B).[1][2][3][4][5] This guide focuses on a specific, under-investigated derivative: 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde . While direct biological data for this compound is sparse, its structural features—the established 7-azaindole core, a 2-ethyl group, and a reactive 5-carbaldehyde moiety—suggest significant, unexplored therapeutic potential. This document provides a comprehensive, technically-grounded framework for drug discovery professionals to systematically investigate and unlock the biological activity of this promising molecule. We present a tiered experimental strategy, from initial high-throughput screening to in-depth mechanism of action studies and preliminary ADME-Tox profiling, complete with validated protocols and the scientific rationale underpinning each stage of the investigation.
Foundational Hypothesis: Targeting Pathways of Proven Relevance
The established success of the 1H-pyrrolo[2,3-b]pyridine scaffold provides a logical starting point for our investigation. The core structure is adept at forming key hydrogen bond interactions within the ATP-binding pockets of various kinases. The substituents at the 2- and 5-positions are critical for modulating potency and selectivity. The 2-ethyl group may confer favorable hydrophobic interactions, while the 5-carbaldehyde group presents an intriguing feature—it could act as a crucial hydrogen bond acceptor or a reactive handle for covalent modification of a target protein.
Based on this, we hypothesize that this compound (hereafter referred to as "the Compound") possesses potential activity in one or more of the following areas:
-
Kinase Inhibition: Targeting protein kinases is a proven strategy in oncology and inflammatory diseases. Given the scaffold's history, the Compound is a prime candidate for inhibiting kinases such as FGFRs, CDKs, or GSK-3β.[1][2][4]
-
Phosphodiesterase (PDE) Inhibition: PDE4B inhibitors are effective anti-inflammatory agents. The 7-azaindole core is present in known PDE4B inhibitors, making this a plausible target class.[5]
-
Anti-proliferative Activity: As a direct consequence of inhibiting key cellular regulators like kinases, the Compound may exhibit cytotoxic or cytostatic effects on cancer cell lines.[1][6]
A Multi-Tiered Workflow for Biological Characterization
To efficiently and rigorously evaluate the Compound, we propose a phased approach. This strategy prioritizes resources by using broad, high-throughput assays in the initial phase to identify promising activity, followed by progressively more detailed and specific studies to confirm hits, elucidate the mechanism, and assess drug-like properties.
Conclusion
While this compound is currently an uncharacterized molecule, its chemical architecture, rooted in the well-validated 7-azaindole scaffold, marks it as a compound of significant interest for drug discovery. Its potential to inhibit key kinases or phosphodiesterases involved in cancer and inflammatory diseases warrants a thorough and systematic investigation. The multi-tiered strategy outlined in this guide—progressing from broad primary screening through hit validation, mechanistic studies, and ADME-Tox profiling—provides a scientifically rigorous and resource-efficient roadmap. By employing the detailed protocols and logical framework presented herein, researchers can effectively probe the biological activity of this compound, potentially uncovering a novel lead molecule for the development of next-generation therapeutics.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
GSK3β Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). MDPI. Retrieved from [Link]
-
In vitro kinase assay. (2023, September 23). protocols.io. Retrieved from [Link]
-
Cell Line Panels. (n.d.). Crown Bioscience. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
-
FGFR2 Kinase Inhibitor Screening Assay Kit. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
In Search of Novel CDK8 Inhibitors by Virtual Screening. (n.d.). PubMed. Retrieved from [Link]
-
ProLiFiler™ Cancer Cell Panel Screening Service. (n.d.). Reaction Biology. Retrieved from [Link]
-
In Search of Novel CDK8 Inhibitors by Virtual Screening. (n.d.). ACS Publications. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing. Retrieved from [Link]
-
GSK3β Kinase Assay Kit. (n.d.). Amsbio. Retrieved from [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020, July 24). PubMed. Retrieved from [Link]
-
Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening. (2025, January 13). PubMed. Retrieved from [Link]
-
Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening. (2024, December 31). MDPI. Retrieved from [Link]
-
In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Cancer Cell Panel Screening. (n.d.). Pharmaron. Retrieved from [Link]
-
In vitro NLK Kinase Assay. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
PDE4B Cell-Based Activity Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Toxicology assays. (n.d.). Labtoo. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021, June 9). PubMed Central. Retrieved from [Link]
-
PDE4B1 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Evaluation of an assay to predict response to a FGFR-inhibitor. (n.d.). Health Research Authority. Retrieved from [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved from [Link]
-
PDE4B2 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021, January 11). ACS Publications. Retrieved from [Link]
-
In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025, March 5). PubMed. Retrieved from [Link]
-
Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. (2025, November 7). bioRxiv. Retrieved from [Link]
-
Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Broad Institute. Retrieved from [Link]
-
Small-Molecule Drug Mechanisms of Action. (2023, January 29). Crestone, Inc. Retrieved from [Link]
-
FGFR2 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Human FGFR3 Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved from [Link]
-
Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? (2022, October 10). MDPI. Retrieved from [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. Retrieved from [Link]
-
Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
ADME-Tox. (n.d.). Reaction Biology. Retrieved from [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. In Search of Novel CDK8 Inhibitors by Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Exploration of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Derivatives
Foreword: Unlocking the Therapeutic Potential of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to both purines and indoles allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] Notably, 7-azaindole derivatives have emerged as potent kinase inhibitors, with applications in oncology, inflammation, and neurodegenerative diseases.[1][3][4] This guide focuses on a particularly promising starting material for drug discovery campaigns: 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde . The strategic placement of the ethyl group at the 2-position and the reactive carbaldehyde at the 5-position offers a versatile platform for the synthesis of diverse chemical libraries with the potential for significant biological activity.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the synthesis of the core scaffold, explore the myriad of derivatization possibilities offered by the aldehyde functionality, and discuss the structure-activity relationships (SAR) of the resulting compounds, with a particular emphasis on their role as kinase inhibitors.
I. Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the starting material is paramount for any successful drug discovery program. While multiple strategies exist for the synthesis of the 7-azaindole core, a common and effective approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A plausible and widely utilized method for the introduction of the C5-carbaldehyde is the Vilsmeier-Haack reaction.
Conceptual Synthetic Pathway
The synthesis of this compound can be envisioned to start from a suitable 2-ethyl-1H-pyrrolo[2,3-b]pyridine precursor. The subsequent formylation at the C5 position, which is electronically activated for electrophilic substitution, can be achieved using the Vilsmeier-Haack reagent.
Caption: Conceptual workflow for the synthesis of the core scaffold.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on established Vilsmeier-Haack procedures for related heterocyclic systems. Optimization of reaction conditions, including temperature, stoichiometry, and reaction time, is crucial for maximizing yield and purity.
Step 1: Synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine
A practical approach to synthesize 2-substituted 7-azaindoles involves a two-step procedure starting from 2-amino-3-iodopyridine.[5]
-
Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine in a suitable solvent (e.g., THF/Et3N), add 1-butyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) co-catalyst (e.g., CuI). The reaction is typically stirred at room temperature until completion.
-
Cyclization: The resulting 2-amino-3-(but-1-yn-1-yl)pyridine is then subjected to cyclization. This can be achieved by heating with a strong base, such as potassium tert-butoxide, in a high-boiling solvent like toluene, often in the presence of a crown ether (e.g., 18-crown-6) to enhance the reactivity of the base.[5]
Step 2: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl3) to anhydrous N,N-dimethylformamide (DMF) with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.
-
Formylation: Dissolve the 2-Ethyl-1H-pyrrolo[2,3-b]pyridine from Step 1 in anhydrous DMF and cool the solution to 0°C. Add the freshly prepared Vilsmeier reagent dropwise to the solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up and Purification: Quench the reaction by pouring it into a cold aqueous solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the iminium intermediate. The crude product can then be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography on silica gel to afford this compound.
II. Exploration of Derivatives: Leveraging the Aldehyde Functionality
The aldehyde group at the C5 position is a versatile chemical handle that allows for a wide range of transformations, enabling the synthesis of a diverse library of derivatives. This section will explore key reactions and provide representative protocols.
A. Reductive Amination: Accessing Aminomethyl Derivatives
Reductive amination is a powerful method for converting aldehydes into amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine. This reaction is fundamental in creating derivatives with varying basicity and substitution patterns, which can significantly influence biological activity.
Caption: Workflow for the synthesis of aminomethyl derivatives.
Experimental Protocol: Synthesis of N-substituted (2-Ethyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamines
-
To a solution of this compound in a suitable solvent (e.g., dichloroethane or methanol), add the desired primary or secondary amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or crystallization.
B. Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a weak base to form an α,β-unsaturated product.[6][7] This reaction is instrumental in extending the carbon chain and introducing new functional groups, which can act as Michael acceptors or participate in further cycloaddition reactions.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
In a flask, dissolve this compound and malononitrile (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
C. Wittig Reaction: Alkene Synthesis
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes with a defined stereochemistry.[8][9][10] This reaction utilizes a phosphonium ylide to introduce a carbon-carbon double bond, providing access to a wide range of vinyl-substituted 7-azaindole derivatives.
Experimental Protocol: Synthesis of 2-Ethyl-5-vinyl-1H-pyrrolo[2,3-b]pyridine Derivatives
-
Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF. Cool the suspension to 0°C or below and add a strong base, such as n-butyllithium or sodium hydride, to generate the ylide.
-
Wittig Reaction: To the freshly prepared ylide solution, add a solution of this compound in anhydrous THF dropwise at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
After drying and concentrating, the crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
D. Oxidation to Carboxylic Acid: A Gateway to Amides and Esters
The aldehyde can be readily oxidized to the corresponding carboxylic acid, which serves as a crucial intermediate for the synthesis of amides and esters. These functional groups are prevalent in many clinically approved drugs due to their ability to form key hydrogen bond interactions with biological targets.
Experimental Protocol: Synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
-
Dissolve this compound in a suitable solvent mixture, such as t-butanol and water.
-
Add a mild oxidizing agent like sodium chlorite (NaClO2) and a scavenger for the hypochlorite byproduct, such as 2-methyl-2-butene.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
The resulting carboxylic acid can then be coupled with a variety of amines or alcohols using standard peptide coupling reagents (e.g., HATU, HOBt) or by conversion to an acyl chloride followed by reaction with the desired nucleophile.
III. Structure-Activity Relationship (SAR) and Biological Evaluation
The true value of this compound as a scaffold lies in its potential to generate derivatives with potent and selective biological activity. The 7-azaindole core is a well-established hinge-binding motif for many protein kinases.[2] The substituents introduced at the C5 position via the derivatization strategies discussed above can project into the solvent-exposed region or deeper into the active site, allowing for the fine-tuning of potency and selectivity.
A study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptor (FGFR) provides a valuable framework for understanding the SAR of compounds derived from a similar scaffold.[11] In this study, various substituted benzyl groups were introduced at the C3 position via a condensation reaction with the 7-azaindole core, followed by reduction. This is analogous to the derivatives that can be obtained from our core aldehyde via Knoevenagel condensation/reduction or reductive amination.
Quantitative SAR Data for FGFR Inhibitors
The following table summarizes the inhibitory activity of a selection of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1-4. Although not derived from our specific starting material, this data provides crucial insights into the types of substitutions at the C5-methylene bridge that are favorable for kinase inhibition.
| Compound | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4a | Phenyl | 83 | 93 | 421 | >3000 |
| 4h | 3,5-Dimethoxyphenyl | 7 | 9 | 25 | 712 |
| 4l | 4-Trifluoromethylphenyl | 266 | 259 | 634 | >3000 |
| 3h | (E)-3,5-Dimethoxystyryl | 54 | 66 | 320 | >3000 |
| (Data adapted from a study on FGFR inhibitors.[11]) |
Key SAR Insights:
-
Aromatic Substituents: The presence of a substituted phenyl ring attached to the C5-methylene group is generally well-tolerated.
-
Methoxy Groups: The introduction of methoxy groups on the phenyl ring, particularly at the 3 and 5 positions (as in compound 4h ), dramatically increases the potency against FGFR1, 2, and 3.[11] This suggests that these groups may be forming favorable interactions within a hydrophobic pocket of the kinase active site.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like trifluoromethyl (compound 4l ) is less favorable for FGFR inhibition compared to the dimethoxy-substituted analog.[11]
-
Unsaturation: The styryl derivative (3h ), which retains the double bond from a Knoevenagel-type condensation, shows good potency, indicating that both saturated and unsaturated linkers can be accommodated.[11]
IV. Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its synthesis, while requiring a multi-step sequence, is achievable through established synthetic methodologies. The true power of this core lies in the reactivity of the C5-aldehyde, which provides a gateway to a vast chemical space through reactions such as reductive amination, Knoevenagel condensation, and the Wittig reaction.
The exploration of derivatives from this scaffold, guided by structure-based drug design and informed by SAR data from related systems, holds significant promise for the discovery of potent and selective modulators of clinically relevant biological targets. Future work should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this core, with a particular emphasis on exploring a wide range of substituents to probe the chemical space around the 7-azaindole hinge-binding motif. Such efforts are likely to yield novel drug candidates with improved therapeutic profiles.
V. References
-
Wang, Y., Lei, C., Wang, Q., Zhang, X., Zhi, L., & Liu, X. (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 13(5), 583-593. [Link]
-
Kumar, A., Singh, P., & Kumar, R. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current drug discovery technologies, 15(3), 202–218. [Link]
-
Al-Tel, T. H. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1186-1195. [Link]
-
Khaled, M. H. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Journal of Chemical Health Risks. [Link]
-
Hovland, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4258. [Link]
-
Bridges, A. J., et al. (2007). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & medicinal chemistry letters, 17(22), 6049–6054. [Link]
-
Sivakumar, K., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS medicinal chemistry letters, 8(2), 224–229. [Link]
-
Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic chemistry, 66, 108–117. [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1). [Link]
-
Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of medicinal chemistry, 64(2), 958–979. [Link]
-
Katariya, M., et al. (2021). Azaindole Therapeutic Agents. Molecules (Basel, Switzerland), 26(16), 4945. [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Bazgir, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
-
Sharma, V., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(10), 1438–1444. [Link]
-
Chen, Y. C., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Catalysis science & technology, 12(11), 3469–3478. [Link]
-
ResearchGate. (2015). A Practical, Efficient Synthesis of 5-Amino-7-azaindole. [Link]
-
O'Brien, C. J., & Tellez, J. L. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein journal of organic chemistry, 12, 2608–2624. [Link]
-
Wikipedia. (n.d.). Aza-Wittig reaction. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Liu, J., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(7), 1877-1883. [Link]
-
Rowles, I., et al. (2021). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society reviews, 50(13), 7368–7401. [Link]
-
Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(8), e2200028. [Link]
-
Al-Warhi, T., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current medicinal chemistry, 31(2), 195–216. [Link]
-
Bi, F., et al. (2005). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & medicinal chemistry letters, 15(1), 193–197. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][3][11]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & medicinal chemistry letters, 26(18), 4443–4450. [Link]
-
Shaabani, A., et al. (2020). Recent Developments on Five-Component Reactions. Molecules (Basel, Switzerland), 25(11), 2631. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Fujioka, H., et al. (2008). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of organic chemistry, 73(13), 4851–4856. [Link]
-
ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]
-
Liu, J., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a Strategic Synthetic Intermediate
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous kinase inhibitors. Its ability to act as an ATP-competitive hinge-binder has made it a cornerstone in the design of targeted therapeutics. Within this class, 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde emerges as a particularly valuable synthetic intermediate. The ethyl group at the 2-position provides specific steric and electronic properties, while the aldehyde at the 5-position serves as a highly versatile chemical handle for elaboration into complex molecular architectures.
These application notes provide an in-depth guide to the synthesis, characterization, and strategic application of this intermediate, with a focus on its role in constructing precursors for Janus Kinase (JAK) inhibitors.[1][2][3][4] The protocols herein are designed to be robust and reproducible, explaining not just the "how" but the critical "why" behind each experimental choice.
Physicochemical Profile and Characterization
A thorough understanding of the intermediate's physical and spectral properties is fundamental for its successful use in multi-step synthesis.
| Property | Data | Reference |
| Molecular Formula | C₁₀H₁₀N₂O | [5] |
| Molecular Weight | 174.20 g/mol | [5] |
| CAS Number | 1246088-51-6 | [5] |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| Solubility | Soluble in common organic solvents like DMF, DCM, and EtOAc | General Knowledge |
Spectroscopic Characterization:
-
¹H NMR: Protons on the aromatic rings, the aldehyde proton (typically a singlet around 9.8-10.0 ppm), and the ethyl group (a quartet and a triplet) are characteristic.
-
¹³C NMR: Signals for the carbonyl carbon of the aldehyde (around 185-195 ppm) and the carbons of the bicyclic core and ethyl group are expected.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be readily identifiable at m/z ≈ 175.2.
Synthesis Protocol: Vilsmeier-Haack Formylation of 2-Ethyl-7-Azaindole
The most direct and widely adopted method for introducing the C5-aldehyde is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes an electrophilic iminium salt (the Vilsmeier reagent), generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[8][9] The pyrrole moiety of the 7-azaindole is highly activated, making it an ideal substrate for this transformation.
Underlying Mechanism: An Electrophilic Aromatic Substitution
The causality of the reaction is a two-part process:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the formation of the highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺.[8][9]
-
Electrophilic Attack and Hydrolysis: The electron-rich C5 position of the 2-ethyl-7-azaindole attacks the chloroiminium ion. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[8]
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Step-by-Step Laboratory Protocol
This protocol is a self-validating system; successful execution will yield a product whose spectral data matches the target compound.
Reagents & Equipment:
-
2-Ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of substrate)
-
Phosphorus oxychloride (POCl₃) (1.5 - 2.0 equiv)
-
Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line
Procedure:
-
Setup: Charge a dry round-bottom flask with 2-Ethyl-1H-pyrrolo[2,3-b]pyridine and anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath. Effective cooling is critical to control the exothermic reaction upon addition of POCl₃.
-
Reagent Addition: Add POCl₃ dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C. A color change is typically observed.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Hydrolysis: In a separate beaker, prepare a cold solution of aqueous sodium acetate or sodium bicarbonate. Slowly and carefully pour the reaction mixture into this basic solution with vigorous stirring. This step neutralizes the acid and hydrolyzes the intermediate to the aldehyde.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Application: Gateway to Kinase Inhibitors via Reductive Amination
The true utility of the title compound lies in the reactivity of its aldehyde functional group. Reductive amination is a cornerstone reaction in drug synthesis, allowing for the formation of a stable carbon-nitrogen bond. This reaction transforms the aldehyde into a crucial linker, connecting the 7-azaindole core to other pharmacophoric elements, such as the substituted piperidines found in many JAK inhibitors.[10][11][12]
Caption: Workflow for building advanced intermediates.
General Protocol for Reductive Amination
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.0 - 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, catalytic amount)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a solution of the aldehyde in anhydrous DCE, add the amine. If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be needed to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the in situ formation of the imine intermediate. A catalytic amount of acetic acid can accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride in portions. NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting aldehyde.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM or EtOAc.
-
Purification: Wash, dry, and concentrate the organic phase. The resulting crude product can be purified by column chromatography or crystallization to yield the desired advanced intermediate.
Safety, Handling, and Storage
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the synthesis of high-value pharmaceutical targets. Its straightforward preparation via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an indispensable tool for medicinal chemists. The protocols detailed in these notes provide a reliable foundation for the synthesis and subsequent elaboration of this key intermediate, paving the way for the discovery and development of next-generation kinase inhibitors.
References
- EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google P
-
An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. (URL: [Link])
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
- WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google P
- EFFICIENT METHOD FOR THE PREPARATION OF TOFACITINIB CITRATE - European P
-
Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
-
Vilsmeier-Haack Reaction | NROChemistry. (URL: [Link])
- EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof - Google P
-
This compound. (URL: [Link])
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
-
Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed. (URL: [Link])
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (URL: [Link])
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermedi
-
Tofacitinib. (URL: [Link])
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. (URL: [Link])
-
Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. (URL: [Link])
-
Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed. (URL: [Link])
-
Discovery of Pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus Kinase (JAK) Inhibitors. (URL: [Link])
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. (URL: [Link])
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])
-
(PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (URL: [Link])
-
An Efficient Method for Synthesis of Tofacitinib Citrate (2016) | Shuang Zhi - SciSpace. (URL: [Link])
- CN104987339A - Synthesis method of tofacitinib citrate - Google P
-
1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem. (URL: [Link])
-
1H-Pyrrole-2-carboxaldehyde, 1-ethyl- - the NIST WebBook. (URL: [Link])
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (URL: [Link])
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - NIH. (URL: [Link])
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. (URL: [Link])
Sources
- 1. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: The Strategic Use of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Modern Medicinal Chemistry
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone of contemporary medicinal chemistry, recognized as a privileged structure for its ability to mimic purine bioisosteres and form critical hydrogen bond interactions with a multitude of protein targets.[1][2] This guide focuses on a particularly valuable derivative, 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde , detailing its strategic application in the design and synthesis of novel therapeutics. We provide an in-depth analysis of its chemical reactivity, field-proven protocols for its elaboration, and a conceptual framework for its deployment in lead discovery and optimization campaigns, with a primary focus on the development of kinase inhibitors.
Introduction: A Building Block of Strategic Importance
The success of a drug discovery program often hinges on the selection of the right starting materials. This compound is a trifunctional building block designed for maximal synthetic versatility and strategic targeting of protein active sites. Its structure can be deconstructed into three key pharmacophoric and functional elements:
-
The 1H-pyrrolo[2,3-b]pyridine Core: This 7-azaindole nucleus is the bioisosteric heart of the molecule. The pyridine nitrogen at position 7 and the pyrrole N-H at position 1 act as a hydrogen bond donor-acceptor pair, perfectly mimicking the adenine moiety of ATP. This enables potent and specific binding to the hinge region of the ATP-binding pocket in numerous protein kinases.[1][3] This scaffold is a validated component of inhibitors targeting critical enzymes like JAK1, GSK-3β, FGFR, and EGFR.[3][4][5][6][7]
-
The C2-Ethyl Group: This substituent is strategically positioned to probe a deep, often hydrophobic, region of the kinase active site, frequently referred to as the "back pocket." The inclusion of this small alkyl group can significantly enhance binding affinity and modulate selectivity profiles among different kinases.
-
The C5-Carbaldehyde: This aldehyde function is the molecule's primary reactive handle. It is a versatile electrophile that serves as a gateway for introducing a vast array of chemical diversity. Through well-established chemical transformations, researchers can rapidly generate libraries of compounds to explore Structure-Activity Relationships (SAR) and optimize properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
This document serves as a practical guide for researchers, providing robust protocols to unlock the full potential of this high-value chemical scaffold.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the reagent.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O | [8] |
| Molecular Weight | 174.20 g/mol | [8] |
| CAS Number | 1246088-51-6 | [8] |
| Appearance | Solid (Typical) | |
| Storage | Store at room temperature, away from light and moisture. | [8] |
| Safety | Handle with standard personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. |
Core Synthetic Strategies & Protocols
The C5-carbaldehyde is the focal point for synthetic elaboration. The following protocols are foundational for generating compound libraries for screening and optimization.
The Power of the Hinge-Binding Scaffold
The primary utility of the 7-azaindole core is its ability to anchor the inhibitor within the ATP binding site of a kinase. The N7 atom typically accepts a hydrogen bond from the backbone N-H of a hinge residue, while the pyrrole N1-H donates a hydrogen bond to a backbone carbonyl. This bidentate interaction is a hallmark of many potent kinase inhibitors.
Caption: General binding mode of the 7-azaindole core in a kinase hinge region.
Protocol 1: Reductive Amination for Library Generation
Objective: To introduce a diverse range of amine-containing side chains at the C5 position. This is the most direct and powerful method for exploring SAR in the solvent-exposed region of the target protein.
Causality: Reductive amination is a two-step, one-pot reaction. First, the aldehyde reacts with a primary or secondary amine to form a transient imine or iminium ion. Second, a mild, selective hydride reagent reduces this intermediate to the corresponding amine. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is less basic and more selective than other hydrides like sodium cyanoborohydride, tolerating a wider range of functional groups and minimizing side reactions.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), 0.1 M), add the desired primary or secondary amine (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a mild acid catalyst like acetic acid (0.1 eq.) can facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary or tertiary amine derivative.
Protocol 2: Oxidation to a Carboxylic Acid for Amide Coupling
Objective: To convert the aldehyde into a carboxylic acid, creating a new synthetic handle for building amide libraries. This strategy allows for the exploration of different vectors and interactions compared to reductive amination.
Causality: The Pinnick oxidation is a highly efficient and mild method for converting aldehydes to carboxylic acids, even in the presence of other sensitive functional groups. It uses sodium chlorite (NaClO₂) as the oxidant and a hypochlorite scavenger, such as 2-methyl-2-butene, to prevent unwanted side reactions with the product.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of tert-butanol and water (e.g., 3:1 ratio, 0.2 M).
-
Reagent Addition: Add 2-methyl-2-butene (4.0 eq.) to the solution. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.
-
Oxidation: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is often pure enough for the next step or can be purified by crystallization or chromatography.
-
Next Step (Amide Coupling): The resulting carboxylic acid can be coupled with a diverse set of amines using standard peptide coupling reagents like HATU or HOBt/EDC.
Application in a Drug Discovery Workflow
The true power of this building block is realized in a systematic drug discovery campaign. Below is a representative workflow for developing a novel kinase inhibitor.
Caption: A typical drug discovery workflow utilizing the title compound.
Performance Data: The Pyrrolo[2,3-b]pyridine Scaffold in Action
The utility of this scaffold is not theoretical. Numerous publications have demonstrated the high potency of its derivatives against key therapeutic targets.
| Target Kinase | Derivative Type | Reported Potency (IC₅₀) | Reference |
| GSK-3β | Pyrrolo[2,3-b]pyridine | 0.35 nM | [5] |
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine | 7 nM | [3] |
| FGFR2 | 1H-pyrrolo[2,3-b]pyridine | 9 nM | [3] |
| FGFR3 | 1H-pyrrolo[2,3-b]pyridine | 25 nM | [3] |
| FAK | 7H-pyrrolo[2,3-d]pyrimidine | 19.1 nM | [9] |
| CSF1R | Pyrrolo[2,3-d]pyrimidine | Low nanomolar | [10] |
Note: Data is for various derivatives of the core scaffold to illustrate potential.
Conclusion
This compound is more than a mere chemical reagent; it is a strategic tool for medicinal chemists. Its validated hinge-binding core, selectivity-modulating C2-ethyl group, and highly versatile C5-carbaldehyde handle provide an accelerated pathway for the discovery and optimization of potent and selective modulators of high-value biological targets. The protocols and strategies outlined in this guide offer a robust framework for leveraging this building block to its fullest potential, empowering researchers to address unmet medical needs with novel chemical entities.
References
-
Al-Blewi, F. F., Al-Jaber, N. A., Al-Tel, T. H., & Al-Qawasmeh, R. A. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(19), 6829. [Link]
-
Oh, S. J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. [Link]
-
Li, J., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466846. [Link]
-
Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1188-1196. [Link]
-
Kaur, R., & Singh, J. (2020). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Organic Chemistry, 24(12), 1335-1351. [Link]
-
Zhao, Z., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092. [Link]
-
Sharma, V., & Kumar, V. (2018). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 18(23), 1971-1984. [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Current Topics in Medicinal Chemistry, 22(20), 1673-1691. [Link]
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. labsolu.ca [labsolu.ca]
- 9. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
An Application Note and Protocol for the Synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[3][4] Derivatives of 7-azaindole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] Specifically, functionalization at various positions of the 7-azaindole ring system allows for the fine-tuning of its biological activity, making it a versatile building block for the development of novel therapeutics.[2][6]
This application note provides a detailed, two-part protocol for the synthesis of this compound, a key intermediate for the synthesis of more complex bioactive molecules. The synthesis involves the initial construction of the 2-Ethyl-1H-pyrrolo[2,3-b]pyridine core, followed by a regioselective formylation at the C5 position via the Vilsmeier-Haack reaction. The protocols described herein are based on established synthetic methodologies for 7-azaindole derivatives and provide in-depth explanations for the experimental choices to ensure reproducibility and success.
Overall Synthetic Strategy
The synthesis of this compound is accomplished in two main stages. The first stage involves the construction of the 2-ethyl-7-azaindole core, which can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.[7][8] The second stage is the introduction of the aldehyde functionality at the C5 position of the pyrrolo[2,3-b]pyridine ring system using the Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich heterocycles.[9][10][11]
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Principle and Rationale
The synthesis of the 2-ethyl-7-azaindole core is based on a palladium-catalyzed Sonogashira coupling of 2-amino-3-iodopyridine with 1-butyne, followed by an in-situ cyclization. This one-pot, copper-free approach is advantageous as it avoids the need for protection of the amino group and often proceeds with high efficiency.[8] The palladium catalyst, in conjunction with a suitable ligand, facilitates the formation of a carbon-carbon bond between the iodopyridine and the terminal alkyne. The subsequent base-mediated intramolecular cyclization of the resulting 2-amino-3-alkynylpyridine intermediate yields the desired 2-ethyl-1H-pyrrolo[2,3-b]pyridine.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-iodopyridine | ≥97% | Commercially Available |
| 1-Butyne | ≥98% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | 99.98% | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aq. NaCl (Brine) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Schlenk flask | ||
| Magnetic stirrer and stir bar | ||
| Heating mantle with temperature control | ||
| Condenser | ||
| Inert gas supply (Nitrogen or Argon) | ||
| Rotary evaporator | ||
| Silica gel for column chromatography | 60 Å, 230-400 mesh |
Detailed Protocol
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-3-iodopyridine (2.20 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and triphenylphosphine (105 mg, 0.4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 40 mL) and triethylamine (4.2 mL, 30.0 mmol). Stir the mixture until all solids are dissolved.
-
Addition of Alkyne: Add 1-butyne (1.1 mL, 12.0 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 2-Ethyl-1H-pyrrolo[2,3-b]pyridine as a solid.
Part 2: Vilsmeier-Haack Formylation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Principle and Rationale
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[12][13] This electrophilic species then attacks the electron-rich 7-azaindole ring. For the 1H-pyrrolo[2,3-b]pyridine system, electrophilic substitution is expected to occur preferentially at the C3 or C5 position of the pyrrole ring. However, in many cases, formylation at the C5 position is observed. The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[9]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Ethyl-1H-pyrrolo[2,3-b]pyridine | Synthesized in Part 1 | |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Prepared in-house | |
| Saturated aq. NaCl (Brine) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Dropping funnel | ||
| Inert gas supply (Nitrogen or Argon) | ||
| Rotary evaporator | ||
| Silica gel for column chromatography | 60 Å, 230-400 mesh |
Detailed Protocol
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, cool anhydrous DMF (10 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (1.3 mL, 14.0 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-Ethyl-1H-pyrrolo[2,3-b]pyridine (1.46 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Part 1: 2-Ethyl-1H-pyrrolo[2,3-b]pyridine | |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-75% |
| Part 2: this compound | |
| Appearance | Yellow solid |
| Yield | 70-85% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~10.0 (s, 1H, CHO), ~8.5 (d, 1H), ~8.0 (d, 1H), ~6.5 (s, 1H), ~2.9 (q, 2H), ~1.4 (t, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~185.0, ~152.0, ~148.0, ~145.0, ~130.0, ~120.0, ~118.0, ~100.0, ~25.0, ~14.0 |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₀H₁₀N₂O [M+H]⁺: 175.08; found: 175.1 |
Note: The exact chemical shifts (δ) in NMR spectra are predictive and may vary slightly.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction | Ensure anhydrous conditions and an inert atmosphere. Check the quality of the palladium catalyst. Extend the reaction time. |
| Poor recovery during work-up | Ensure complete extraction from the aqueous phase. | |
| Multiple products in Part 2 | Isomeric formylation | Optimize reaction temperature and time. Careful purification by column chromatography is crucial. |
| Incomplete reaction in Part 2 | Inactive Vilsmeier reagent | Use freshly distilled POCl₃ and anhydrous DMF. Ensure the reagent is formed correctly before adding the substrate. |
References
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Retrieved from [Link]
-
(n.d.). Synthesis of Azaindoles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
(n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemical Papers. (n.d.). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Retrieved from [Link]
-
PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
AJOL. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H.. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Retrieved from [Link]
-
ChemRxiv. (n.d.). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Retrieved from [Link]
-
(n.d.). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]
-
PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Retrieved from [Link]
-
PubMed Central. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
- (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
DTIC. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS.. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]
-
European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Application Note: The Strategic Use of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in the Design of Potent and Selective Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the adenine hinge-binding motif of ATP. This characteristic makes it a cornerstone for the development of potent kinase inhibitors. This application note provides an in-depth guide to the strategic application of a key intermediate, 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde , in the design and synthesis of next-generation kinase inhibitors. We will explore the rationale behind its design, provide detailed protocols for its derivatization, and outline robust methodologies for the biochemical and cellular evaluation of the resulting compounds, with a focus on Janus Kinase (JAK) inhibitors.
Introduction: The 7-Azaindole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment in these areas.
The 7-azaindole core is a bioisostere of purine and has been extensively utilized for its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the binding of endogenous ATP.[2] This interaction anchors the inhibitor in the active site, providing a foundation for achieving high potency. Derivatives of this scaffold have been successfully developed as inhibitors for a multitude of kinase families, including Fibroblast Growth Factor Receptors (FGFR), Glycogen Synthase Kinase-3β (GSK-3β), and Janus Kinases (JAKs).[3][4]
The subject of this guide, This compound , is a strategically designed intermediate.
-
The 7-azaindole core serves as the primary hinge-binding element.
-
The 2-ethyl group can be used to probe a hydrophobic pocket adjacent to the hinge region, potentially enhancing potency and selectivity.
-
The 5-carbaldehyde (-CHO) group is a versatile and reactive chemical handle.[5] It allows for the straightforward introduction of diverse chemical moieties through reactions such as reductive amination, Wittig reactions, or aldol condensations, enabling the exploration of the solvent-exposed region of the kinase active site to optimize pharmacological properties.
This document will focus on a common and highly effective derivatization strategy—reductive amination—to illustrate the utility of this intermediate in generating a library of potential kinase inhibitors.
Mechanism of Action: Targeting the JAK-STAT Pathway
To provide a concrete biological context, we will focus on the Janus Kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2). The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[1][6]
Pathway Overview:
-
Cytokine Binding: A cytokine (e.g., Interferon-gamma, Interleukin-6) binds to its corresponding transmembrane receptor, causing receptor dimerization.
-
JAK Activation: The receptor-associated JAKs are brought into close proximity, where they phosphorylate and activate each other (trans-phosphorylation).
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptor. These phosphotyrosine sites act as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization & Nuclear Translocation: Once docked, STATs are phosphorylated by the JAKs. Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.[7][8]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[7]
An inhibitor derived from the 7-azaindole scaffold blocks this cascade at its origin by competing with ATP for the binding site on JAKs, thereby preventing the initial phosphorylation events and halting downstream signaling.
Experimental Protocols: Synthesis and Evaluation
This section provides a logical workflow from chemical synthesis to biological validation.
Protocol 1: Synthesis of a Representative Kinase Inhibitor via Reductive Amination
Reductive amination is a robust method for forming carbon-nitrogen bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Objective: To couple this compound with a substituted aniline to generate a final inhibitor compound.
Materials:
-
This compound (Starting Material)
-
3-chloro-4-fluoroaniline (Example Amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (AcOH), glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCE (approx. 0.1 M concentration).
-
Reagent Addition: Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the protonated imine intermediate without affecting the aldehyde or other sensitive functional groups.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the consumption of the starting material by TLC or LC-MS until completion.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine. Trustworthiness Note: This washing procedure removes residual acids, bases, and inorganic salts, ensuring a cleaner crude product for purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient to afford the pure final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Biochemical Assay for Kinase Inhibition (IC₅₀ Determination)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase (e.g., JAK2).
Materials:
-
Synthesized inhibitor compound, dissolved in 100% DMSO to make a stock solution (e.g., 10 mM).
-
Recombinant active kinase (e.g., JAK2).
-
Kinase substrate (e.g., a specific peptide substrate for JAK2).
-
ATP solution.
-
Kinase reaction buffer.
-
ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V9101 or similar), containing ADP-Glo™ Reagent and Kinase Detection Reagent.[9]
-
White, opaque 384-well assay plates.
-
A luminometer for signal detection.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor in a compound dilution plate. Start with the 10 mM stock and perform 1:3 or 1:5 serial dilutions in 100% DMSO. This will be used to create the final assay concentrations.
-
Kinase Reaction Setup:
-
In each well of a 384-well plate, add the components in the following order (example volumes for a 5 µL reaction):[10]
-
2.5 µL of a 2x Kinase/Substrate mix in reaction buffer.
-
0.5 µL of the serially diluted inhibitor in DMSO (or DMSO alone for "no inhibitor" and "no enzyme" controls).
-
2.0 µL of a 2.5x ATP solution in reaction buffer to start the reaction.
-
-
Expertise Note: The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature (or 30°C) for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[11] Mix and incubate for 40 minutes at room temperature. Causality Note: This step stops the kinase reaction and eliminates any unconsumed ATP, which would otherwise create a high background signal.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[11] Mix and incubate for 30-60 minutes at room temperature to allow the conversion of ADP to ATP and the generation of a stable luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background ("no enzyme" control) from all data points.
-
Normalize the data by setting the "no inhibitor" control (100% activity) and a high concentration of a known potent inhibitor (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.
-
Protocol 3: Cellular Assay to Measure Target Engagement (Western Blot)
Objective: To determine if the synthesized inhibitor can block JAK2-mediated STAT3 phosphorylation in a cellular context.
Materials:
-
A relevant cell line (e.g., HEL cells, which have a constitutively active JAK/STAT pathway, or cytokine-stimulated cells like HeLa or A431).
-
Cell culture medium and supplements.
-
Synthesized inhibitor.
-
Cytokine for stimulation (if required, e.g., Interferon-gamma).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment (gels, running buffer, etc.).
-
Western blot equipment (transfer system, PVDF membranes, transfer buffer).
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-total STAT3.[12]
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized inhibitor (e.g., 0, 10, 100, 1000 nM) for 1-4 hours.
-
Cell Stimulation (if necessary): If not using a cell line with constitutive activation, stimulate the cells with an appropriate cytokine for 15-30 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer supplemented with protease/phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Trustworthiness Note: Equal protein loading is essential for accurately comparing protein levels between samples.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT3 (Tyr705) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]
-
Washing & Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again (3x for 10 min with TBST). Add ECL substrate and acquire the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize the phospho-signal, the membrane can be stripped of antibodies and re-probed for total STAT3 and then for a loading control like GAPDH.[13]
Data Presentation and Interpretation
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. By systematically modifying the structure of the inhibitor and measuring the corresponding IC₅₀ values, researchers can understand which chemical features are important for potency and selectivity. The data is typically summarized in a table.
Table 1: Example SAR Data for 1H-pyrrolo[2,3-b]pyridine Derivatives Against FGFR Kinases (Data adapted for illustrative purposes from authoritative sources[4])
| Compound | R Group (at 5-position) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 4a | 3-methoxyphenyl | 15 | 21 | 45 |
| 4b | 4-methoxyphenyl | 85 | 110 | 150 |
| 4h | 3-ethynylphenyl | 7 | 9 | 25 |
| 4j | 3-aminophenyl | 25 | 33 | 68 |
Interpretation: From this example data, one might conclude that substitution at the meta-position (3-position) of the phenyl ring is preferred over the para-position (4-position) (compare 4a vs. 4b ). Furthermore, a small, rigid group like an ethynyl moiety (4h ) provides superior potency compared to larger or more flexible groups, guiding the next round of inhibitor design.
Conclusion
This compound represents a high-value starting material for modern kinase inhibitor discovery programs. Its 7-azaindole core provides a reliable anchor into the essential kinase hinge region, while the strategically placed aldehyde functionality offers a gateway for synthetic diversification. By employing robust synthetic methods like reductive amination and systematic evaluation through biochemical and cellular assays, researchers can efficiently translate this versatile intermediate into potent and selective kinase inhibitors with significant therapeutic potential. The protocols and workflows described herein provide a validated framework for advancing drug discovery projects centered on this important chemical scaffold.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central. Available at: [Link]
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023). PubMed. Available at: [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (n.d.). PubMed Central. Available at: [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). PubMed Central. Available at: [Link]
-
SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010). European Patent Office. Available at: [Link]
-
Examples of some reported VEGFR-2 inhibitors. (n.d.). ResearchGate. Available at: [Link]
- Preparation method for 5-bromo-7-azaindole. (n.d.). Google Patents.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Available at: [Link]
-
JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. (2023). PubMed Central. Available at: [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). PubMed Central. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. Available at: [Link]
-
Western Blot for Detecting Phosphorylated STAT3. (2025). ResearchGate. Available at: [Link]
-
JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Available at: [Link]
-
Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. (n.d.). RSC Publishing. Available at: [Link]
-
STAT-3/phosphoSTAT-3 western blot. (n.d.). Protocol Online. Available at: [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
ADP Glo Protocol. (n.d.). No specific source name. Available at: [Link]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (n.d.). No specific source name. Available at: [Link]
-
Struggling for the past year with STAT3 and STAT5 Western Blots. (2019). Reddit. Available at: [Link]
-
VEGFR-2 inhibitor – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Available at: [Link]
-
JAK/STAT Signaling Transduction Pathways. (2019). YouTube. Available at: [Link]
-
Video: The JAK-STAT Signaling Pathway. (2023). JoVE. Available at: [Link]
Sources
- 1. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Video: The JAK-STAT Signaling Pathway [jove.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Topic: 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde in Fragment-Based Drug Discovery
An Application Note and Protocol Guide for Researchers
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for the application of the fragment, 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde , in fragment-based drug discovery (FBDD) campaigns. It is intended for researchers, scientists, and drug development professionals engaged in identifying novel starting points for therapeutic development.
Strategic Rationale: The Intersection of FBDD and Privileged Scaffolds
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, offering a distinct advantage over traditional high-throughput screening (HTS).[1][2][3] Instead of screening large, complex molecules, FBDD utilizes a library of low-molecular-weight fragments (typically <300 Da) to probe a protein target's binding sites.[1][4][5] This approach allows for a more thorough exploration of chemical space and often yields higher quality starting points, as the fragments' simplicity provides a strong foundation for optimization.[1][6]
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure."[7] Its structural similarity to the adenine component of ATP makes it particularly valuable for designing kinase inhibitors.[8] Derivatives of this scaffold are prevalent in numerous biologically active compounds, demonstrating favorable interactions with a wide range of biological targets.[7][9][10] Several successful cancer drugs have been developed from 7-azaindole-containing molecules discovered through FBDD strategies.[8]
This compound was selected as an exemplary fragment for this guide due to its embodiment of key FBDD principles:
-
Core Scaffold: It features the desirable 7-azaindole core.
-
Fragment-like Properties: Its low molecular weight and complexity adhere to the "Rule of Three," a guiding principle for fragment library design.[6]
-
Vectors for Growth: The fragment possesses two distinct, synthetically tractable vectors for chemical elaboration: the ethyl group at the C2 position and a reactive carbaldehyde at the C5 position. These sites serve as ideal anchor points for "fragment growing" into adjacent pockets of a target protein, a critical step in evolving a low-affinity hit into a high-potency lead.[11]
Physicochemical Profile of the Fragment
The suitability of a molecule for an FBDD campaign begins with its fundamental properties. This compound aligns well with the criteria for a high-quality fragment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [12] |
| Molecular Weight | 174.2 g/mol | [12] |
| CAS Number | 1246088-51-6 | [12] |
| Structure | ||
| Image of this compound structure |
The FBDD Workflow: A Validated Pathway from Fragment to Lead
A successful FBDD campaign follows a structured, iterative process. It begins with a sensitive primary screen to identify weak binders, followed by orthogonal validation and detailed structural characterization to guide the chemical optimization into a potent lead compound.[2][3][5]
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Experimental Protocols: Application of this compound
The following protocols describe a robust, multi-step process for screening, validating, and characterizing the binding of this compound to a protein target of interest.
Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries.[13] It measures changes in mass on a sensor surface in real-time, allowing for the detection of the low-affinity interactions (µM–mM range) typical of fragments.[14][15] Its throughput is well-suited for screening libraries of several thousand compounds.[13]
Methodology:
-
Target Immobilization:
-
Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Simultaneously, prepare a reference channel by performing the same coupling reaction without the protein (or by immobilizing an irrelevant protein) to enable subtraction of non-specific binding and bulk refractive index changes.[15]
-
-
Fragment Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution into the running buffer (e.g., HBS-EP+) to a final screening concentration, typically between 100-200 µM.[16]
-
Crucial Control: Ensure the final DMSO concentration in the fragment solution precisely matches that of the running buffer (e.g., 2%). Mismatched DMSO concentrations are a major source of false-positive signals in SPR screening.[14]
-
-
Screening Execution:
-
Inject the fragment solution over both the target and reference channels at a constant flow rate.
-
Monitor the binding response (measured in Response Units, RU) during the association and dissociation phases.
-
Periodically inject a known binder or a reference compound to ensure the immobilized protein's activity remains consistent throughout the screen.[16]
-
-
Data Analysis & Hit Triage:
-
Subtract the reference channel signal from the target channel signal to obtain the specific binding sensorgram.
-
A fragment is considered a preliminary hit if it produces a reproducible, concentration-dependent binding response that is significantly above the background noise.
-
Hits are prioritized for orthogonal validation.
-
Protocol 2: Orthogonal Hit Validation and Affinity Estimation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating hits from primary screens.[17] It provides unambiguous evidence of binding in solution and can map the binding site on the protein surface.[18][19] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly robust as they directly monitor the protein's response to ligand binding, minimizing false positives.[20][21]
Methodology:
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N isotopic labeling.
-
Prepare a ~50-100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
-
Reference Spectrum Acquisition:
-
Record a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide proton-nitrogen pair in the protein.
-
-
Fragment Titration:
-
Add a stoichiometric amount (e.g., 1:5 protein-to-fragment molar ratio) of this compound from a concentrated stock to the protein sample.
-
Acquire another ¹H-¹⁵N HSQC spectrum.
-
Continue this titration with increasing concentrations of the fragment.
-
-
Data Analysis (Chemical Shift Perturbation - CSP):
-
Overlay the spectra from the titration series.
-
Binding Confirmation: Observe the movement (perturbation) of a specific subset of peaks as the fragment concentration increases. This is a direct confirmation of binding.
-
Binding Site Mapping: The residues whose peaks show significant chemical shift perturbations are located in or near the fragment's binding site.
-
Affinity (Kd) Calculation: By plotting the magnitude of the chemical shift changes against the fragment concentration, a dissociation constant (Kd) can be calculated, providing a quantitative measure of binding affinity.
-
Protocol 3: High-Resolution Structural Characterization by X-ray Crystallography
Causality: X-ray crystallography is the definitive technique in FBDD for elucidating the precise binding mode of a fragment.[4][22] It provides a high-resolution, three-dimensional structure of the protein-fragment complex, revealing the specific atomic interactions (e.g., hydrogen bonds, van der Waals contacts) that mediate binding.[23][24] This structural information is indispensable for guiding the subsequent hit-to-lead optimization.[25]
Methodology:
-
Protein Crystallization:
-
Obtain high-quality, diffraction-grade crystals of the target protein. This requires screening a wide range of crystallization conditions. The crystal system must be robust enough to tolerate soaking with fragment solutions.[22]
-
-
Fragment Soaking:
-
Prepare a solution of this compound in a cryo-protectant solution compatible with the protein crystals, typically at a concentration of 1-10 mM.
-
Transfer the protein crystals into this solution and allow them to soak for a defined period (e.g., several hours).
-
-
Data Collection and Structure Solution:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data, preferably at a synchrotron source to achieve high resolution.[4]
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and model its orientation in the binding pocket. Specialized software can help detect the low occupancy binding typical of fragments.[22]
-
Data Summary and Interpretation
A well-structured data summary is crucial for decision-making. The goal is to build a consistent and cross-validated dataset for each fragment.
| Fragment ID | Screening Method | Result | Affinity (K_d) | Structural Data |
| F001 | ||||
| (2-Ethyl-1H-pyrrolo... | SPR | Hit | - | Pending |
| NMR (CSP) | Confirmed Hit | 250 µM | Binding site mapped | |
| X-ray Crystallography | - | - | Co-crystal structure at 1.8 Å |
Fragment Evolution: A Structure-Guided Path to Potency
With a confirmed hit and a high-resolution crystal structure, the next phase is to chemically elaborate the fragment to improve its binding affinity. The structure of this compound bound to the target reveals the vectors available for growth.
Caption: Strategy for evolving the fragment hit based on its binding pose.
-
Vector 1 (C2-Ethyl Position): The crystal structure may show that the ethyl group points towards an adjacent hydrophobic pocket. This vector can be explored by synthesizing analogs with larger or different alkyl/aryl groups to achieve more favorable van der Waals interactions.
-
Vector 2 (C5-Carbaldehyde Position): The aldehyde is a versatile chemical handle. If it is oriented towards a region with hydrogen bond donors or acceptors, it can be converted to an amine via reductive amination. This allows for the introduction of a wide range of substituents to form new hydrogen bonds or salt bridges, significantly increasing potency.
This iterative cycle of design, synthesis, and testing, guided by structural biology, is the core of the hit-to-lead process in FBDD.
References
- Vertex AI Search. (n.d.). Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
- One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- National Center for Biotechnology Information. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls.
- PubMed. (n.d.). SPR-based fragment screening: advantages and applications.
- PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
- PubMed. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
- PubMed. (n.d.). Fragment-based screening using surface plasmon resonance technology.
- bioRxiv. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors.
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- Selvita. (n.d.). Fragment-Based Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy.
- Springer. (n.d.). NMR Screening in Fragment-Based Drug Design: A Practical Guide.
- Cision PR Newswire. (2026). The Role of 7-Azaindole Intermediates in Modern Drug Discovery.
- ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
- Selvita. (n.d.). X-ray Crystallography Fragment Screening.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD.
- PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review.
- PubMed. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide.
- ResearchGate. (n.d.). Fragment growing in FBDD. (A) Flowchart of FBDD in developing....
- National Center for Biotechnology Information. (n.d.). Fragment-based screening by protein-detected NMR spectroscopy.
- Taylor & Francis Online. (n.d.). The current role and evolution of X-ray crystallography in drug discovery and development.
- PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- National Center for Biotechnology Information. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets.
- Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?.
- Ambeed. (n.d.). This compound.
- ACS Publications. (n.d.). Recent Developments in Fragment-Based Drug Discovery.
- National Center for Biotechnology Information. (n.d.). the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits.
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. selvita.com [selvita.com]
- 4. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labsolu.ca [labsolu.ca]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 16. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 19. NMR screening in fragment-based drug design: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 22. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 23. selvita.com [selvita.com]
- 24. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 25. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening assays for 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives
Topic: High-Throughput Screening Assays for 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Derivatives as Potent Kinase Inhibitors
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged" scaffold in modern medicinal chemistry. Its unique structure, particularly its ability to form critical hydrogen bonds with the hinge region of protein kinases, has established it as a cornerstone for the design of numerous targeted therapeutics.[1][2][3] Derivatives of this core have been successfully developed as potent inhibitors of various kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8).[1][3][4]
This guide focuses on derivatives of a specific starting block, this compound, and provides a comprehensive, field-proven framework for their evaluation as kinase inhibitors using high-throughput screening (HTS) methodologies. We will present a multi-tiered screening cascade targeting the Janus Kinase (JAK) family, a critical node in cytokine signaling pathways that is frequently implicated in inflammatory diseases and cancers.[5][6][7] The ultimate goal is to equip researchers with robust, validated protocols to efficiently identify and characterize potent and selective kinase inhibitors from a library of these derivatives.
Section 1: The Scientific Rationale - Targeting the JAK/STAT Pathway
The JAK/STAT signaling cascade is a principal mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, thereby regulating fundamental cellular processes like proliferation, differentiation, and immune response.[5] This pathway involves four receptor-associated tyrosine kinases (JAK1, JAK2, JAK3, TYK2) and seven Signal Transducer and Activator of Transcription (STAT) proteins.
The activation sequence is a well-understood paradigm of signal transduction:
-
Cytokine Binding: A cytokine, such as Interleukin-6 (IL-6), binds to its specific cell surface receptor.
-
Receptor Dimerization & JAK Activation: This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, allowing them to trans-phosphorylate each other on key tyrosine residues in their activation loops.[8]
-
STAT Recruitment and Phosphorylation: The now-activated JAKs create docking sites by phosphorylating tyrosine residues on the receptor's intracellular domain. STAT proteins are recruited to these sites and are subsequently phosphorylated by the JAKs.[9]
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs (pSTATs) dissociate from the receptor, form stable dimers, and translocate to the nucleus.[8]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and cell proliferation.
Dysregulation of this pathway, particularly through overactivation of JAK2, is a known driver of myeloproliferative neoplasms and various inflammatory conditions.[6][10][11] Therefore, small molecule inhibitors that target the ATP-binding site of JAK2 are of high therapeutic interest.[7] The pyrrolo[2,3-b]pyridine scaffold is an ideal starting point for designing such inhibitors.
Section 2: A Tiered High-Throughput Screening Strategy
A successful HTS campaign does not rely on a single assay. Instead, it employs a logical cascade of assays to progressively filter a large compound library, moving from simple, high-throughput biochemical assays to more complex, biologically relevant cellular models. This approach maximizes efficiency, minimizes cost, and reduces the likelihood of false positives.
Our proposed strategy consists of three main tiers:
-
Primary Screen: A biochemical assay to measure the direct inhibition of a specific kinase target (e.g., JAK2) by the compound library. This identifies all "hits."
-
Secondary & Selectivity Screen: Confirms the activity of primary hits by generating dose-response curves (IC50 values) and assesses their selectivity by testing them against related kinases (e.g., JAK1, JAK3, TYK2).
-
Cellular Assay: Validates that the most potent and selective compounds can engage the target within a living cell and inhibit the downstream signaling pathway (e.g., STAT3 phosphorylation).
Section 3: Tier 1 Protocol - Primary Biochemical HTS
Principle: This assay quantifies the enzymatic activity of recombinant JAK2 kinase. Kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity. We will use a luminescence-based assay that measures ADP levels; therefore, a decrease in signal indicates kinase inhibition. This format is highly amenable to HTS due to its simplicity and robustness.[12]
Protocol: Luminescence-Based JAK2 Kinase Assay
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase substrate peptide (e.g., a STAT5-derived peptide)[13]
-
ATP
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Plating:
-
Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into wells of a 384-well plate for a final assay concentration of 10 µM.
-
For controls, dispense 50 nL of DMSO (0% inhibition, high signal) and 50 nL of a known potent JAK2 inhibitor like Ruxolitinib (100% inhibition, low signal).[14]
-
-
Enzyme/Substrate Preparation:
-
Prepare a 2X enzyme/substrate mix in cold Assay Buffer. The final concentration of JAK2 and substrate peptide should be optimized beforehand to ensure the reaction is in the linear range (see table below).
-
-
Reaction Initiation:
-
Add 2.5 µL of the 2X enzyme/substrate mix to each well containing the pre-spotted compounds.
-
-
ATP Addition:
-
Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should ideally be at its Michaelis-Menten constant (Km) for the specific kinase to sensitively detect ATP-competitive inhibitors.[15]
-
To start the kinase reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
-
Incubation:
-
Briefly centrifuge the plates to mix.
-
Incubate at room temperature for 60 minutes.
-
-
Reaction Termination & Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
| Parameter | Recommended Concentration | Rationale |
| Test Compound | 10 µM (single point) | A standard concentration for primary screening to identify initial hits. |
| Recombinant JAK2 | 0.1 - 1 ng/µL | Empirically determined to yield a robust signal-to-background ratio. |
| Substrate Peptide | 10 - 20 µM | Should be at or above its Km to ensure it is not rate-limiting. |
| ATP | 10 - 100 µM (at Km) | Using ATP at its Km provides the highest sensitivity for ATP-competitive inhibitors.[15] |
| DMSO | ≤ 1% final | High concentrations of DMSO can inhibit enzyme activity. |
Section 4: Tier 2 Protocol - IC50 Determination & Selectivity Profiling
Principle: Compounds identified as "hits" in the primary screen must be confirmed. This is achieved by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. Furthermore, to assess selectivity, IC50 values are determined for other relevant kinases. High selectivity for the target kinase (JAK2) over others (JAK1, JAK3, TYK2) is a critical attribute for a successful drug candidate, as off-target inhibition can lead to undesirable side effects.[5]
Protocol: Dose-Response and Selectivity Analysis
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the hit compounds. A typical 10-point, 3-fold dilution series starting from 50 µM is standard.
-
Plate 50 nL of each concentration into a 384-well plate.
-
-
Assay Execution:
-
Follow the same biochemical assay protocol as described in Section 3 for each kinase to be tested (JAK1, JAK2, JAK3, TYK2). Run the assays in parallel for direct comparison.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO (0%) and potent inhibitor (100%) controls.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | JAK2 IC50 (nM) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1/JAK2) |
| Hit A | 15 | 250 | 1,500 | 800 | 16.7x |
| Hit B | 50 | 75 | 400 | 350 | 1.5x |
| Ruxolitinib | 3.5 | 2.8 | 401 | 19 | 0.8x |
This table presents hypothetical data for illustrative purposes. Based on this data, "Hit A" would be prioritized for its superior potency and selectivity for JAK2 over other family members.
Section 5: Tier 3 Protocol - Cellular Target Engagement
Principle: A potent biochemical inhibitor must also be effective in a cellular environment. This assay measures the inhibition of a direct downstream event of JAK2 activation: the phosphorylation of STAT3 at tyrosine 705 (pSTAT3 Tyr705).[9] We will use a robust, plate-based electrochemiluminescence (ECL) assay, which provides a quantitative measure of the target analyte in cell lysates and is suitable for HTS.[8]
Protocol: ECL-Based pSTAT3 (Tyr705) Cellular Assay
Materials:
-
HeLa cells (or another suitable cell line with a functional JAK/STAT pathway)
-
Cell culture medium and supplements
-
Cytokine stimulant (e.g., Oncostatin M or Interleukin-6)[9][16]
-
Test Compounds (dissolved in DMSO)
-
Lysis Buffer
-
MSD® Phospho-STAT3 (Tyr705) Assay Kit (or equivalent)
-
96-well or 384-well plates for cell culture
-
Plate reader capable of measuring electrochemiluminescence
Methodology:
-
Cell Plating:
-
Seed HeLa cells into 96-well plates at a density that results in a confluent monolayer after 24 hours. Incubate at 37°C, 5% CO2.
-
-
Serum Starvation:
-
After 24 hours, replace the growth medium with a serum-free medium and incubate for an additional 4-6 hours. This reduces basal signaling activity.
-
-
Compound Treatment:
-
Add serially diluted test compounds to the cells and incubate for 1-2 hours at 37°C. Include DMSO and a known inhibitor as controls.
-
-
Cytokine Stimulation:
-
Add a pre-determined concentration of Oncostatin M (e.g., 40 ng/mL) to all wells except the unstimulated (negative) control.[9]
-
Incubate for 15-20 minutes at 37°C. This is a short incubation to specifically capture the phosphorylation event.
-
-
Cell Lysis:
-
Aspirate the medium and add cold Lysis Buffer to each well.
-
Agitate the plates on a shaker for 20 minutes at 4°C.
-
-
ECL Assay:
-
Transfer the cell lysates to the pre-coated MSD pSTAT3 assay plate.
-
Follow the manufacturer's protocol for the addition of detection antibody and Read Buffer.
-
-
Data Acquisition:
-
Read the plate on an MSD instrument. The ECL signal is proportional to the amount of pSTAT3 in the lysate.
-
(Optional but recommended) Run a parallel plate to measure total STAT3 for normalization.
-
Data Interpretation: A dose-dependent decrease in the ECL signal in stimulated cells indicates that the compound is successfully entering the cell and inhibiting the JAK/STAT pathway. The cellular IC50 can be calculated similarly to the biochemical assay. A strong correlation between biochemical potency (JAK2 IC50) and cellular activity (pSTAT3 IC50) provides high confidence in the compound's mechanism of action.
Conclusion
This application guide outlines a comprehensive and efficient HTS cascade for the identification and characterization of this compound derivatives as potent and selective JAK2 kinase inhibitors. By progressing from a high-throughput biochemical primary screen to dose-response confirmation, selectivity profiling, and finally, validation in a mechanistic cell-based assay, researchers can confidently identify high-quality lead compounds. The detailed protocols provided herein serve as a robust foundation for drug discovery programs targeting the JAK/STAT pathway and can be adapted for other kinase targets, underscoring the versatility of the pyrrolo[2,3-b]pyridine scaffold in modern therapeutic development.
References
-
Title: Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Source: ResearchGate.
-
Title: High-throughput screening for kinase inhibitors. Source: PubMed.
-
Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Source: PubMed.
-
Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Source: PubMed Central.
-
Title: Kinase Screening Assay Services. Source: Reaction Biology.
-
Title: Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins. Source: PubMed.
-
Title: High-Throughput Screening for Kinase Inhibitors. Source: Drug Discovery and Development.
-
Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Source: ACS Publications.
-
Title: New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Source: Research Square.
-
Title: Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Source: PMC.
-
Title: Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Source: PubMed.
-
Title: High throughput screening to identify inhibitors of the type I interferon – major histocompatibility complex class I pathway in skeletal muscle. Source: NIH.
-
Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: Taylor & Francis Online.
-
Title: High throughput screening to identify inhibitors of the type I interferon – major histocompatibility complex class I pathway i. Source: bioRxiv.
-
Title: In Vitro JAK Kinase Activity and Inhibition Assays. Source: Springer Nature Experiments.
-
Title: Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Source: PMC - NIH.
-
Title: Mechanistic insights into activation and SOCS3-mediated inhibition of myeloproliferative neoplasm-associated JAK2 mutants from biochemical and structural analyses. Source: Portland Press.
-
Title: MSD® Phospho-STAT3 (Tyr705) Assay Whole Cell Lysate Kit. Source: Meso Scale Discovery.
-
Title: Kinetic Study of Human Full-Length Wild-Type JAK2 and V617F Mutant Proteins. Source: Bentham Open.
-
Title: JAK2 V617F Quantitative Assay. Source: UChicago Medicine.
-
Title: Differential Biological Activity of Disease-Associated JAK2 Mutants. Source: PMC - NIH.
-
Title: Stat3 DNA-binding activity and phosphorylation in tumor cells. Source: ResearchGate.
-
Title: this compound. Source: AOBIOUS.
-
Title: High-Throughput Screening Identifies Kinase Inhibitors That Increase Dual Adeno-Associated Viral Vector Transduction In Vitro and in Mouse Retina. Source: PMC - PubMed Central.
-
Title: Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Source: Frontiers.
-
Title: Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. Source: ACS Omega.
-
Title: One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Source: Journal of the Mexican Chemical Society.
-
Title: Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Source: Academia.edu.
-
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: RSC Publishing.
-
Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Source: PMC - PubMed Central.
-
Title: 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde. Source: ChemScene.
-
Title: Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Source: Scribd.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. cincinnatichildrens.org [cincinnatichildrens.org]
- 11. Differential Biological Activity of Disease-Associated JAK2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. High throughput screening to identify inhibitors of the type I interferon – major histocompatibility complex class I pathway in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Derivatives
An In-Depth Technical Guide
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[1][2] Its structure, a bioisostere of indole, features a hydrogen bond donor (the pyrrole N-H) in close proximity to a hydrogen bond acceptor (the pyridine nitrogen), enabling unique interactions with biological targets.[3] This framework is central to numerous clinically relevant molecules, particularly kinase inhibitors, where it often serves as a hinge-binding motif.[4][5]
The functionalization of the 7-azaindole core is therefore a critical task for medicinal chemists. Specifically, derivatives bearing substitution at the C2 and C5 positions are of significant interest for exploring structure-activity relationships (SAR). This guide focuses on palladium-catalyzed cross-coupling strategies for the derivatization of scaffolds related to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde .
For the purpose of this guide, we will focus on protocols starting from a key, synthetically versatile intermediate: 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde . The bromine atom at the C5 position serves as an essential handle for a variety of palladium-catalyzed transformations, allowing for the introduction of diverse chemical moieties.
Core Concepts & Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are foundational to modern organic synthesis. The general mechanism proceeds through a catalytic cycle involving a palladium(0) active species.
Caption: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.
Key Considerations for the 7-Azaindole Substrate:
-
The Unprotected N-H: While N-protection (e.g., with SEM or Boc groups) is a viable strategy, many modern catalyst systems, particularly those for Buchwald-Hartwig amination, exhibit high functional group tolerance and perform efficiently on the unprotected scaffold.[3][6] This simplifies the synthetic route by avoiding protection/deprotection steps.
-
The C5-Aldehyde: The aldehyde is an electron-withdrawing group and is generally compatible with most cross-coupling conditions. However, care must be taken to avoid strongly basic or nucleophilic conditions that could lead to side reactions at the carbonyl group.
-
Catalyst Selection: Nitrogen-containing heterocycles like 7-azaindole can be challenging substrates due to potential coordination to the palladium center, which can inhibit catalysis. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) is often critical to promote efficient oxidative addition and reductive elimination.[7][8]
Experimental Workflow & Protocols
The following protocols provide robust starting points for the functionalization of 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Caption: Standard experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura C-C Coupling
Principle: Introduction of aryl or heteroaryl moieties using boronic acids or their esters. This is a highly reliable method for constructing biaryl structures. The base is crucial for activating the boronic acid in the transmetalation step.[4][9]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (2.5 mol%) and a ligand like XPhos (10 mol%), or a pre-catalyst like XPhos Pd G2 (5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The total concentration should be approximately 0.1 M with respect to the starting halide.
-
Reaction: Heat the mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 2–16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Summary Table: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale / Comment |
| Catalyst | XPhos Pd G2 / Pd₂(dba)₃ + XPhos | Highly active for heteroaryl chlorides/bromides.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is often effective for challenging substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aqueous mixture is standard for transmetalation. |
| Temperature | 80–110 °C | Higher temperatures may be needed for less reactive partners. |
Protocol 2: Sonogashira C-C Coupling
Principle: Coupling of terminal alkynes with aryl halides, providing access to versatile alkynyl-substituted azaindoles. The reaction is co-catalyzed by palladium and copper(I).[10][11]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 equiv).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (3-5 mol%) and copper(I) iodide (CuI, 6-10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen gas (3x).
-
Solvent & Reagents: Add an anhydrous, degassed solvent such as DMF or THF. Add the terminal alkyne (1.2–1.5 equiv) followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0–3.0 equiv).
-
Reaction: Stir the mixture at room temperature or heat to 50–80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 1–12 hours).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary Table: Sonogashira Coupling
| Parameter | Recommended Condition | Rationale / Comment |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A standard, reliable catalyst for Sonogashira reactions. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for the activation of the alkyne. |
| Base/Solvent | Et₃N or DIPEA in DMF/THF | The base scavenges HBr and prevents side reactions. |
| Temperature | 25–80 °C | Generally proceeds under mild thermal conditions.[12] |
Protocol 3: Buchwald-Hartwig C-N Amination
Principle: Formation of a carbon-nitrogen bond between an aryl halide and a primary or secondary amine. This reaction is exceptionally valuable for installing amine pharmacophores. Modern catalyst systems show remarkable tolerance for unprotected N-H groups on the azaindole core.[3][6]
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a positive flow of argon, add 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 equiv), the amine (1.2 equiv), and the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst, such as RuPhos Pd G3 (2-4 mol%) and additional RuPhos ligand (2-4 mol%).
-
Inert Atmosphere: If not in a glovebox, seal the vessel, then evacuate and backfill with argon (3x).
-
Solvent Addition: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor by LC-MS until the starting material is consumed (typically 4–24 hours).
-
Workup: Cool to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
Data Summary Table: Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale / Comment |
| Catalyst | RuPhos Pd G3 / XPhos Pd G3 | Pre-catalysts are air-stable and highly active.[3] |
| Ligand | RuPhos / XPhos | Bulky, electron-rich ligands are essential for N-H heterocycles. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | NaOtBu is a strong, effective base. Use Cs₂CO₃ for base-sensitive substrates. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous conditions are critical for this reaction. |
Protocol 4: Heck C-C Vinylation
Principle: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct route to vinyl-azaindoles.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation: To a Schlenk tube, add 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 equiv) and the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 5 mol%).
-
Ligand Addition: If required, add a phosphine ligand such as triphenylphosphine (PPh₃, 10 mol%).
-
Inert Atmosphere: Seal, evacuate, and backfill with argon (3x).
-
Solvent & Reagents: Add a polar aprotic solvent like DMF or acetonitrile. Add the alkene (e.g., n-butyl acrylate, 1.5 equiv) and a base such as triethylamine (Et₃N, 2.0 equiv).
-
Reaction: Heat the mixture to 80–120 °C.
-
Monitoring: Monitor by TLC or LC-MS (typically 6–24 hours).
-
Workup: Cool to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify by flash column chromatography.
Data Summary Table: Heck Reaction
| Parameter | Recommended Condition | Rationale / Comment |
| Catalyst | Pd(OAc)₂ / PdCl₂(PPh₃)₂ | Readily available and effective palladium sources. |
| Ligand | PPh₃, P(o-tol)₃ | Often required, but some systems can be ligandless. |
| Base | Et₃N, K₂CO₃ | Organic bases are common; inorganic bases can also be used.[15] |
| Solvent | DMF, NMP, Acetonitrile | High-boiling polar aprotic solvents are typical. |
References
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2149-2152. [Link]
-
Barder, T. E., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]
-
Naud, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Newsletter. [Link]
-
Barder, T. E., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. NIH Public Access. [Link]
-
Leboho, T., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. [Link]
-
Laha, J., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
SGN Nanopharma. (2026). The Role of 7-Azaindole Intermediates in Modern Drug Discovery. [Link]
-
ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. [Link]
-
Laha, J., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). 7-Azaindole in natural and bioactive molecules and drugs with azine- and azole-ring functionalization. [Link]
-
Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]
-
Bazgir, A., et al. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Arkivoc. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Gouverneur, V., et al. (2019). Heck Diversification of Indole-Based Substrates under Aqueous Conditions. Chemistry – A European Journal. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
-
Penning, T. D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Oble, J., & Poli, G. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2018). Heck Reaction—State of the Art. MDPI. [Link]
-
Lages, A. S., et al. (2018). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Conlon, M. P., et al. (n.d.). Synthesis of Substituted 2-phenylhistamines via a Microwave Promoted Suzuki Coupling. NIH Public Access. [Link]
- Google Patents. (n.d.).
-
Fossa, P., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Hansen, M. R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. nbinno.com [nbinno.com]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of amides from 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
An Application Note for the Synthesis of Amides from 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and bioavailability.[1] Derivatives of 7-azaindole are integral to numerous clinically evaluated drugs and drug candidates, demonstrating a wide range of biological activities, including kinase inhibition.[1][3][4]
The synthesis of C5-substituted amides of the 2-Ethyl-7-azaindole core is a common objective in the development of novel therapeutics. This process typically involves a two-step sequence: the oxidation of a C5-aldehyde to the corresponding carboxylic acid, followed by the coupling of this acid with a desired amine. While seemingly straightforward, both steps present unique challenges, particularly concerning the electronic nature and potential sensitivity of the azaindole ring system.
This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals for the reliable synthesis of amides starting from this compound. It outlines robust protocols for both the oxidation and amide coupling steps, explains the causality behind experimental choices, and offers a comparative analysis of common amide coupling reagents to ensure high-yield, reproducible results.
Overall Synthetic Strategy
The conversion of the aldehyde to the final amide product is achieved through a two-stage process. The first stage involves the selective oxidation of the aldehyde functional group to a carboxylic acid. The second stage is the formation of the amide bond by coupling the newly formed carboxylic acid with a primary or secondary amine.
Caption: High-level workflow for amide synthesis.
Part 1: Oxidation of Aldehyde to Carboxylic Acid
The oxidation of an aldehyde on a heterocyclic system requires a mild method that avoids over-oxidation or degradation of the core structure. The Pinnick oxidation is an exceptionally reliable and tolerant method for this transformation, particularly for α,β-unsaturated and heteroaromatic aldehydes.[5][6]
Causality & Mechanism: The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant, which is converted in situ to the active species, chlorous acid (HClO₂), under mildly acidic conditions.[5][7] A key feature of this reaction is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct.[6][7] This prevents side reactions, such as the unwanted chlorination of the electron-rich pyrrolo-pyridine ring or consumption of the sodium chlorite oxidant.[6]
Detailed Protocol: Pinnick Oxidation
This protocol details the conversion of this compound to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂, 80%)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting aldehyde (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O (e.g., 10 mL per 1 mmol of aldehyde).
-
To the stirred solution at room temperature, add NaH₂PO₄ (5.0 equiv) followed by 2-methyl-2-butene (10.0 equiv).
-
In a separate container, prepare a solution of sodium chlorite (5.0 equiv, 80% purity) in water (e.g., 2 mL per 1 mmol of aldehyde).
-
Add the sodium chlorite solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of Na₂SO₃ to decompose excess oxidants.
-
Adjust the pH of the mixture to ~3-4 with 1M HCl. The carboxylic acid product may precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to afford the pure 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
| Parameter | Value/Condition | Rationale |
| Solvent | t-BuOH / H₂O | Co-solvent system to dissolve both organic substrate and inorganic reagents. |
| Acid Buffer | NaH₂PO₄ | Maintains mild acidic pH to generate HClO₂ without degrading the substrate.[5] |
| Scavenger | 2-Methyl-2-butene | Irreversibly traps the HOCl byproduct, preventing side reactions.[6][7] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently without promoting decomposition. |
| Stoichiometry | Excess NaClO₂ & Scavenger | Ensures complete conversion of the aldehyde and effective quenching of byproducts. |
| Expected Yield | >85% | The reaction is typically high-yielding. |
Part 2: Amide Bond Formation
Amide coupling is a cornerstone reaction in medicinal chemistry.[8][9] The choice of coupling reagent is critical, as the nucleophilicity of the amine and the reactivity of the carboxylic acid can vary widely. For heterocyclic carboxylic acids like our 7-azaindole derivative, standard coupling conditions can sometimes result in low yields.[10] We present two robust protocols using common coupling reagents: the standard EDC/HOBt system and the highly efficient HATU system.
Caption: Comparison of EDC/HOBt and HATU activation pathways.
Protocol 1: EDC/HOBt Coupling
A widely used, cost-effective method for amide bond formation. The reaction proceeds through an O-acylisourea intermediate which is converted by HOBt into a more reactive HOBt-ester, reducing the risk of racemization and side reactions.[11][12]
Materials:
-
2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
-
Desired primary or secondary amine (or its HCl salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (10 mL per 1 mmol acid) at 0 °C, add HOBt (1.2 equiv) and EDC-HCl (1.2 equiv).[12][13]
-
Stir the mixture at 0 °C for 15-20 minutes to pre-activate the acid.
-
Add the desired amine (1.1 equiv). If the amine is provided as a hydrochloride salt, add 2.2-3.0 equivalents of a non-nucleophilic base like DIPEA.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. The aqueous washes effectively remove the urea byproduct from EDC and excess HOBt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HATU Coupling
HATU is a highly efficient uronium salt-based coupling reagent, often considered the gold standard for challenging couplings, including those with sterically hindered components or electron-deficient amines.[14][15] It rapidly generates a highly reactive OAt-active ester, leading to faster reaction times and higher yields.[15][16]
Materials:
-
2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.2 equiv) in anhydrous DMF (10 mL per 1 mmol acid).
-
Cool the mixture to 0 °C and add DIPEA (3.0 equiv) dropwise.[14][17]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | EDC/HOBt | HATU | Rationale for Choice |
| Coupling Efficiency | Good | Excellent | HATU is superior for sterically hindered substrates or poorly nucleophilic amines.[14][18] |
| Reaction Time | 12-24 hours | 1-4 hours | The OAt-ester formed with HATU is more reactive, leading to faster kinetics.[16] |
| Byproduct Removal | Easy (Water-soluble urea) | Easy (Water-soluble) | Both methods offer straightforward workups compared to older reagents like DCC.[12] |
| Cost | Lower | Higher | EDC/HOBt is more economical for large-scale synthesis of simple amides. |
| Racemization Risk | Low | Very Low | The HOAt moiety in HATU is particularly effective at suppressing racemization.[15] |
Troubleshooting and Key Considerations
-
Low Oxidation Yield: Ensure the sodium chlorite is of good quality (typically 80% purity). Incomplete reaction could also be due to insufficient mixing in the biphasic system.
-
Low Amide Coupling Yield: For challenging amines (e.g., anilines with electron-withdrawing groups or bulky secondary amines), HATU is the preferred reagent.[18] Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated ester intermediates.[14]
-
Purification: The 7-azaindole nitrogen can interact with silica gel, sometimes leading to peak tailing during chromatography. Using a small percentage of triethylamine or ammonia in the eluent system can mitigate this issue.
-
Solubility: The carboxylic acid intermediate and some final amides may have poor solubility. A co-solvent system like DCM/DMF or THF may be required.
Conclusion
The synthesis of C5-amides of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine is a reliable and reproducible process when appropriate methodologies are employed. The Pinnick oxidation provides a mild and high-yielding route to the crucial carboxylic acid intermediate. For the subsequent amide bond formation, both EDC/HOBt and HATU coupling protocols are effective, with HATU offering superior performance for more challenging substrates, ensuring that researchers can efficiently access a diverse range of amide derivatives for biological screening and drug discovery programs.
References
-
Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Reddy, K. L., & Kumar, U. K. S. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(1), 128-131. Available at: [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
-
Lund, G., & Isaksson, J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11564-11571. Available at: [Link]
-
Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(9), 2541-2548. Available at: [Link]
-
Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]
-
Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7949-7960. Available at: [Link]
-
Zhu, F., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 24(18), 3323. Available at: [Link]
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
-
Guillonneau, C., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(8), 833-858. Available at: [Link]
-
Royal Society of Chemistry. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Retrieved from [Link]
-
Wenxuecity. (2023). Pinnick oxidation. Retrieved from [Link]
-
SynArchive. (n.d.). Pinnick-Lindgren Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Poe, J. C., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1421-1427. Available at: [Link]
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-996. Available at: [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved from [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. Available at: [Link]
-
Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351-362. Available at: [Link]
-
De Gruyter. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Retrieved from [Link]
-
ResearchGate. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]
-
Tohoku University Global. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
Jørgensen, V. L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5707. Available at: [Link]
-
Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7486-7490. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry, 41, 116209. Available at: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ajol.info [ajol.info]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. asiaresearchnews.com [asiaresearchnews.com]
- 9. growingscience.com [growingscience.com]
- 10. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. peptidebridge.com [peptidebridge.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
An in-depth guide to overcoming common challenges in the synthesis of a key pharmaceutical intermediate.
Welcome to the technical support center for the synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. As a key building block in the development of various therapeutic agents, optimizing the synthesis of this 7-azaindole derivative is critical. This document provides in-depth, experience-based answers to common challenges encountered during its synthesis, focusing on the crucial Vilsmeier-Haack formylation step.
The synthesis of this compound is typically achieved in two key stages: first, the construction of the 2-Ethyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-ethyl-7-azaindole) core, followed by a regioselective formylation at the C5 position. This guide will focus primarily on troubleshooting the second, often more challenging, formylation step.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: The Vilsmeier-Haack Formylation Reaction
The Vilsmeier-Haack reaction is the standard method for introducing a formyl group onto electron-rich heterocyclic systems like 7-azaindoles.[1][2] The reaction involves the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as the electrophile.[1][3]
Low or no yield is the most common issue and almost always points to problems with the reagents or reaction conditions.
-
Anhydrous Conditions are Non-Negotiable: The Vilsmeier reagent is extremely sensitive to moisture.[3] Any water present will rapidly decompose the reagent and inhibit the reaction.
-
Troubleshooting: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality and Stoichiometry: The quality and amount of your reagents are paramount.
-
POCl₃: Use fresh, high-purity POCl₃. Old bottles can absorb moisture and degrade.
-
Stoichiometry: A common cause of incomplete reaction is using too little Vilsmeier reagent. An excess is typically required. Start with at least 1.5 equivalents of the pre-formed reagent relative to your 2-ethyl-7-azaindole substrate.[4] For less reactive substrates, increasing this to 3.0 equivalents or more may be necessary.
-
-
Temperature Control During Reagent Formation: The formation of the Vilsmeier reagent (the adduct of DMF and POCl₃) is highly exothermic.[3]
-
Troubleshooting: Always prepare the reagent at a low temperature (0 °C to 5 °C) by adding the POCl₃ dropwise to the DMF.[4] Adding it too quickly can cause localized heating, leading to reagent decomposition and the formation of unwanted byproducts. A precipitate of the Vilsmeier salt is normal, but if the entire solution solidifies, it may indicate the concentration is too high or cooling is inefficient.[4]
-
If you've confirmed your reagents and conditions are anhydrous, sluggishness points to insufficient reactivity.
-
Increase Reaction Temperature: The 7-azaindole nucleus is electron-rich, but formylation may still require thermal energy. After adding your substrate at a low temperature, slowly raise the temperature. Depending on the substrate's reactivity, temperatures can range from room temperature up to 80 °C or higher.[4][5] Monitor the reaction by TLC or LCMS to track the consumption of the starting material.
-
Extend Reaction Time: Some formylations can take several hours to reach completion. If you see product formation without significant byproduct generation, extending the reaction time (e.g., overnight) at a moderate temperature may be beneficial.[4]
The workup of a Vilsmeier-Haack reaction must be handled carefully to ensure both safety and efficient product isolation.
-
Controlled Quenching: The reaction mixture contains unreacted POCl₃ and the reactive iminium intermediate. Quenching by pouring the reaction mixture onto crushed ice is standard.[4] This must be done slowly and with vigorous stirring in a large beaker, as the hydrolysis is highly exothermic and releases HCl gas.
-
pH Adjustment: After hydrolysis, the product exists as a protonated species in a highly acidic solution. The free aldehyde is liberated by basification. Slowly add a saturated base solution (e.g., sodium carbonate or sodium hydroxide) until the pH is basic (pH 8-9). This step often precipitates the crude product.
-
Extraction: If the product does not precipitate, it must be extracted.
-
Emulsions: Emulsion formation is common.[3] To break emulsions, try adding brine (saturated NaCl solution) to increase the polarity of the aqueous phase, which can help force your product into the organic layer.[3]
-
Solvent Choice: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will ensure better recovery.
-
Data Presentation: Troubleshooting Vilsmeier-Haack Formylation
| Problem | Potential Cause | Recommended Solution |
| No or Low Yield | 1. Moisture in reagents/glassware. 2. Decomposed POCl₃ or DMF. 3. Insufficient Vilsmeier reagent. 4. Reagent decomposition from improper mixing. | 1. Rigorously dry all glassware and use anhydrous solvents under an inert atmosphere. 2. Use fresh, high-quality reagents. 3. Increase stoichiometry of POCl₃/DMF to 1.5 - 3.0 equivalents. 4. Prepare reagent at 0 °C with slow, dropwise addition of POCl₃. |
| Incomplete Reaction | 1. Insufficient activation energy. 2. Short reaction time. | 1. After initial mixing at low temperature, gradually increase the temperature (e.g., 40-80 °C) and monitor by TLC.[4] 2. Extend the reaction time, potentially to run overnight. |
| Side Product Formation | 1. Reaction temperature too high. 2. Incorrect regioselectivity. | 1. Run the reaction at the lowest effective temperature to minimize byproducts. 2. Formylation of 7-azaindoles is generally selective for the electron-rich pyrrole ring at C3 or C5. C5 is often favored, but careful optimization may be needed. |
| Difficult Workup | 1. Uncontrolled quenching. 2. Emulsion formation during extraction. 3. Product is water-soluble. | 1. Pour the reaction mixture slowly onto a vigorously stirred slurry of ice. 2. Add brine to the aqueous layer before extraction.[3] 3. Saturate the aqueous layer with NaCl and perform multiple extractions with an appropriate organic solvent. |
Experimental Protocols & Methodologies
Protocol: Vilsmeier-Haack Formylation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine
This is a representative protocol. Optimization for specific scales and equipment is recommended.
1. Preparation of the Vilsmeier Reagent:
- In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
- Cool the flask to 0 °C using an ice-water bath.
- Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[4]
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white precipitate is typical.
2. Formylation Reaction:
- Dissolve 2-Ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF.
- Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
- Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 4-6 hours, or until TLC/LCMS analysis indicates consumption of the starting material.
3. Workup and Isolation:
- Cool the reaction mixture back to room temperature.
- In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice and water.
- Slowly and carefully pour the reaction mixture into the ice slurry.
- Once the quench is complete, carefully basify the aqueous solution to pH 8-9 using a saturated solution of sodium carbonate or 2M sodium hydroxide.
- Extract the aqueous mixture three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]
4. Purification:
- Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Visualizations: Mechanisms & Workflows
Vilsmeier-Haack Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.
- National Institutes of Health (NIH). (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
-
ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives. Available at: [Link]
-
ResearchGate. (2024). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
IJPCBS. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
MDPI. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Formylation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the formylation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on troubleshooting common side reactions and optimizing for the desired product, 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the formylation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine, particularly when using the Vilsmeier-Haack reaction.
Q1: My reaction mixture turned dark brown or black upon addition of the Vilsmeier reagent, and I'm getting a low yield of the desired product. What's happening?
A1: A dark coloration often indicates decomposition or polymerization of the starting material. The 7-azaindole core, being an electron-rich heterocycle, can be sensitive to the strongly acidic conditions generated during the Vilsmeier-Haack reaction.
-
Likely Cause: The reaction temperature is too high, or the addition of the Vilsmeier reagent was too rapid. This can lead to localized "hot spots" and promote acid-catalyzed decomposition.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is maintained at a low temperature (typically 0-10 °C) during the addition of the Vilsmeier reagent.
-
Slow Addition: Add the pre-formed Vilsmeier reagent dropwise to the solution of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine over an extended period.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can also contribute to discoloration.
-
Q2: I've isolated a side product with a mass corresponding to a di-formylated species. How can I prevent this?
A2: Di-formylation is a potential side reaction if the reaction conditions are too harsh or if an excess of the Vilsmeier reagent is used.
-
Likely Cause: The primary product, 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is still sufficiently electron-rich to undergo a second formylation, although this is generally less favorable.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use only a slight excess (e.g., 1.1-1.5 equivalents) relative to the starting material.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to avoid over-reaction.
-
Temperature: Lowering the reaction temperature can increase the selectivity for mono-formylation.
-
| Reagent Ratio (Vilsmeier:Substrate) | Typical Outcome |
| 1.1 : 1 | Favors mono-formylation |
| > 2 : 1 | Increased risk of di-formylation |
Q3: My NMR analysis shows a mixture of isomers. Is formylation occurring at other positions on the ring?
A3: While formylation is highly regioselective for the C3 position of the 7-azaindole nucleus, trace amounts of other isomers can form under certain conditions.
-
Likely Cause: The C3 position is the most electron-rich and sterically accessible, making it the preferred site of electrophilic attack. However, formylation at the pyridine ring is a theoretical possibility, though much less favored.
-
Troubleshooting Steps:
-
Purification: Isomeric impurities can often be removed by careful column chromatography. Experiment with different solvent systems to achieve optimal separation.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) will enhance the regioselectivity for the C3 position.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine?
A1: The formylation of 7-azaindoles, such as 2-Ethyl-1H-pyrrolo[2,3-b]pyridine, overwhelmingly occurs at the C3 position of the pyrrole ring. This is due to the strong electron-donating effect of the pyrrole nitrogen, which directs electrophilic substitution to this position.[1]
Q2: Can the Vilsmeier reagent react with the ethyl group at the C2 position?
A2: While the Vilsmeier reagent can react with activated methyl or methylene groups, reaction at the ethyl group of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine is generally not observed under standard formylation conditions. The primary reaction pathway is electrophilic aromatic substitution on the electron-rich pyrrole ring.
Q3: What is the mechanism of the Vilsmeier-Haack reaction?
A3: The Vilsmeier-Haack reaction involves two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich 7-azaindole ring attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[3]
Q4: Are there alternative, milder methods for the formylation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine?
A4: Yes, while the Vilsmeier-Haack reaction is common, other formylation methods can be employed, which may be milder and offer different selectivity profiles. One such method is the Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium like acetic acid or trifluoroacetic acid.[4] This can be a useful alternative if decomposition is a significant issue with the Vilsmeier-Haack conditions.
Visualizing the Reaction Pathways
Desired Reaction: C3 Formylation
Caption: Desired reaction pathway for C3 formylation.
Side Reaction: Di-formylation Pathway
Caption: Potential pathway to di-formylated side product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the formylation reaction.
Experimental Protocols
Vilsmeier-Haack Formylation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine
-
Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: In a separate flask, dissolve 2-Ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in an appropriate solvent (e.g., DMF or a chlorinated solvent like dichloroethane).
-
Reaction: Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to stir at room temperature, monitoring its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 8.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Sources
Technical Support Center: 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Document ID: TSC-2E1PPC-S01
Last Updated: January 16, 2026
Introduction
This technical support guide addresses stability-related questions for 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (also known as 2-Ethyl-7-azaindole-5-carbaldehyde). As a bifunctional molecule featuring a reactive aldehyde group and an electron-rich 7-azaindole core, its stability can be influenced by various experimental and storage conditions. This document provides troubleshooting advice and preventative protocols based on established principles of heterocyclic and aldehyde chemistry. While specific public data on this exact molecule is limited, the insights provided are derived from the known behavior of the 7-azaindole scaffold and aromatic aldehydes.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My solid compound has developed a yellow or brownish tint over time.
Question: I received this compound as a white to off-white solid. After several weeks in the lab, it has turned noticeably yellow. What is causing this, and is the material still usable?
Answer:
The development of a yellow or brown color is a common indicator of degradation in aromatic aldehydes. The two most probable causes are oxidation and photochemical reactions .
-
Oxidation: The aldehyde functional group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid), especially in the presence of atmospheric oxygen.[2] While this initial oxidation product is typically colorless, subsequent reactions can lead to colored polymeric impurities. The 7-azaindole ring system itself, being electron-rich, can also be sensitive to oxidation.[3]
-
Photoreactivity: Aromatic aldehydes and heterocyclic systems can be light-sensitive. Exposure to ambient lab lighting, particularly UV wavelengths, can initiate radical reactions or polymerization, resulting in the formation of colored, often complex, impurities.
Troubleshooting & Validation:
-
Purity Check: Assess the purity of the discolored material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a fresh or properly stored sample if available. The appearance of new, often more polar, spots (in the case of the carboxylic acid) is indicative of degradation.
-
Solubility Test: The carboxylic acid byproduct will have different solubility profiles, often being more soluble in basic aqueous solutions than the parent aldehyde.
Prevention:
-
Inert Atmosphere: Always store the compound under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with oxygen.
-
Light Protection: Store the vial in a light-blocking container or wrapped in aluminum foil.
-
Temperature Control: While supplier data suggests room temperature storage is acceptable for short periods, for long-term stability, storing at lower temperatures (2-8°C) is recommended to reduce the rate of any potential degradation reactions.[4]
Issue 2: I'm observing a new, more polar spot on my TLC plate during my reaction workup.
Question: I am using this aldehyde in a reaction. My TLC analysis of the crude reaction mixture shows a new spot with a lower Rf value that doesn't correspond to my starting material or expected product. What could this be?
Answer:
A new, more polar spot (lower Rf) strongly suggests the formation of the corresponding carboxylic acid via oxidation of the aldehyde. This is a very common side reaction, especially if your reaction conditions are not strictly anhydrous or anaerobic, or if the reaction is run for an extended period at elevated temperatures in the presence of air.
Causality Diagram: Aldehyde Oxidation
Caption: Oxidation of the aldehyde to a carboxylic acid.
Troubleshooting & Prevention:
-
Reaction Conditions:
-
Ensure all solvents are freshly distilled and degassed.
-
Run reactions under a positive pressure of an inert gas (N₂ or Ar).
-
Avoid excessive heating or prolonged reaction times unless necessary.
-
-
Purification: The carboxylic acid byproduct can often be removed during workup with a mild basic wash (e.g., saturated NaHCO₃ solution), as the acid will be deprotonated to its more water-soluble carboxylate salt. Be cautious, as prolonged exposure to base can potentially affect the 7-azaindole core.
Issue 3: I am getting inconsistent results in my reductive amination reaction.
Question: My reductive amination yields are variable. Sometimes the reaction works well, and other times it seems to stall or produce multiple byproducts. Could this be related to the aldehyde's stability?
Answer:
Yes, inconsistent results in reactions like reductive amination are frequently linked to the quality and handling of the aldehyde starting material.
-
Purity of the Aldehyde: If the aldehyde has partially oxidized to the carboxylic acid as discussed above, the actual molar quantity of the aldehyde in your reaction is lower than calculated. The carboxylic acid will not participate in the reductive amination, leading to lower yields of your desired product.
-
Reaction with Solvents: The pyrrole N-H in the 7-azaindole core is weakly acidic and can interact with certain solvents.[5] While generally stable, in protic solvents (like methanol, often used in reductive aminations), there is a potential for side reactions, especially under basic or acidic conditions. The 7-azaindol-1-yl anion, formed under basic conditions, can be unstable towards air and moisture.[6]
-
Self-Condensation: Aldehydes can undergo self-condensation reactions (aldol-type reactions) under certain pH conditions, leading to impurities that can complicate your reaction and purification.
Recommended Protocol: Pre-Reaction Quality Check
Before committing a large batch to a reaction, perform this quick quality check:
-
Dissolve a small sample (1-2 mg) of the aldehyde in your reaction solvent (e.g., DCM, THF, or MeOH).
-
Spot the solution on a TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Visualize under UV light.
-
Confirm that you see a single, clean spot corresponding to the aldehyde. The presence of significant baseline material or multiple spots indicates degradation, and the material should be purified (e.g., by column chromatography) before use.
Workflow for Consistent Reductive Amination
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 7-Azaindole Synthesis
Welcome to the technical support center for 7-azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working with this critical heterocyclic scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, appearing in numerous clinically important drugs.[1][2] However, its synthesis can be challenging due to the electronic nature of the pyridine ring.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in mechanistic understanding and field-proven experience.
Overview of Primary Synthetic Strategies
Before addressing specific issues, it's crucial to understand the main synthetic avenues. The choice of method often dictates the potential challenges you might face.
-
Chichibabin-like Cyclization : This classical approach involves the condensation of a picoline derivative with a nitrile in the presence of a very strong base, such as Lithium Diisopropylamide (LDA), to form the pyrrole ring.[3] This method is powerful but highly sensitive to reaction conditions.
-
Palladium-Catalyzed Cross-Coupling Reactions : Modern synthetic chemistry heavily relies on these methods. Routes like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are used to construct the bicyclic system, often through a one-pot or tandem sequence involving an initial coupling followed by an intramolecular cyclization.[4][5][6][7]
-
Domino Reactions : These elegant one-pot procedures can build the 7-azaindole core from simple starting materials, such as reacting 2-fluoro-3-methylpyridine with arylaldehydes. The outcomes of these reactions can be exquisitely sensitive to the choice of reagents.[1][8]
-
Metal-Catalyzed Cyclizations (Fe, Rh) : Iron and Rhodium catalysts have been employed for the cyclization of substrates like o-haloaromatic amines with alkynes.[9][10] Rh(III)-catalyzed syntheses, for example, couple 2-aminopyridines with alkynes, often requiring an additive like a silver salt to promote catalyst activity.[10][11]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental failures in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: My reaction yield is very low or I'm getting no product at all. What are the most common causes?
This is a frequent issue, often traceable to a few critical parameters, especially in base-mediated cyclizations like the Chichibabin reaction.
-
Causality 1: Insufficient Base Stoichiometry. In LDA-mediated reactions, using a substoichiometric amount of base is a primary failure mode. The reaction mechanism often requires more than one equivalent of base. For the condensation of 2-fluoro-3-picoline and benzonitrile, using only 1.05 equivalents of LDA results in a poor yield (15-20%).[3] A second equivalent is believed to be necessary for a crucial tautomerization step after the initial cyclization.[3]
-
Solution: Employ at least 2.1 equivalents of a strong base like LDA. This ensures complete deprotonation and facilitates the final steps of the catalytic cycle. Monitor your starting material consumption by TLC or LC-MS to confirm the reaction is proceeding.
-
-
Causality 2: Sub-optimal Reaction Temperature. These reactions are highly temperature-sensitive. The lithiation of 3-picoline, for instance, is significantly slower than its 2-fluoro counterpart and requires warming to proceed efficiently.[3] Conversely, allowing temperatures to rise too high can promote side reactions.
-
Solution: For the LDA-mediated synthesis of 2-phenyl-7-azaindole, maintain a strict temperature of -40°C or below.[3] For palladium-catalyzed cross-couplings, a systematic temperature screen (e.g., 60°C, 80°C, 110°C) is often necessary to find the optimal balance between reaction rate and catalyst stability/selectivity.[5] Microwave irradiation can sometimes provide rapid, uniform heating to accelerate sluggish reactions and improve yields.[9]
-
-
Causality 3: Inactive Catalyst or Ligand Issues (for Cross-Coupling). In palladium-catalyzed routes, the catalyst's activity is paramount. The choice of ligand is equally critical.
-
Solution: Ensure you are using a fresh, active palladium source (e.g., Pd₂(dba)₃) and an appropriate ligand (e.g., SPhos, Xantphos).[5][7] In some cases, sequential addition of the catalyst and ligand at different stages of a one-pot reaction can dramatically improve yields.[5] Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
-
Q2: My main byproduct is 7-azaindoline, the reduced version of my target molecule. Why is this happening and how can I prevent it?
This is a classic case of chemoselectivity being dictated by the choice of reagents, specifically the counterion of the base used.
-
Causality: In domino reactions involving 2-fluoro-3-methylpyridine and arylaldehydes, the alkali metal counterion of the amide base directly controls the reaction pathway. Lithium Hexamethyldisilazide (LiN(SiMe₃)₂) has been shown to exclusively generate the 7-azaindoline.[1][8] In contrast, Potassium Hexamethyldisilazide (KN(SiMe₃)₂) favors the formation of the desired 7-azaindole.[1]
-
Solution: To avoid the formation of the 7-azaindoline byproduct, switch your base from a lithium amide (like LiN(SiMe₃)₂ or LDA) to a potassium amide, specifically KN(SiMe₃)₂.[1][8] This simple change in the counterion is often sufficient to completely shift the selectivity of the reaction towards the oxidized 7-azaindole product.
-
Q3: I'm seeing significant formation of picoline dimers and other complex byproducts. How can I suppress these side reactions?
Picoline dimerization and other self-condensation events are common pitfalls in strong base-mediated syntheses. These are often "non-fatal" side reactions, meaning the intermediates can sometimes re-enter the main reaction pathway, but they sequester starting materials and complicate purification.[3]
-
Causality: These side reactions, such as the 1,4-addition of the lithiated picoline onto a neutral picoline starting material, are often kinetically competitive with the desired reaction.[3] The order of addition of reagents and maintaining a low temperature are critical to controlling these pathways.
-
Solution 1: Maintain Low Temperature. The most effective way to minimize these side reactions is to keep the reaction temperature at or below -40°C.[3] This slows the rate of the undesired dimerization relative to the main pathway.
-
Solution 2: Optimize Order of Addition. While studies have shown that the final yield can be high regardless of the order of addition (picoline to LDA/nitrile vs. nitrile to LDA/picoline), a controlled, slow addition of the limiting reagent to the other components at low temperature is always best practice to maintain control over the reaction exotherm and concentration profiles.[3]
-
Q4: My final product is difficult to purify. What are the best strategies for isolating pure 7-azaindole?
Purification can be challenging due to the polarity of the 7-azaindole nucleus and the potential for closely-eluting impurities.
-
Solution 1: Column Chromatography. This is the most common method. Due to the polarity difference between the desired product and unreacted starting materials or non-polar byproducts, silica gel chromatography is usually effective.[12] A typical solvent system would be a gradient of ethyl acetate in hexanes.[3][13]
-
Solution 2: Recrystallization. If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity.[3] A common solvent system for this is an ethyl acetate/hexane mixture.[3]
-
Solution 3: Acid/Base Workup. A standard aqueous workup involving washes with aqueous NaHCO₃ and brine is crucial for removing acidic or water-soluble impurities before chromatography.[3]
Frequently Asked Questions (FAQs)
Q: What is the role of the silver additive (e.g., Ag₂CO₃) in the Rh(III)-catalyzed synthesis of 7-azaindole?
A: In these reactions, the silver salt does not act merely as a halide scavenger. It functions as a crucial oxidant and catalytic promoter.[10] DFT simulations have shown that Ag⁺ cations oxidize Rh(III) intermediates, generating a more reactive cationic Rh(III)-pyridyl⁺ complex. This oxidation accelerates key steps in the catalytic cycle, including C-H activation and reductive elimination, ultimately increasing the turnover efficiency and overall yield.[10][11]
Q: How important is the choice of solvent?
A: The solvent is critical. For base-mediated reactions, anhydrous ethereal solvents like Tetrahydrofuran (THF) are standard to ensure the stability of the strong base.[3] For palladium-catalyzed reactions, solvent choice can influence catalyst solubility and reactivity; mixtures like dioxane/water or toluene/ethanol are common.[5][13] The solvent can also have more subtle effects; for instance, the photophysical properties of 7-azaindole are highly sensitive to the solvent environment due to hydrogen bonding.[12][14]
Q: Can I functionalize the 7-azaindole ring after it has been synthesized?
A: Absolutely. The 7-azaindole core is a versatile template for further functionalization, which is a key strategy in drug discovery.[2][15] Positions on both the pyrrole and pyridine rings can be modified. For example, N-protection (e.g., with a tosyl group) allows for selective Suzuki reactions at the C3 and C5 positions.[13] Direct C-H functionalization and palladium-catalyzed cross-coupling reactions are also powerful methods for elaborating the core structure.[7][15]
Key Reaction Parameters for 7-Azaindole Synthesis
The table below summarizes typical conditions for several common synthetic routes, providing a quick reference for experimental design.
| Synthesis Method | Key Reagents & Catalyst | Typical Solvent | Temperature | Key Considerations | Reference |
| Chichibabin Cyclization | 2.1 eq. LDA, Benzonitrile | THF | -40 °C | Strict temperature control is critical; requires >2 eq. of base. | [3] |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃, SPhos, Cs₂CO₃ | Toluene/Ethanol | 60-110 °C | Requires inert atmosphere; ligand choice is crucial; temperature optimization is often needed. | [5] |
| Domino Reaction | KN(SiMe₃)₂ or LiN(SiMe₃)₂, Arylaldehyde | Diisopropyl ether | 110 °C | Base counterion (K⁺ vs Li⁺) determines selectivity between 7-azaindole and 7-azaindoline. | [1] |
| Iron-Catalyzed Cyclization | Fe(acac)₃ | Dioxane | 130 °C (µW) | Microwave heating can significantly accelerate the reaction. | [9] |
| Rhodium-Catalyzed Annulation | [RhCp*Cl₂]₂, Ag₂CO₃ | t-AmylOH | 100 °C | Silver additive is essential for catalyst turnover and efficiency. | [10] |
Detailed Experimental Protocol: LDA-Mediated Synthesis of 2-Phenyl-7-Azaindole
This protocol is adapted from the detailed mechanistic study by Collum, et al., and represents a robust method for this specific transformation.[3]
Reagents:
-
Diisopropylamine (2.1 eq.), freshly distilled
-
n-Butyllithium (2.1 eq.), titrated solution in hexanes
-
2-Fluoro-3-picoline (1.0 eq.)
-
Benzonitrile (1.05-1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of LDA: To a flame-dried, argon-purged flask containing anhydrous THF, add diisopropylamine (2.1 eq.). Cool the solution to -40°C using an acetonitrile/dry ice bath.
-
Slowly add n-butyllithium (2.1 eq.) dropwise via syringe, maintaining the internal temperature below -35°C. Stir the resulting LDA solution at -40°C for 30 minutes.
-
Addition of Picoline: Slowly add 2-fluoro-3-picoline (1.0 eq.) to the LDA solution at -40°C. A deep red color should develop. Stir the reaction mixture at this temperature for 60 minutes to ensure complete lithiation.
-
Addition of Nitrile: Add benzonitrile (1.2 eq.) dropwise to the reaction mixture, again ensuring the temperature remains at -40°C.
-
Reaction: Stir the reaction for an additional 2 hours at -40°C. Monitor the reaction progress by TLC (e.g., 2:1 ethyl acetate:hexanes).
-
Quench: Once the reaction is complete, quench it at low temperature by slowly adding a saturated aqueous NH₄Cl solution or wet THF.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (3x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with 2:1 ethyl acetate:hexanes) or by recrystallization from an ethyl acetate/hexane mixture to yield the 2-phenyl-7-azaindole as an off-white solid.[3]
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence of steps to follow when optimizing a 7-azaindole synthesis that is underperforming.
Caption: General troubleshooting workflow for 7-azaindole synthesis optimization.
References
-
Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Yao, T., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
- Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
-
Le, T. N., et al. (2018). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Lu, Y., et al. (2011). Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. PubMed. [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
Kundu, B., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Patrick, A. N., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
-
Guillarme, S., & Cugnon de Sévricourt, M. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Deka, R. C., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PubMed Central. [Link]
-
Rich, R. L., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
American Chemical Society. (1960). 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles1. Journal of the American Chemical Society. [Link]
-
Sharma, A., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]
-
ResearchGate. (2005). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]
-
Ponce, M. B. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Taylor, D., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. [Link]
-
An, J., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]
-
ResearchGate. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. [Link]
-
The Journal of Organic Chemistry. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. ACS Publications. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki Coupling of Pyrrolo[2,3-b]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. The 7-azaindole core is a privileged structure in numerous kinase inhibitors and other pharmaceuticals, making its functionalization via Suzuki coupling a critical synthetic step.[1]
However, the unique electronic properties of this nitrogen-rich heterocycle can present specific challenges not encountered with simpler aryl systems. This resource provides in-depth, question-and-answer-based troubleshooting guides to address common issues, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions & Core Troubleshooting
Q1: My reaction has stalled. I'm seeing low or no conversion of my halo-7-azaindole starting material. Where do I begin troubleshooting?
Low conversion is the most common issue and can stem from several factors. A systematic approach is crucial.
A1: Initial Diagnostic Workflow
Before altering multiple parameters, verify the fundamentals. The primary culprits are often an inappropriate catalyst system, suboptimal base or solvent choice, or insufficient exclusion of atmospheric oxygen.
-
Catalyst and Ligand Selection: The pyrrolo[2,3-b]pyridine nucleus is electron-rich, and the pyridine nitrogen can act as a ligand, potentially interfering with the palladium catalyst. Therefore, the choice of ligand is critical.[2]
-
Expertise: Standard catalysts like Pd(PPh₃)₄ may be insufficient, especially for less reactive aryl chlorides.[1] Modern catalyst systems employing bulky, electron-rich phosphine ligands are highly effective as they promote the crucial, often rate-limiting, oxidative addition step and stabilize the active Pd(0) species.[1][3]
-
Recommendation: Start with a robust, well-established catalyst system. Pre-catalysts like XPhos Pd G2 or a combination of a palladium source (e.g., Pd₂(dba)₃) with a biarylphosphine ligand (e.g., XPhos, SPhos) are excellent starting points for this class of heterocycles.[1][2]
-
-
Role of the Base: The base is not merely a proton scavenger; it plays an active role in the catalytic cycle. Its primary functions include activating the organoboron species to facilitate transmetalation.[3][4][5]
-
Expertise: The strength and nature of the base can significantly impact the reaction outcome. For 7-azaindoles, moderately strong inorganic bases are generally preferred.
-
Recommendation: Potassium phosphate (K₃PO₄) is an excellent first choice, known for its efficacy with nitrogen-containing heterocycles.[1][2] Cesium carbonate (Cs₂CO₃) is a stronger and often effective alternative, particularly for challenging couplings.[1][6]
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which deactivates them.[7]
-
Trustworthiness: Incomplete degassing is a frequent cause of reaction failure. Ensure all reagents are added to the flask, which is then subjected to several cycles of vacuum backfill with an inert gas (Argon or Nitrogen). The solvent should be sparged with inert gas for at least 15-30 minutes before being added to the reaction flask via cannula or syringe.[1]
-
Below is a troubleshooting workflow to diagnose the root cause of low conversion.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
Technical Support Center: Purification of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Welcome to the technical support guide for the purification of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic aldehyde. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) to help you navigate the common challenges associated with obtaining this compound in high purity.
Our approach is grounded in the fundamental principles of organic chemistry, drawing upon established methods for the purification of related heterocyclic compounds and aldehydes. We aim to provide not just procedural steps, but also the scientific rationale behind them, empowering you to adapt and optimize these methods for your specific experimental context.
I. Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. This compound is commonly synthesized via the Vilsmeier-Haack formylation of 2-ethyl-1H-pyrrolo[2,3-b]pyridine (2-ethyl-7-azaindole). The impurities encountered are often byproducts of this reaction or arise from the degradation of the product.
Common Process-Related Impurities:
-
Unreacted Starting Material: Residual 2-ethyl-1H-pyrrolo[2,3-b]pyridine.
-
Over-reaction Products: Diformylated or other electrophilic substitution byproducts.
-
Hydrolyzed Vilsmeier Intermediate: Incomplete hydrolysis of the iminium salt intermediate formed during the Vilsmeier-Haack reaction can lead to impurities.[1][2][3]
-
Residual Solvents: Such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) used in the synthesis.
Common Degradation-Related Impurities:
-
Oxidation Product: The aldehyde functional group is susceptible to oxidation, especially when exposed to air, forming the corresponding 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
-
Polymerization/Decomposition Products: Aldehydes, particularly when impure or under harsh conditions (e.g., strong acid/base, high heat), can be unstable. The 7-azaindole core itself is sensitive to certain conditions.[4]
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: After aqueous workup of my Vilsmeier-Haack reaction, my crude product is a dark, oily residue that is difficult to handle. What should I do?
Answer: This is a common issue, often due to residual DMF and acidic byproducts.
-
Causality: The Vilsmeier-Haack reaction uses phosphorus oxychloride and DMF, which can form viscous and colored byproducts.[5][6] Insufficient quenching and neutralization can lead to the persistence of these impurities.
-
Troubleshooting Steps:
-
Thorough Quenching & Neutralization: Ensure the reaction mixture is quenched slowly with ice-cold water or a saturated sodium bicarbonate solution. The pH should be carefully adjusted to be neutral or slightly basic (pH 7-8) before extraction.
-
Solvent Selection for Extraction: Use a robust organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (3-4 times) to ensure complete recovery of the product.
-
Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to break up emulsions and remove residual water and some water-soluble impurities.
-
Azeotropic Removal of Solvents: If you suspect residual DMF, after drying and filtering the organic layer, you can add toluene and evaporate the solvent under reduced pressure. Toluene forms an azeotrope with DMF, aiding in its removal.
-
Q2: My column chromatography purification is giving poor separation, or the product seems to be degrading on the column.
Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to streaking, poor separation, or decomposition.[7]
-
Causality: The slightly acidic surface of silica gel can catalyze side reactions or cause strong, irreversible binding of the polar 7-azaindole moiety.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Pre-treat the silica gel by preparing the slurry in the mobile phase containing a small amount of a neutralizer, such as triethylamine (0.1-1% v/v).[8] This will neutralize the acidic sites on the silica.
-
Solvent System Optimization: The polarity of the 7-azaindole core requires a relatively polar mobile phase. Start with a non-polar solvent like hexane or toluene and gradually increase the polarity with a more polar solvent like ethyl acetate or acetone. A typical starting gradient could be from 10% to 50% ethyl acetate in hexane.[9]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using neutral alumina as the stationary phase.
-
Load the Sample Carefully: For compounds that are not highly soluble in the initial mobile phase, you can "dry load" the sample. Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[8]
-
Q3: My final product shows the presence of the corresponding carboxylic acid impurity by HPLC or NMR analysis.
Answer: This is due to the oxidation of the aldehyde.
-
Causality: The aldehyde group is prone to air oxidation, which can occur during the workup, purification, or storage.
-
Troubleshooting Steps:
-
Minimize Air Exposure: During workup and purification, try to minimize the exposure of your compound to air, especially at elevated temperatures. If possible, work under an inert atmosphere (nitrogen or argon).
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).
-
Purification Strategy: The carboxylic acid is significantly more polar than the aldehyde. It can often be separated by column chromatography. Alternatively, a mild basic wash (e.g., with a dilute solution of sodium bicarbonate) during the workup can help remove the acidic impurity. However, be cautious as a strong base may cause other side reactions.
-
Q4: I am attempting to purify my product by recrystallization, but it is "oiling out" instead of forming crystals.
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point.[10]
-
Causality: This can happen if the solvent is too good, the solution is too concentrated, or the cooling is too rapid.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For 7-azaindole derivatives, consider solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane.[11]
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. If you have a pure crystal, adding a small "seed" crystal can induce crystallization.[10]
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol or acetone). Then, slowly add a "poor" solvent (an anti-solvent, e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
-
III. Experimental Protocols
Here we provide detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Purification by Flash Column Chromatography
This is the most common and generally effective method for purifying the title compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (all HPLC grade)
-
Standard laboratory glassware for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
TLC Analysis: First, analyze your crude material by TLC to determine an appropriate solvent system. Test various ratios of ethyl acetate in hexane. A good starting point is 30% ethyl acetate in hexane. The desired product spot should have an Rf value of approximately 0.2-0.3.
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Add 0.5% (v/v) of triethylamine to the mobile phase to neutralize the silica.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, perform a dry loading as described in the troubleshooting section.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution). For example, you can increase the ethyl acetate concentration in hexane in steps of 5-10%.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
If the crude product is a solid and has a relatively high purity (>85-90%), recrystallization can be an effective final purification step.
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol, water, ethyl acetate, hexane)
-
Erlenmeyer flask, condenser, heating source
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. A good solvent system will show low solubility at room temperature and high solubility at the solvent's boiling point. A promising system for this class of compounds is an ethanol/water mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol) and heat the mixture to a gentle boil to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.
-
If using a solvent/anti-solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of the good solvent (ethanol) to redissolve the precipitate, and then allow the solution to cool slowly.
-
-
Isolation and Drying:
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
IV. Purity Assessment: Ensuring Quality
After purification, it is crucial to assess the purity of this compound. A combination of chromatographic and spectroscopic methods should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and quantifying impurities.[12]
| Parameter | Typical Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or TFAB: Acetonitrile with 0.1% Formic Acid or TFA |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5-10 µL |
| Column Temp. | 25-30 °C |
A pure sample should show a single major peak. The purity is typically reported as the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the structure of the desired product and identifying impurities.
-
Expected ¹H NMR signals for this compound:
-
Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.
-
Aromatic protons: Signals in the aromatic region (δ 7.0-9.0 ppm).
-
Ethyl group (-CH₂CH₃): A quartet around δ 2.8-3.0 ppm and a triplet around δ 1.3-1.5 ppm.
-
Pyrrole N-H: A broad singlet, typically downfield (> δ 10 ppm).
-
-
Look for Impurity Signals:
-
Carboxylic acid (-COOH): A very broad singlet, often downfield (> δ 12 ppm).
-
Unreacted 2-ethyl-7-azaindole: Absence of the aldehyde singlet and a different aromatic splitting pattern.
-
Residual DMF: Singlets around δ 8.0, 2.9, and 2.7 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product. For this compound (C₁₀H₁₀N₂O), the expected molecular weight is 174.20 g/mol . Electrospray ionization (ESI) in positive mode should show a peak at m/z = 175.1 [M+H]⁺.
V. Stability and Storage
To maintain the integrity of your purified this compound, proper storage is essential.
-
Short-term Storage: For daily use, store the compound in a tightly sealed vial in a refrigerator.
-
Long-term Storage: For long-term storage, it is recommended to store the solid under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C) and protected from light.
-
Stability in Solution: Solutions of the aldehyde may be less stable than the solid material. If you need to store solutions, use a non-protic solvent, protect from light, and store at low temperatures. It is always best to prepare solutions fresh. Forced degradation studies can be performed to systematically evaluate the stability of the compound under various conditions (e.g., acidic, basic, oxidative, photolytic).[13][14][15][16][17]
VI. Diagrams and Visualizations
Impurity Profile and Purification Workflow
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision-making flowchart for troubleshooting column chromatography issues.
VII. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Collman, J. P., Hegedus, L. S., Norton, J. R., & Finke, R. G. (1987). Principles and Applications of Organotransition Metal Chemistry. University Science Books.
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]
-
ACS Publications. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
International Journal of Research in Pharmacy and Science. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis...[Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds » Growing Science [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. acdlabs.com [acdlabs.com]
- 15. pharmtech.com [pharmtech.com]
- 16. scispace.com [scispace.com]
- 17. ajrconline.org [ajrconline.org]
Preventing degradation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde during storage
Technical Support Center: 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support guide for this compound (CAS 1246088-51-6). This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3] However, its chemical structure, which incorporates both a pyrrole ring and an aldehyde functional group, renders it susceptible to degradation if not stored and handled with the appropriate care.
This guide provides field-proven insights and protocols designed to help you maintain the integrity of your compound, ensuring the reliability and reproducibility of your experimental results. We will move from general questions to specific troubleshooting scenarios and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the stability and handling of this compound.
Q1: What are the primary drivers of degradation for this compound?
A: The two primary drivers of degradation are oxidation and moisture .
-
Oxidation: The aldehyde functional group is highly susceptible to oxidation by atmospheric oxygen, which converts it to the corresponding, and often unwanted, carboxylic acid (2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid). The electron-rich pyrrole ring system can also be sensitive to oxidative conditions.[4]
-
Moisture: While the compound itself is not directly hydrolyzed, adsorbed moisture on glassware or in solvents can act as a catalyst for degradation pathways and can compromise anhydrous reaction conditions where the aldehyde is used.[5][6]
Q2: What are the ideal long-term storage conditions?
A: To maximize shelf-life and maintain purity, the compound must be protected from air, moisture, and light. The ideal conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Slows the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group by displacing oxygen.[7] |
| Container | Amber glass vial with a tight-fitting, Teflon-lined cap. | Protects from light, which can cause photochemical decomposition, and provides a superior seal against air and moisture. |
| State | Solid | Storing as a solid is preferable to storage in solution, as solvents can introduce impurities or participate in degradation. |
Q3: How can I visually assess my compound for potential degradation?
A: A pure, fresh sample of this compound should be a white to off-white or pale yellow solid. Any significant color change to yellow, orange, or brown is a strong indicator of degradation, likely due to oxidation or the formation of minor polymeric impurities. Other signs include clumping (due to moisture absorption) or a noticeable decrease in solubility.
Q4: What is the expected shelf-life?
A: The shelf-life is not fixed and is critically dependent on handling and storage. A properly stored, unopened container may remain stable for over a year. However, once the container is opened, its stability depends entirely on the user's handling technique. Every exposure to the atmosphere introduces a risk of degradation. We strongly recommend performing a purity check (e.g., ¹H NMR, LC-MS) on any opened material that has been stored for more than a month or if any visual changes are noted. Some suppliers sell this product "as-is," placing the responsibility on the researcher to confirm purity before use.
Section 2: Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This guide is designed to help you identify the cause of a problem and take corrective action.
Issue 1: My white compound has turned yellow/brown after several uses.
-
Potential Cause: This is the classic sign of oxidation . Each time the vial is opened, atmospheric oxygen is introduced, leading to the gradual formation of oxidized chromophores (color-bearing impurities).
-
Diagnostic Action:
-
Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum.
-
Look for the characteristic aldehyde proton peak, typically between 9-10 ppm. A decrease in the integration of this peak relative to other stable protons (e.g., the ethyl group) indicates degradation.
-
Check for the appearance of a new, broad peak downfield (>10 ppm), which is characteristic of the carboxylic acid proton formed upon oxidation.
-
-
Corrective Action & Prevention:
-
Correction: If the degradation is minor (<5%), the material may be usable for non-critical steps. For significant degradation, the compound must be repurified, typically via flash column chromatography.
-
Prevention: Implement rigorous air-sensitive handling techniques. Aliquot the material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk supply.
-
Issue 2: LC-MS analysis shows a new peak with a mass of +16 Da.
-
Potential Cause: This is definitive evidence of oxidation . The addition of one oxygen atom (+15.999 Da) corresponds perfectly to the conversion of the aldehyde (-CHO) to a carboxylic acid (-COOH).
-
Diagnostic Action: Confirm the identity of the new peak via retention time comparison with a known standard if available, or by high-resolution mass spectrometry (HRMS) to confirm the elemental formula.
-
Corrective Action & Prevention:
Issue 3: My compound shows poor solubility in solvents where it was previously soluble.
-
Potential Cause: This often indicates the formation of polymeric impurities . Aldehydes can, under certain conditions (e.g., trace acid/base, light), undergo self-condensation or polymerization reactions to form insoluble, higher molecular weight materials.
-
Diagnostic Action:
-
Acquire a ¹H NMR spectrum. The presence of broad, poorly resolved signals in the baseline ("humps") instead of sharp peaks is indicative of polymers.
-
Attempt to filter the dissolved material. If an insoluble solid remains, it confirms the presence of such impurities.
-
-
Corrective Action & Prevention:
-
Correction: It is often very difficult to remove polymeric material. It is strongly recommended to discard the degraded batch and use a fresh, pure supply.
-
Prevention: Store the compound strictly in the dark at -20°C. Ensure all solvents and glassware are neutral and free from acidic or basic residues.
-
Section 3: Validated Experimental Protocols
Adherence to these protocols will significantly extend the life and preserve the purity of your compound.
Protocol 3.1: Recommended Long-Term Storage
-
Upon receipt, inspect the compound for any visual signs of degradation. If it is supplied in a standard screw-cap vial, transfer it inside a glovebox to an amber glass vial with a Teflon-lined septum cap.
-
Purge the vial headspace with dry argon or nitrogen for 1-2 minutes.[9]
-
Secure the cap tightly and wrap the cap/vial interface with Parafilm® as an extra barrier.
-
Label the vial clearly with the compound name, date, and "Store under Inert Gas."
-
Place the vial inside a secondary container (e.g., a small box or zip-top bag) and store it in a -20°C freezer.
Protocol 3.2: Handling and Dispensing an Air-Sensitive Solid
-
Preparation: Dry the required glassware in an oven (e.g., 125°C overnight) and allow it to cool to room temperature in a desiccator or under a stream of inert gas.[5]
-
Inert Atmosphere: Perform all transfers inside a glovebox or on a benchtop using a Schlenk line setup to maintain a positive pressure of inert gas.[8]
-
Dispensing:
-
Allow the storage vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Under a positive pressure of argon or nitrogen, quickly remove the required amount of solid using a clean spatula.
-
Immediately re-purge the headspace of the storage vial with inert gas, seal it, wrap it with Parafilm®, and return it to the -20°C freezer.
-
-
Cleaning: After use, any equipment that has come into contact with the compound should be cleaned promptly. Quench any reactive residues carefully before washing.[5]
Section 4: Visual Guides and Workflows
Diagram 1: Primary Degradation Pathway
This diagram illustrates the most common degradation reaction for this compound.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical decision tree for assessing compound stability.
Caption: Decision tree for troubleshooting compound integrity.
References
- Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH. (General principles covered in sections like "2.
-
Donnelly, K. F., et al. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155-167. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
Gulewicz, K., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6692. [Link]
-
Ghorab, M. M., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 433-454. [Link]
-
Zagórska, A., et al. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-238. [Link]
-
Aladdin. (n.d.). This compound. [Link]
-
Semantic Scholar. (n.d.). Pyrrolopyridine or Pyrazolopyridine Derivatives. [Link]
-
Foley, D. J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1546-1551. [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.mit.edu [web.mit.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
A Guide to By-product Analysis and Troubleshooting for Researchers
Welcome to the technical support guide for the synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
The primary route to this compound is the Vilsmeier-Haack formylation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine. While reliable, this electrophilic aromatic substitution can lead to several by-products if not perfectly controlled. This guide offers a structured, question-and-answer approach to identifying and mitigating these impurities.
Troubleshooting and By-product Analysis Workflow
Before delving into specific issues, the following workflow provides a systematic approach to analyzing a problematic reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism and why is formylation favored at the C5 position?
Answer: The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring using the Vilsmeier reagent, which is an electrophilic chloromethyliminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][2][3]
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is an electron-rich heterocycle. The reaction proceeds via electrophilic aromatic substitution. The pyrrole ring is significantly more activated towards electrophilic attack than the pyridine ring. Within the pyrrole ring, the C5 position is electronically favored for substitution due to the stability of the resulting sigma complex (Wheland intermediate), which allows for better delocalization of the positive charge without disrupting the aromaticity of the adjacent pyridine ring.
Q2: My reaction has produced several spots on a TLC plate. What are the most likely regioisomeric by-products and how can I identify them?
Answer: While the C5 position is electronically preferred, formylation can sometimes occur at other positions on the pyrrolo[2,3-b]pyridine ring, leading to a mixture of regioisomers. The most common isomers are the C4- and C6-formylated products.
Plausible Causes:
-
High Temperature: Increased reaction temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions.
-
Steric Hindrance: While the ethyl group at C2 is not excessively bulky, it can influence the regioselectivity.
-
N-Protection: If the pyrrole nitrogen is protected, it can alter the electronic distribution of the ring system, potentially changing the preferred site of attack.
Identification: The most powerful tool for distinguishing these isomers is ¹H NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer.
| Compound | H4 Proton (δ, ppm) | H6 Proton (δ, ppm) | Aldehyde Proton (δ, ppm) | Key ¹H-¹H Coupling |
| Desired C5-aldehyde | ~8.3 (d) | ~8.8 (d) | ~10.0 (s) | J(H4, H6) ≈ 2.0 Hz |
| By-product C4-aldehyde | - | ~8.5 (d) | ~10.1 (s) | H5 and H6 will be doublets with J ≈ 8.0 Hz |
| By-product C6-aldehyde | ~8.2 (d) | - | ~10.2 (s) | H4 and H5 will be doublets with J ≈ 8.0 Hz |
| Note: These are estimated chemical shifts and may vary based on solvent and concentration. Definitive identification should be confirmed with 2D NMR (COSY, HMBC) experiments. |
Solutions and Prevention:
-
Maintain Low Temperature: Carefully control the reaction temperature, typically between 0 °C and room temperature.
-
Slow Reagent Addition: Add the Vilsmeier reagent dropwise to the solution of the azaindole to avoid localized heating and high concentrations.
-
Purification: Regioisomers can often be separated using silica gel column chromatography with a carefully selected solvent system (e.g., gradients of ethyl acetate in hexanes or dichloromethane/methanol).
Q3: I've identified a by-product with a mass corresponding to a di-formylated product. How can this be prevented?
Answer: The formation of a di-formylated product indicates that the product of the first formylation is sufficiently electron-rich to undergo a second Vilsmeier-Haack reaction.
Plausible Causes:
-
Excess Vilsmeier Reagent: Using a significant excess (e.g., >1.5 equivalents) of the formylating agent increases the likelihood of a second substitution.
-
Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at elevated temperatures can promote the slower, second formylation.
Identification:
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the starting material + 56 Da (2 x CHO - 2 x H). For C₁₀H₁₀N₂O, the desired product mass is 174.2 g/mol ; the di-formylated product would be C₁₁H₈N₂O₂, with a mass of 202.18 g/mol .
-
¹H NMR: The spectrum will show two distinct aldehyde singlets and a simplified aromatic region with fewer protons than the mono-formylated product.
Solutions and Prevention:
-
Stoichiometric Control: Use a carefully measured amount of the Vilsmeier reagent, typically between 1.1 and 1.3 equivalents.
-
Monitor the Reaction: Follow the reaction's progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Q4: My yield is very low, with a large amount of unreacted starting material remaining. What are the likely causes?
Answer: Low conversion is a common issue that often points to problems with the reagents or reaction setup.
Plausible Causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. POCl₃ can degrade over time, and DMF should be anhydrous. The reagent should ideally be prepared fresh and used immediately.
-
Insufficient Reagent: Using less than one equivalent of the formylating agent will naturally lead to incomplete conversion.
-
Reaction Temperature Too Low: While high temperatures can cause by-products, a temperature that is too low may result in an impractically slow reaction rate.
Solutions and Prevention:
-
Use High-Quality Reagents: Use freshly opened or properly stored anhydrous DMF and high-purity POCl₃.
-
Verify Stoichiometry: Double-check calculations and ensure at least 1.1 equivalents of the Vilsmeier reagent are used.
-
Optimize Temperature: If the reaction is sluggish at 0 °C, allow it to warm slowly to room temperature while monitoring by TLC.
Q5: My reaction turned into a dark, tar-like substance with very little identifiable product. What happened?
Answer: The formation of tar or polymeric material is indicative of decomposition or polymerization, a known issue with electron-rich heterocycles like pyrroles and indoles under strongly acidic or electrophilic conditions.[4]
Plausible Causes:
-
Excessive Heat: Runaway reaction temperatures are a primary cause of polymerization. The Vilsmeier-Haack reaction is exothermic.
-
Poor Reagent Addition: Adding the azaindole to the Vilsmeier reagent, or adding the reagent too quickly, can create localized "hot spots" and high concentrations of the reactive electrophile, initiating polymerization.
-
Acidic Impurities: The presence of strong acids can catalyze the decomposition of the sensitive azaindole ring.
Solutions and Prevention:
-
Strict Temperature Control: Use an ice bath to maintain the temperature during the addition of reagents.
-
Correct Order of Addition: Always add the Vilsmeier reagent slowly to the solution of the 2-Ethyl-1H-pyrrolo[2,3-b]pyridine.
-
Dilution: Running the reaction at a slightly lower concentration can help dissipate heat more effectively.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to decomposition.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
This protocol is a representative example and may require optimization.
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (3.0 eq.) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 2-Ethyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) in a separate flask.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench it by pouring it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography or recrystallization.
Protocol for By-product Analysis by HPLC
-
Sample Preparation: Prepare a stock solution of the crude product at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water). Prepare standards of the starting material and purified product for comparison.
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A typical gradient could be:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Analysis: Compare the retention times of peaks in the crude sample to the standards. Integrate the peak areas to estimate the relative percentages of product, starting material, and impurities. For unknown peaks, collect fractions for subsequent analysis by MS or NMR.
References
- Benchchem. (n.d.). Validating the Structure of Synthesized 1-Acetyl-7-azaindole: A Comparative Guide to Analytical Techniques.
- Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-495.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Shaabani, A., et al. (2010). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Serbian Chemical Society, 75(11), 1509-1516.
- Chavan, P. M., & Patil, Z. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 563-587.
- ChemicalBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde (9CI).
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 16, 2026, from [Link]
- Sharma, P., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 16, 2026, from [Link]
- Sangeetha, R., & Pitchumani, K. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2933-2940.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 16, 2026, from [Link]
- Wang, Z. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 16, 2026, from [Link]
- Lindsey, J. S. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review.
Sources
Technical Support Center: Scaling Up 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for scaling up the purification of this and similar 7-azaindole derivatives. As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-tested experience to help you navigate the challenges of moving from bench-scale separation to larger, preparative-scale chromatography.
Introduction: The Challenge of Purifying Aza-Heterocycles
This compound, a member of the 7-azaindole family, presents a common challenge for purification by silica gel chromatography. The presence of the basic pyridine nitrogen (pKa of the parent 7-azaindole is approximately 4.6) can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction is a primary cause of peak tailing, irreversible adsorption, and in some cases, on-column degradation, leading to poor recovery and purity, especially at scale.
This guide provides a structured approach to developing a robust and scalable purification method, complete with troubleshooting FAQs and detailed protocols to address the specific hurdles you may encounter.
Part 1: Foundational Principles of Scalable Chromatography
Before delving into troubleshooting, it's crucial to understand the principles of linear scale-up. The primary goal is to maintain the separation performance achieved at the analytical or small-scale when moving to a larger column.
The Golden Rule of Scale-Up: Constant Loading Ratio
Chromatography is a directly scalable process based on the loading percentage.[1] This means if you establish a successful purification on a 10-gram column with a 1% sample load (100 mg of crude material), you can expect similar performance on a 100-gram column with a 1% load (1 gram of crude material), provided the method parameters are scaled correctly.[1]
Key Parameters for Linear Scaling
To ensure a smooth transition to a larger scale, the following parameters must be considered and scaled appropriately.
| Parameter | Small-Scale (Analytical) | Large-Scale (Preparative) | Rationale |
| Column Mass (M) | M_small | M_large | The basis for calculating the scale-up factor. |
| Scale-Up Factor (SF) | 1 | SF = M_large / M_small | This factor is used to adjust other parameters. |
| Sample Load (L) | L_small | L_large = L_small * SF | Maintains the crucial constant loading ratio. |
| Flow Rate (F) | F_small | F_large = F_small * (d_large / d_small)^2 | Maintains a constant linear velocity to preserve resolution. (d = column diameter) |
| Solvent Volume (V) | V_small | V_large = V_small * SF | Ensures the gradient profile is proportionally scaled. |
A more straightforward approach for modern flash systems is to develop methods based on Column Volumes (CV), which automatically adjusts for column size and flow rate.[1]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up purification of this compound in a question-and-answer format.
Issue 1: Severe Peak Tailing
Q: My compound is exhibiting significant peak tailing on a silica gel column, which is getting worse at a larger scale. What is the cause and how can I fix it?
A: Peak tailing with basic compounds like your 7-azaindole derivative is most commonly caused by the interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[2] This creates a secondary, non-linear retention mechanism, resulting in a broad, tailing peak shape.
Troubleshooting Workflow for Peak Tailing
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a derivative of the versatile 7-azaindole scaffold, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its ¹H NMR characterization, critically compares this technique with alternative analytical methods, and offers field-proven insights into achieving reliable and reproducible data.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like this compound, ¹H NMR allows us to "see" the distinct protons on the bicyclic ring system, the ethyl substituent, and the aldehyde group, providing a fingerprint of its molecular architecture.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH (H1) | 11.5 - 12.5 | br s | - | The acidic proton of the pyrrole ring is typically broad and significantly downfield. |
| CHO (H8) | 9.9 - 10.1 | s | - | Aldehydic protons are highly deshielded and appear as sharp singlets.[1] |
| H4 | 8.5 - 8.7 | d | ~2.0 | This proton is ortho to the nitrogen in the pyridine ring and the aldehyde group, leading to significant deshielding. |
| H6 | 8.2 - 8.4 | d | ~2.0 | This proton is also ortho to a pyridine nitrogen and will show a small coupling to H4. |
| H3 | 6.5 - 6.7 | s | - | The proton on the pyrrole ring is expected to be a singlet in the absence of adjacent protons. |
| -CH₂- (Ethyl) | 2.8 - 3.0 | q | ~7.5 | The methylene protons are adjacent to the pyrrole ring and a methyl group, resulting in a quartet. |
| -CH₃ (Ethyl) | 1.2 - 1.4 | t | ~7.5 | The terminal methyl protons are coupled to the adjacent methylene group, appearing as a triplet. |
Causality Behind Expected Shifts: The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group significantly deshields the protons on the pyridine ring (H4 and H6), shifting them downfield. The pyrrole NH proton is acidic and its chemical shift can be sensitive to solvent and concentration. The ethyl group protons exhibit characteristic quartet and triplet patterns due to spin-spin coupling.
A Comparative Analysis of Characterization Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization relies on a multi-technique approach. Below is a comparison of ¹H NMR with other common analytical methods for the analysis of this compound.
| Technique | Strengths | Weaknesses | Application for this Molecule |
| ¹³C NMR | Provides information on the carbon skeleton. | Less sensitive than ¹H NMR, requires more sample. | Confirms the number and type of carbon atoms, including the carbonyl carbon of the aldehyde. |
| Mass Spectrometry (MS) | Determines the molecular weight with high accuracy. | Does not provide detailed structural information on its own. | Confirms the molecular formula (C₁₀H₁₀N₂O). Fragmentation patterns can offer structural clues. |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Provides limited information on the overall molecular structure. | Confirms the presence of the N-H, C=O (aldehyde), and C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and can be used for quantification. | Does not provide structural information. | Essential for determining the purity of the synthesized compound. |
This multi-faceted approach ensures the unequivocal identification and purity assessment of the target compound, a critical step in any research or development pipeline.
Experimental Protocols for Robust Data Acquisition
To ensure the integrity of your results, adhering to meticulous experimental protocols is crucial.
Sample Preparation for ¹H NMR
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it can help in observing exchangeable protons like the NH.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
Data Acquisition Parameters
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or higher) will provide better signal dispersion and resolution.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use an appropriate relaxation delay to ensure accurate integration of the signals.
Visualizing the Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: A comprehensive workflow for the synthesis, purification, and multi-technique spectroscopic characterization and purity assessment of novel chemical entities.
Trustworthiness Through Self-Validating Systems
The robustness of your characterization lies in the congruence of data from multiple, independent techniques. For instance, the molecular weight determined by mass spectrometry must align with the structure proposed by NMR and IR spectroscopy. Similarly, the purity assessed by HPLC should be reflected in the absence of significant impurity signals in the NMR spectra. This cross-validation between methods forms a self-validating system, lending high confidence to the final structural assignment. It is also imperative to be aware of common laboratory solvents and impurities that can appear in NMR spectra and to distinguish them from the signals of the compound of interest.
Conclusion
The structural characterization of this compound, while seemingly straightforward, demands a meticulous and multi-faceted analytical approach. ¹H NMR spectroscopy, as the primary tool, provides a wealth of information, but its power is truly realized when integrated with data from other techniques like ¹³C NMR, mass spectrometry, and IR spectroscopy. By adhering to rigorous experimental protocols and a logical, self-validating workflow, researchers can ensure the integrity and accuracy of their findings, a cornerstone of scientific advancement in drug discovery and beyond. The pyrrolo[2,3-b]pyridine scaffold is a significant pharmacophore with a wide range of biological activities, making the precise characterization of its derivatives a matter of utmost importance.[2][3][4]
References
-
ResearchGate. ¹H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental...[Link]
-
Oregon State University. ¹H NMR Chemical Shifts.[Link]
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-996. [Link]
-
ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs.[Link]
-
PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.[Link]
-
PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[Link]
-
SpectraBase. 1H-Pyrrolo(2,3-b)pyridine - 1H NMR.[Link]
-
PubChem. 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde.[Link]
-
PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde.[Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. ajol.info [ajol.info]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹³C NMR Analysis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Among the most powerful tools for this purpose is Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This guide provides an in-depth analysis and comparison framework for interpreting the ¹³C NMR spectrum of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a substituted 7-azaindole.
Rather than merely presenting a final spectrum, this guide is structured to build the spectral interpretation from the ground up. We will begin with the foundational scaffold, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), and progressively analyze the influence of each substituent. This comparative approach allows researchers to understand the electronic effects that govern chemical shifts, enabling the confident assignment of spectra for this target molecule and other structurally related alternatives.
The Foundational Scaffold: ¹³C NMR of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
Understanding the spectrum of the parent heterocycle is the critical first step. The 7-azaindole core consists of a fused pyridine and pyrrole ring, and the ¹³C chemical shifts reflect the distinct electronic environments of each ring. The accepted numbering convention and typical chemical shifts for the unsubstituted scaffold are presented below.
Caption: Structure of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole).
Table 1: Experimental ¹³C NMR Chemical Shifts for 1H-Pyrrolo[2,3-b]pyridine
| Carbon Atom | Chemical Shift (δ, ppm) in DMSO-d₆ | Carbon Type |
| C2 | 127.2 | CH |
| C3 | 97.9 | CH |
| C3a | 118.6 | C |
| C4 | 143.1 | CH |
| C5 | 115.1 | CH |
| C6 | 134.0 | CH |
| C7a | 149.0 | C |
Data sourced from publicly available spectral data and literature.[1][2]
The pyrrole-like carbons (C2, C3) are notably distinct from the pyridine-like carbons (C4, C5, C6). C3 is significantly shielded (upfield shift) due to the influence of the adjacent pyrrole nitrogen (N1), while the carbons of the pyridine ring appear at more downfield shifts.
A Comparative Analysis of Substituent Effects
The introduction of an ethyl group at C2 and a carbaldehyde group at C5 will induce predictable changes (substituent chemical shifts, or SCS) to the baseline spectrum of the 7-azaindole core. These effects are primarily electronic, involving both induction and resonance.[3][4]
The C5-Carbaldehyde: An Electron-Withdrawing Group
The aldehyde group (-CHO) is a moderately deactivating, electron-withdrawing group. Its primary influence is exerted on the pyridine ring through resonance and inductive effects.
-
Direct Effect (Ipso-Carbon): The carbon atom directly attached to the substituent (C5) will experience a downfield shift.
-
Ortho & Para Effects: The carbons ortho (C4, C6) and para (C7a) to the aldehyde will also be deshielded and shift downfield due to the withdrawal of electron density.
-
Minimal Meta Effect: The effect on the meta position (C3a) is generally smaller.
-
Distant Effects: The influence on the pyrrole ring carbons (C2, C3) will be less pronounced but may result in minor downfield shifts.
The C2-Ethyl Group: An Electron-Donating Group
The ethyl group (-CH₂CH₃) is a weak electron-donating group. Its effect is most pronounced on the pyrrole ring.
-
Direct Effect (Ipso-Carbon): The C2 carbon will be significantly deshielded (shifted downfield) due to the alpha-carbon effect of the substitution.
-
Neighboring Effects: The adjacent carbons (C3 and C7a) will experience some shielding (upfield shift) due to the weak electron-donating nature of the alkyl group.
-
Ethyl Carbons: The ethyl group itself will introduce two new signals: one for the methylene (-CH₂) carbon, typically in the 20-30 ppm range, and one for the methyl (-CH₃) carbon, typically in the 10-20 ppm range.[5][6]
Predicted ¹³C NMR Spectrum for this compound
By combining the baseline shifts of 7-azaindole with the expected substituent effects, we can construct a predicted spectrum for the target molecule. This predictive analysis is a crucial step for any researcher synthesizing a novel compound, as it provides a hypothesis against which experimental data can be validated.
Caption: Workflow for structural validation using ¹³C and DEPT NMR.
Step-by-Step Experimental Protocol
-
Sample Preparation :
-
Accurately weigh 15-50 mg of this compound. The natural abundance of ¹³C is low (~1.1%), so a reasonably concentrated sample is required for good signal-to-noise in a timely manner. [7] * Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many polar organic molecules and its solvent peak does not typically interfere with the 10-200 ppm range.
-
To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The presence of particulate matter can severely degrade spectral quality.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm). [8]
-
-
NMR Data Acquisition :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. * Standard ¹³C Spectrum : Acquire a standard proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon environment.
-
DEPT-135 Spectrum : Acquire a DEPT-135 spectrum. This is the most crucial validation experiment. In this spectrum:
-
-
Data Interpretation and Validation :
-
Quaternary Carbons : Identify the quaternary carbons (C2, C3a, C5, C7a) by finding the peaks present in the standard ¹³C spectrum but absent in the DEPT-135 spectrum.
-
Methylene Carbon : Identify the ethyl CH₂ carbon as the single negative peak in the DEPT-135 spectrum.
-
Methine and Methyl Carbons : The remaining positive peaks in the DEPT-135 spectrum correspond to the CH carbons (C3, C4, C6, CHO) and the CH₃ carbon. The CH₃ signal is expected at the highest field (lowest ppm value).
-
By combining these three pieces of information, every carbon in the molecule can be unambiguously assigned, validating the structure by comparing the experimental results with the predictions in Table 2.
-
Conclusion
The ¹³C NMR analysis of this compound is a clear example of how a systematic, comparative approach can lead to confident structural elucidation. By understanding the foundational spectrum of the 7-azaindole scaffold and the predictable electronic effects of its substituents, researchers can effectively predict, acquire, and interpret the ¹³C NMR data. The inclusion of DEPT experiments provides a robust, self-validating methodology, ensuring the scientific integrity required in drug discovery and development.
References
-
Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (n.d.). A highly effective synthesis of 2-alkynyl-7-azaindoles. Retrieved from [Link]
-
Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, November 7). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
University of Puget Sound. (n.d.). Typical 1H and 13C NMR Chemical shifts. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from [Link]
- Ibrahim, M. N., Daoud, K. M., & Al-Rawi, A. K. (2007). Substituent effects on 13C-NMR and IR spectral data of 3-(4-X-phenacylidene) oxindoles. University of Sharjah Journal of Pure & Applied Sciences, 4(1).
-
An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Sci-Hub. (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. Retrieved from [Link]
Sources
- 1. 7-Azaindole (271-63-6) 13C NMR [m.chemicalbook.com]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.ru [sci-hub.ru]
- 5. web.pdx.edu [web.pdx.edu]
- 6. scribd.com [scribd.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Mass Spectrometry of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a derivative of the privileged 7-azaindole scaffold, represents a class of compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents.[1][2] Mass spectrometry stands as a cornerstone technique for the characterization of such molecules, providing critical information on molecular weight and structure. The choice of ionization method is a crucial experimental parameter that dictates the quality and nature of the resulting mass spectrum.
This guide provides an in-depth comparison of common mass spectrometry ionization techniques for the analysis of this compound. We will explore the theoretical underpinnings and practical considerations of Electron Impact (EI) and Electrospray Ionization (ESI), offering insights into the expected fragmentation patterns and the overall utility of each method for this particular analyte.
Understanding the Analyte: this compound
The structure of this compound, with its fused pyrrolopyridine core, ethyl substituent, and a reactive carbaldehyde group, presents distinct characteristics that influence its behavior in a mass spectrometer. The aromatic system provides stability, while the ethyl and carbaldehyde groups offer potential sites for fragmentation. The presence of nitrogen atoms in the heterocyclic system also plays a key role in ionization and fragmentation processes.
Ionization Techniques: A Head-to-Head Comparison
The selection of an appropriate ionization technique is critical for obtaining meaningful mass spectral data. Here, we compare two of the most prevalent methods: the "hard" ionization technique of Electron Impact (EI) and the "soft" ionization technique of Electrospray Ionization (ESI).
Electron Impact (EI) Mass Spectrometry: Unveiling the Molecular Skeleton
Electron Impact is a classic gas-phase ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This energetic interaction often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.
Expected Fragmentation Pattern:
For this compound, EI is expected to produce a prominent molecular ion peak (M⁺˙), followed by a series of fragment ions. The fragmentation pathways are likely to involve:
-
Loss of the ethyl group: Cleavage of the C-C bond between the pyrrole ring and the ethyl group would result in the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of an ethyl radical (•C₂H₅) to yield an [M-29]⁺ ion.
-
Decarbonylation: The carbaldehyde group can readily lose a molecule of carbon monoxide (CO), leading to an [M-28]⁺ fragment.
-
Ring Fragmentation: The pyrrolopyridine ring system, though relatively stable, can undergo characteristic cleavages. The loss of HCN from the pyridine or pyrrole ring is a common fragmentation pathway for such heterocyclic systems.[3]
While EI provides rich structural information, a potential drawback is that for some molecules, the molecular ion peak can be weak or even absent, complicating the determination of the molecular weight.[4][5]
Electrospray Ionization (ESI) Mass Spectrometry: A Gentler Approach for the Molecular Ion
Electrospray Ionization is a soft ionization technique that generates ions from a solution. It is particularly well-suited for polar and thermally labile molecules. ESI typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺, [M+K]⁺), with minimal fragmentation.
Expected Ionization and Adduct Formation:
Given the presence of basic nitrogen atoms in the pyridine and pyrrole rings, this compound is expected to readily form a protonated molecule, [M+H]⁺, in positive ion mode ESI. The high proton affinity of the pyridine nitrogen makes it a likely site of protonation. The resulting mass spectrum would be dominated by this single peak, providing a clear and unambiguous determination of the molecular weight.
To induce fragmentation in an ESI experiment for structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID), which breaks the ion into smaller fragments. This allows for controlled fragmentation and the elucidation of structural details in a more targeted manner than EI.
Comparative Data Summary
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment in the gas phase | Ion formation from charged droplets in solution |
| Typical Ions Formed | Molecular ion (M⁺˙), fragment ions | Protonated molecule ([M+H]⁺), adduct ions ([M+Na]⁺) |
| Fragmentation | Extensive and often complex | Minimal (soft ionization); induced by tandem MS (MS/MS) |
| Molecular Ion Peak | Can be weak or absent | Typically the base peak |
| Structural Information | Rich fragmentation pattern reveals molecular structure | Obtained through controlled MS/MS experiments |
| Analyte Suitability | Volatile and thermally stable compounds | Polar and thermally labile compounds |
Experimental Protocols
Protocol 1: Electron Impact (EI) Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
-
GC-MS Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Protocol 2: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a liquid chromatograph-mass spectrometer (LC-MS) or direct infusion into the ESI source.
-
LC-MS Method:
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Mass Range: m/z 100-500
-
-
Tandem MS (MS/MS) for Fragmentation:
-
Isolate the [M+H]⁺ ion.
-
Apply a collision energy (e.g., 10-30 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
Visualizing the Workflow and Fragmentation
Diagram 1: General Mass Spectrometry Workflow
Caption: A generalized workflow for mass spectrometry analysis.
Diagram 2: Predicted EI Fragmentation of this compound
Caption: Predicted major fragmentation pathways under Electron Impact (EI).
Conclusion and Recommendations
For the routine analysis and molecular weight confirmation of this compound, Electrospray Ionization (ESI) is the recommended technique. Its soft ionization nature ensures the generation of an abundant protonated molecule, [M+H]⁺, providing a clear and accurate determination of the molecular weight. This is particularly advantageous in high-throughput screening environments common in drug discovery.
For in-depth structural elucidation and the identification of unknown related substances or metabolites, a combination of techniques is optimal. Electron Impact (EI) , especially when coupled with Gas Chromatography (GC-MS), can provide a rich and reproducible fragmentation pattern that serves as a valuable structural fingerprint. Alternatively, ESI coupled with tandem mass spectrometry (ESI-MS/MS) offers a more controlled and targeted approach to fragmentation, allowing for the systematic investigation of the molecule's structure.
Ultimately, the choice of ionization technique will depend on the specific analytical goal. By understanding the principles and expected outcomes of each method, researchers can make informed decisions to obtain the highest quality mass spectral data for this compound and its analogues.
References
- Thirumal, M., et al. (2016). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 1-4.
- El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 336-340.
- Jayed, M. F., et al. (2015). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. Science Publishing Group, 3(1), 1-8.
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde. Retrieved from [Link].
- National Center for Biotechnology Information. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1957–1963.
- National Center for Biotechnology Information. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Pharmacology, 13, 988358.
- Goolsby, B., & Brodbelt, J. S. (2001). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. Journal of Mass Spectrometry, 36(8), 896-905.
-
PubChem. (n.d.). 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde. Retrieved from [Link].
- ACS Publications. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(1), 443–464.
- MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2588.
- Zhang, R., et al. (2004). Electrospray Ionization Mass Spectrometry Studies of rhenium(I) Bipyridyl Complexes. European Journal of Mass Spectrometry, 10(5), 599-603.
- RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(10), 1185-1193.
- ACS Publications. (2000). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 104(23), 5449–5459.
- Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 336-340.
- MDPI. (2023). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I)
-
RosDok. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link].
- TSI Journals. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42.
- ResearchGate. (2019). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 11(10), 1537-1547.
- MDPI. (2017). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 22(9), 1488.
- ACS Publications. (2009). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A, 113(18), 5416–5424.
- ResearchGate. (2015). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. International Journal of Organic Chemistry, 5(2), 107-115.
- National Center for Biotechnology Information. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4243.
- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 4. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
- 5. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
A Comparative Crystallographic Guide to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Derivatives
This guide provides an in-depth comparative analysis of the X-ray crystallography of 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde derivatives. As a Senior Application Scientist, the goal is to synthesize technical accuracy with field-proven insights, offering a valuable resource for researchers, scientists, and drug development professionals. While a specific crystal structure for 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is not publicly available, this guide will leverage closely related analogs to illustrate the principles and comparative analysis of their solid-state structures. We will focus on chloro-substituted 7-azaindole-3-carbaldehydes as exemplary compounds to understand the crystallographic features of this important heterocyclic scaffold.
Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its structure, a fusion of a pyridine and a pyrrole ring, imparts unique electronic and hydrogen-bonding capabilities, making it a frequent component in a wide array of biologically active compounds, including kinase inhibitors and anti-cancer agents.[2] The introduction of a carbaldehyde group, as seen in this compound, provides a versatile synthetic handle for further molecular elaboration, allowing for the construction of diverse chemical libraries for drug discovery.[3]
Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount. It provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing, all of which can influence a compound's physicochemical properties, such as solubility and stability, and its biological activity through structure-based drug design.
This guide will comparatively analyze the X-ray crystallographic data of derivatives of the core 7-azaindole carbaldehyde structure to provide a framework for understanding the solid-state properties of this class of compounds.
Synthesis and Crystallization of 7-Azaindole Carbaldehyde Derivatives
The synthesis of 7-azaindole derivatives can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For instance, derivatives can be prepared from substituted 2-aminopyridines through cyclization reactions.[4]
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique is crucial and is typically determined empirically. Common crystallization methods for organic molecules like the 7-azaindole derivatives include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and subsequent crystal growth.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.
For the chloro-substituted 7-azaindole-3-carbaldehydes, single crystals suitable for X-ray diffraction have been successfully grown, providing the basis for the comparative analysis in this guide.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction Workflow
The determination of a crystal structure by X-ray diffraction follows a well-defined workflow. The protocol described here is a self-validating system, ensuring the integrity and accuracy of the obtained structural data.
Step 1: Crystal Selection and Mounting A suitable single crystal, typically with dimensions of 0.1-0.3 mm and free of visible defects, is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.
Step 2: Data Collection The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles. The diffraction spots are indexed to determine the unit cell parameters and the crystal lattice system.
Step 3: Data Reduction and Structure Solution The collected diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as polarization and absorption. The resulting data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.
Step 4: Structure Refinement The initial structural model is refined using a least-squares method. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the observed and calculated diffraction intensities. The quality of the final structure is assessed using metrics such as the R-factor.
Visualization of the Crystallographic Workflow
Caption: A flowchart illustrating the major stages of an X-ray crystallography experiment.
Comparative Crystal Structure Analysis: A Case Study of 5-Chloro-7-azaindole-3-carbaldehyde
To exemplify the type of structural information obtained from X-ray crystallography, we will examine the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde.[5] This compound serves as a valuable proxy for understanding the structural features of the broader class of 7-azaindole carbaldehydes.
Crystallographic Data Summary
| Parameter | 5-Chloro-7-azaindole-3-carbaldehyde[5] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.82810(12) |
| b (Å) | 12.7330(3) |
| c (Å) | 15.9167(5) |
| β (°) | 94.539(3) |
| Volume (ų) | 772.45(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.545 |
Molecular Geometry and Conformation
The X-ray analysis reveals that the 7-azaindole core, comprising the fused pyridine and pyrrole rings, is essentially planar. The bond lengths and angles within this bicyclic system are consistent with those of other reported 7-azaindole derivatives. For instance, the C5-Cl1 bond length of 1.7324(11) Å in 5-chloro-7-azaindole-3-carbaldehyde is in the typical range for chloro-substituted aromatic systems.[5] The presence of the chlorine atom at the 5-position does not induce significant strain or distortion in the ring system when compared to the unsubstituted 7-azaindole-3-carbaldehyde.[5]
Intermolecular Interactions and Crystal Packing
A key feature of the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde is the formation of hydrogen-bonded dimers.[5] The pyrrole N-H group of one molecule forms a hydrogen bond with the pyridine nitrogen atom of a neighboring molecule (N1–H1···N7′). This reciprocal hydrogen bonding leads to the formation of centrosymmetric dimers, a common supramolecular motif in 7-azaindole chemistry. These dimers are further organized in the crystal lattice through other weaker intermolecular interactions.
Computational studies comparing the 5-chloro and 4-chloro analogs suggest that the stability of different possible dimer conformations can be influenced by the position of the chloro substituent. For 5-chloro-7-azaindole-3-carbaldehyde, the dimer conformation observed in the crystal structure is computationally predicted to be the more stable one. In contrast, for the 4-chloro isomer, a different dimer conformation, with a 180° rotation of the aldehyde group, is predicted to be more stable.[5] This highlights how subtle changes in substitution patterns can influence the preferred solid-state arrangement.
Visualization of the Dimeric Structure
Sources
- 1. ajol.info [ajol.info]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. shd-pub.org.rs [shd-pub.org.rs]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde and Congeneric 7-Azaindoles in Medicinal Chemistry
Introduction: The 7-Azaindole Scaffold as a Privileged Structure
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a quintessential example of such a "privileged scaffold."[1][2] As a bioisostere of both indole and the purine system, it possesses a unique electronic architecture that facilitates critical interactions with a multitude of biological targets.[1][3] Its most celebrated role is in the design of kinase inhibitors, where the pyridine nitrogen and pyrrole N-H act as a bidentate hydrogen-bond donor-acceptor pair, effectively mimicking the adenine portion of ATP to anchor within the enzyme's hinge region.[1][4][5] This fundamental binding motif has been leveraged to develop numerous clinical candidates and approved drugs, including the BRAF inhibitor Vemurafenib and the JAK inhibitor Ruxolitinib.[1][6]
This guide provides a comparative analysis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde , a specifically functionalized derivative, against other key 7-azaindole analogs. We will dissect the influence of substitutions at various positions, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with a robust framework for strategic molecular design.
Featured Compound Profile: this compound
The subject of our focus, this compound, is a bifunctional building block. The C2-ethyl group introduces lipophilicity and steric bulk, which can be exploited to probe hydrophobic pockets within a target's active site. Simultaneously, the C5-carbaldehyde serves as a versatile chemical handle for subsequent elaboration, enabling the construction of diverse compound libraries through reactions like reductive amination, Wittig reactions, or condensations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [7] |
| Molecular Weight | 174.2 g/mol | [7] |
| CAS Number | 1246088-51-6 | [7] |
| Appearance | Solid (form) | |
| InChI Key | HDANOCTXZFZIHB-UHFFFAOYSA-N |
Comparative Analogs: A Study in Structure-Activity Relationships
To understand the unique contributions of the ethyl and carbaldehyde groups in our featured compound, we will compare it with several structural analogs. The selection of these analogs is crucial for elucidating the structure-activity relationship (SAR) of the 7-azaindole core. Research has shown that substitutions at positions 1, 3, and 5 are often most critical for modulating biological activity.[8][9]
-
1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (Parent Scaffold): This analog allows for a direct assessment of the C2-ethyl group's impact on potency, selectivity, and physicochemical properties.
-
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Comparing this isomer highlights the regiochemical importance of the aldehyde's position for synthetic utility and target engagement.[10][11]
-
Other 2-Substituted Analogs (e.g., Methyl, Phenyl): These compounds help build a broader SAR profile for the C2 position, informing on the optimal size and nature of the substituent for a given target.
-
Other 5-Substituted Analogs (e.g., Amide, Halogen): These derivatives showcase the versatility of the C5 position in generating compounds with diverse pharmacological profiles, from kinase inhibitors to CCR2 antagonists.[12][13]
Synthetic Strategies: Accessing the 7-Azaindole Core
The synthesis of the 7-azaindole scaffold, while historically challenging compared to standard indole syntheses, is now well-established through several robust methods.[1] Classic approaches like the Bartoli and Batcho-Leimgruber reactions are productive, while modern cross-coupling strategies have become prevalent.[1] A common and flexible route involves an initial Sonogashira coupling of a 3-halo-2-aminopyridine with a terminal alkyne, followed by a base- or acid-mediated cyclization to form the pyrrole ring.[14][15]
Caption: General workflow for the synthesis of 2-substituted 7-azaindoles.
Protocol 1: Synthesis of 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
This protocol describes a representative synthesis of a key intermediate, which can then be converted to the target carbaldehyde via chemistry such as a formylation reaction. This methodology is adapted from established procedures for 7-azaindole synthesis.[14][15]
-
Step A: Sonogashira Coupling:
-
To a degassed solution of 2-amino-5-bromo-3-iodopyridine (1.0 eq) in a 2:1 mixture of THF and triethylamine, add 1-butyne (1.5 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Rationale: This palladium- and copper-catalyzed reaction is a highly efficient method for forming the C-C bond between the pyridine ring and the alkyne.
-
Heat the reaction mixture at 60 °C under an inert atmosphere (N₂) for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through celite, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield 2-amino-5-bromo-3-(but-1-yn-1-yl)pyridine.
-
-
Step B: Intramolecular Cyclization:
-
Dissolve the product from Step A (1.0 eq) in anhydrous DMF.
-
Add potassium tert-butoxide (2.0 eq) portion-wise at 0 °C.
-
Rationale: The strong base deprotonates the amino group, which then acts as a nucleophile, attacking the proximal carbon of the alkyne in a 5-endo-dig cyclization to form the pyrrole ring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to afford the desired product, 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine.
-
Comparative Biological Activity: The Kinase Inhibition Paradigm
7-Azaindoles have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[8][16][17] Their most significant impact has been as kinase inhibitors.[5][18][19] The specific substitution pattern on the 7-azaindole core dictates the potency and selectivity against different kinases.
Caption: Competitive inhibition of a receptor tyrosine kinase by a 7-azaindole derivative.
Quantitative Comparison of Kinase Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various 7-azaindole derivatives against different kinases, illustrating the impact of substitution on activity.
| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Key Substituents | Reference |
| GSK1070916A | Aurora B | Potent (not specified) | N/A | [18] |
| Compound B13 | PI3Kγ | 0.5 | 3-pyridyl group | [19] |
| Compound 4h | FGFR1 | 7 | 1H-pyrrolo[2,3-b]pyridine core | [20] |
| Compound 30 | FGFR4 | Potent (not specified) | Covalent warhead | [21] |
| Ruxolitinib | JAK1/2 | Low nM | C3-cyclopentyl, C5-cyano | [6] |
| 7-azaindole deriv. 97 | JAK2 | 1 | C3-aryl group | [5] |
Analysis of Structure-Activity Relationships (SAR):
-
C2-Position: The introduction of an ethyl group, as in our featured compound, increases lipophilicity compared to an unsubstituted analog. This can enhance binding in hydrophobic sub-pockets of the ATP-binding site and improve cell permeability, but an excessively large group may cause steric clashes.
-
C3-Position: This position is frequently modified. As seen with PI3Kγ inhibitor B13 and JAK2 inhibitor 97, aryl or heterocyclic groups at C3 can drastically increase potency by forming additional interactions with the target protein.[5][19]
-
C5-Position: The C5 position is critical for achieving selectivity and potency. In Ruxolitinib, a cyano group at this position contributes to its JAK selectivity.[6] The aldehyde in our featured compound is a precursor, allowing for the installation of a wide range of functional groups to optimize interactions in this region.
Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a standard, high-throughput method to determine the IC₅₀ of a test compound against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the target kinase, a suitable peptide substrate, and ATP in assay buffer.
-
Self-Validation: Include a known potent inhibitor as a positive control and a DMSO-only solution as a negative control (0% inhibition). A "no enzyme" control is also necessary to determine background signal.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of each concentration of the test compound or control.
-
Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rationale: During incubation, the kinase phosphorylates the substrate by transferring a phosphate group from ATP, consuming ATP in the process.
-
Add 10 µL of a detection reagent (e.g., ADP-Glo™, Kinase-Glo®) to each well. This reagent quantifies the amount of ATP remaining or ADP produced.
-
Incubate as per the detection reagent manufacturer's instructions.
-
Read the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data by setting the negative control (DMSO) as 0% inhibition and the positive control as 100% inhibition.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Caption: Workflow for a typical in vitro fluorescence-based kinase inhibition assay.
Conclusion
This compound represents a highly valuable, yet underexplored, building block in medicinal chemistry. Its C2-ethyl group offers a handle to modulate lipophilicity and probe hydrophobic interactions, while the C5-carbaldehyde provides a reactive site for extensive chemical diversification. Comparative analysis with other 7-azaindole analogs reveals the profound impact of substitution patterns on biological activity, particularly in the context of kinase inhibition. The strategic placement of functional groups at the C2, C3, and C5 positions is paramount for achieving high potency and selectivity. By leveraging the synthetic and biological principles outlined in this guide, researchers can effectively utilize this and related 7-azaindole scaffolds to accelerate the discovery of novel and impactful therapeutic agents.
References
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link][8][9][16]
-
ResearchGate. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. [Link][4]
-
PubMed. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. [Link]
-
PubMed. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. [Link][12]
-
Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]
-
AACR Journals. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research. [Link][5][18]
-
PubMed. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. [Link][17]
-
National Institutes of Health. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [Link][19]
-
ResearchGate. (n.d.). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. [Link]
-
MDPI. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link][6]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. [Link]
-
Royal Society of Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. [Link][14]
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. [Link][3]
-
ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link][21]
-
ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. [Link]
-
European Patent Office. (2010). Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. [Link][13]
-
ResearchGate. (2025). Synthesis and pharmacological activities of 7-azaindole derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link][15]
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. [Link][10]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link][20]
-
NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. labsolu.ca [labsolu.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde (9CI) | 394223-03-1 [chemicalbook.com]
- 12. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
- 14. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 15. Azaindole synthesis [organic-chemistry.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activities of Substituted Pyrrolo[2,3-b]pyridines
For researchers, medicinal chemists, and drug development professionals, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold represents a privileged structure in modern pharmacology. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of biologically active agents. This guide provides an in-depth comparison of the diverse biological activities exhibited by substituted pyrrolo[2,3-b]pyridine derivatives, supported by experimental data and detailed protocols to empower your own research endeavors.
The Pyrrolo[2,3-b]pyridine Core: A Versatile Pharmacophore
The pyrrolo[2,3-b]pyridine scaffold is an isostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly minor change has profound effects on the molecule's properties, including its hydrogen bonding capacity and dipole moment. These alterations enhance its ability to interact with a wide array of biological targets, leading to a broad spectrum of activities. This guide will delve into a comparative analysis of its most prominent roles as an anticancer agent, a potent and selective kinase inhibitor, and an emerging antiviral and anti-inflammatory agent.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Substituted pyrrolo[2,3-b]pyridines have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key kinases involved in cancer progression and the induction of apoptosis.
Comparative Cytotoxicity against Various Cancer Cell Lines
The cytotoxic effects of substituted pyrrolo[2,3-b]pyridines have been evaluated against a range of human cancer cell lines. The table below summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds, showcasing the impact of different substitution patterns on their anticancer potency.
| Compound ID | R1-substituent | R2-substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | 2,6-dichlorophenyl | A549 (Lung) | 9.84 | [1] |
| 1b | H | 3,5-dimethoxyphenyl | A549 (Lung) | >10 | [1] |
| 2a | H | (E)-2-(3-methoxyphenyl)vinyl | 4T1 (Breast) | 5.2 | [2] |
| 2b | H | (E)-2-(4-fluorophenyl)vinyl | 4T1 (Breast) | 3.8 | [2] |
| 3a | - | - | Ovarian, Prostate, Breast | 0.15-1.78 | [3] |
| 4a | - | - | T47D, HCT 116 | - | [4] |
Note: The specific structures for each compound ID can be found in the corresponding reference. This table is a representative summary and not exhaustive.
The data indicates that substitutions on the pyrrolo[2,3-b]pyridine core significantly influence cytotoxic activity. For instance, the presence of electron-withdrawing groups on a phenyl substituent can enhance potency against certain cancer cell lines[1].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrrolo[2,3-b]pyridine compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the MTT cytotoxicity assay.
Kinase Inhibitory Activity: Targeting the Drivers of Disease
The pyrrolo[2,3-b]pyridine scaffold has proven to be exceptionally effective in the design of potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Comparative Inhibition of Key Kinases
The following table presents a comparison of the inhibitory activities (IC50 values) of various substituted pyrrolo[2,3-b]pyridine derivatives against a panel of important kinase targets.
| Compound ID | Target Kinase | Substitution Pattern | IC50 (nM) | Reference |
| 4h | FGFR1 | 5-(trifluoromethyl)-3-((E)-2-(3-methoxyphenyl)vinyl)-1H-pyrrolo[2,3-b]pyridine | 7 | [2][5] |
| 4h | FGFR2 | 5-(trifluoromethyl)-3-((E)-2-(3-methoxyphenyl)vinyl)-1H-pyrrolo[2,3-b]pyridine | 9 | [2][5] |
| 4h | FGFR3 | 5-(trifluoromethyl)-3-((E)-2-(3-methoxyphenyl)vinyl)-1H-pyrrolo[2,3-b]pyridine | 25 | [2][5] |
| 41 | GSK-3β | - | 0.22 | [6] |
| 46 | GSK-3β | - | 0.26 | [6] |
| 54 | GSK-3β | - | 0.24 | [6] |
| 1r | FMS | - | 30 | |
| 42 | Cdc7 | (Z)-2-(benzylamino)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)thiazol-4(5H)-one | 7 | |
| 11h | PDE4B | - | 110 | [7] |
Note: The specific structures for each compound ID can be found in the corresponding reference. This table is a representative summary and not exhaustive.
The data clearly demonstrates the remarkable potency and, in some cases, selectivity that can be achieved through strategic substitution on the pyrrolo[2,3-b]pyridine core. For example, compound 4h shows potent inhibition of FGFR1, 2, and 3, while compounds 41 , 46 , and 54 are nanomolar inhibitors of GSK-3β[2][5][6].
Signaling Pathways Targeted by Pyrrolo[2,3-b]pyridine Kinase Inhibitors
The therapeutic efficacy of these kinase inhibitors stems from their ability to modulate critical signaling pathways. Below are diagrams of key pathways often targeted by pyrrolo[2,3-b]pyridine derivatives.
Caption: The MAPK/ERK signaling pathway and a point of inhibition.
Caption: The canonical Wnt/β-catenin signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Principle: The assay quantifies the amount of ATP consumed or the amount of phosphorylated product formed during the kinase reaction. This can be measured using various detection methods, such as radioactivity, fluorescence, or luminescence.
Step-by-Step Methodology (Luminescence-based):
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (a peptide or protein), and ATP.
-
Compound Dilution: Prepare serial dilutions of the pyrrolo[2,3-b]pyridine compounds in the reaction buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP. Include a "no inhibitor" control and a "no enzyme" control.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add a detection reagent that measures the amount of ADP produced (which is proportional to kinase activity). Luminescence-based assays, such as ADP-Glo™, convert the generated ADP into a light signal.
-
Signal Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon
While the anticancer and kinase inhibitory properties of pyrrolo[2,3-b]pyridines are well-documented, their potential as antiviral and anti-inflammatory agents is an area of growing interest.
Antiviral Potential
Certain pyrrolo[2,3-b]pyridine derivatives have shown promising activity against various viruses. For example, some analogs have been evaluated for their ability to inhibit the replication of viruses such as the bovine viral diarrhea virus (BVDV), a surrogate for the hepatitis C virus[8]. More recently, some derivatives have been investigated for their potential to inhibit SARS-CoV-2 replication[9]. The mechanism of action often involves the inhibition of viral enzymes or host factors essential for viral replication.
Anti-inflammatory Effects
The anti-inflammatory properties of this scaffold are often linked to the inhibition of pro-inflammatory signaling pathways. For instance, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammation[7]. Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.
Experimental Protocol: Cell-Based Antiviral Assay
A common method to assess the antiviral activity of a compound is to measure its ability to protect cells from virus-induced cytopathic effect (CPE).
Principle: Many viruses cause visible damage to infected cells, known as CPE. An effective antiviral agent will prevent or reduce this CPE.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line in a 96-well plate and grow to a confluent monolayer.
-
Compound and Virus Addition: Pre-incubate the cells with serial dilutions of the pyrrolo[2,3-b]pyridine compounds for a short period. Then, infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the untreated control wells (typically 2-5 days).
-
CPE Evaluation: Observe the cells under a microscope to assess the extent of CPE. Alternatively, cell viability can be quantified using an MTT assay or a similar method.
-
Data Analysis: Determine the concentration of the compound that provides 50% protection against virus-induced CPE (the EC50 value).
Conclusion and Future Directions
The substituted pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive research into its kinase inhibitory and anticancer properties has yielded numerous potent compounds with clear structure-activity relationships. The emerging data on its antiviral and anti-inflammatory activities further underscores the broad therapeutic potential of this privileged heterocyclic system.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. Further exploration of their antiviral and anti-inflammatory potential is also warranted, with a focus on elucidating their mechanisms of action and identifying novel viral and host targets. The continued investigation of substituted pyrrolo[2,3-b]pyridines holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
References
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL not available)
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (URL not available)
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]
- Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2. (URL not available)
-
In vitro activity of target compounds 23f-q against three cell lines. ResearchGate. [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies | El-Mernissi | Moroccan Journal of Chemistry. [Link]
-
Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA | Request PDF. ResearchGate. [Link]
- A new class of pyrrolo[2,3- b ]quinoxalines: synthesis, anticancer and antimicrobial activities. (URL not available)
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. [Link]
-
Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold. PubMed. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
-
Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed. [Link]
-
Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides. PubMed. [Link]
-
Identification of a series of pyrrolo-pyrimidine based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication. PubMed Central. [Link]
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a series of pyrrolo-pyrimidine based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde Analogs as Kinase Inhibitors
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on conducting Structure-Activity Relationship (SAR) studies for a promising class of kinase inhibitors based on the 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde scaffold. We will delve into the strategic design, synthesis, and biological evaluation of analogs, offering field-proven insights and detailed, self-validating experimental protocols.
Introduction: The Privileged 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its unique structure, featuring a fused pyridine and pyrrole ring, makes it an exceptional bioisostere for purines and indoles.[1] A key feature is its ability to act as an excellent hinge-binding motif in the ATP-binding site of protein kinases.[2][3][4] The pyridine nitrogen serves as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor, allowing for a bidentate hydrogen bonding interaction that anchors the molecule in the active site.[5] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[3][6]
Our starting point, this compound, represents a strategic platform for developing novel kinase inhibitors. The 7-azaindole core provides the essential hinge-binding interactions, while the substituents at the C2 and C5 positions offer vectors for modification to enhance potency, selectivity, and pharmacokinetic properties. This guide will outline a systematic approach to exploring the SAR of this scaffold.
PART 1: Synthesis of the Core Scaffold
A robust and reproducible synthetic route to the parent scaffold is paramount. The following multi-step protocol is designed for efficiency and scalability.
Experimental Protocol: Synthesis of this compound
Rationale: This synthesis employs a Sonogashira coupling to install the ethyl-bearing alkyne, followed by a base-mediated cyclization to form the 7-azaindole ring. The final formylation at the C5 position is achieved via a Vilsmeier-Haack reaction, which is effective for electron-rich heterocycles.[7][8]
Step 1: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-iodopyridine (1.0 eq), CuI (0.05 eq), and Pd(PPh₃)₂Cl₂ (0.02 eq).
-
Add dry, degassed triethylamine (TEA, 3.0 eq) and THF (10 mL/g of starting material).
-
Slowly add 1-butyne (1.2 eq) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature, filter through a pad of Celite®, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 2-amino-3-(but-1-yn-1-yl)pyridine.
Step 2: Cyclization to form 2-Ethyl-7-azaindole
-
Dissolve the product from Step 1 in anhydrous THF (15 mL/g).
-
Add potassium tert-butoxide (t-BuOK, 1.5 eq) portion-wise at room temperature.
-
Heat the mixture to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford 2-Ethyl-1H-pyrrolo[2,3-b]pyridine.
Step 3: Vilsmeier-Haack Formylation
-
In a flame-dried, three-neck flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 10 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.[9]
-
Dissolve the 2-Ethyl-1H-pyrrolo[2,3-b]pyridine from Step 2 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40 °C for 2-3 hours.
-
Cool the reaction in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Basify the mixture with 2M NaOH solution until pH ~9-10.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the final product, this compound.
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity (>95%).
Caption: Synthetic workflow for the core scaffold.
PART 2: Strategy for SAR Exploration
A systematic exploration of chemical space around the core scaffold is essential for identifying analogs with improved properties. We propose focusing on two primary vectors: the C5-aldehyde and the C2-ethyl group.
Caption: Key modification points on the scaffold.
Vector 1: C5-Position - Bioisosteric Replacement of the Aldehyde
The C5-aldehyde is a key interaction point but can also be a metabolic liability or lead to off-target reactivity. Replacing it with various bioisosteres can improve stability, modulate polarity, and introduce new hydrogen bonding interactions.[10][11]
Proposed Analogs:
-
Nitrile (CN): A smaller, linear hydrogen bond acceptor.
-
Carboxamide (CONH₂): Introduces both H-bond donor and acceptor capabilities.
-
N-methyl Carboxamide (CONHMe): Reduces H-bond donor capacity, probes for steric hindrance.
-
Oxime (CH=NOH): Can exist as E/Z isomers, offers different vector for H-bonding.
-
1,2,4-Oxadiazole: A stable heterocyclic ring that can mimic the electronic properties of an amide or ester.[10]
Vector 2: C2-Position - Probing the Hydrophobic Pocket
The C2-ethyl group likely occupies a hydrophobic pocket in the kinase active site. Modifying its size, shape, and lipophilicity can significantly impact potency and selectivity.
Proposed Analogs:
-
Methyl (Me): Reduces steric bulk.
-
Cyclopropyl (cPr): Introduces conformational rigidity and a different spatial arrangement.
-
Isopropyl (iPr): Increases steric bulk.
-
tert-Butyl (tBu): Probes the size limits of the hydrophobic pocket.
-
Phenyl (Ph): Introduces potential for pi-stacking interactions.
PART 3: Biological Evaluation - A Validated Protocol
To compare the performance of the synthesized analogs, a robust and reproducible in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[2][3]
Experimental Protocol: In Vitro Kinase Inhibition using ADP-Glo™ Assay
Principle: This is a two-step assay. First, the kinase reaction occurs, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then quantified in a luciferase-based reaction. The resulting luminescence is proportional to the ADP produced and thus to the kinase activity.[12]
Materials:
-
Synthesized inhibitor compounds (dissolved in 100% DMSO)
-
Target Kinase (e.g., FGFR1, JAK1, etc.)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP (Ultra-Pure)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating:
-
Create a serial dilution series of your inhibitor compounds in DMSO (e.g., 10-point, 3-fold dilutions starting from 1 mM).
-
Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate.
-
Include "Max Activity" controls (DMSO only) and "No Enzyme" controls (DMSO only).
-
-
Kinase Reaction:
-
Prepare a Kinase/Substrate master mix in Kinase Reaction Buffer.
-
Prepare an ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors are accurately measured.[13]
-
Add the Kinase/Substrate mix to all wells except the "No Enzyme" controls.
-
Initiate the reaction by adding the ATP solution to all wells. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate at room temperature for 40 minutes to deplete all unconsumed ATP.[6]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate-reading luminometer (e.g., GloMax® or similar).
-
-
Data Analysis:
-
Subtract the average signal from the "No Enzyme" wells from all other wells.
-
Normalize the data by setting the average "Max Activity" (DMSO only) signal to 100% activity and the signal from a high concentration of a known potent inhibitor to 0% activity.
-
Plot the normalized % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
-
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
PART 4: Data Comparison and SAR Interpretation
The following table presents hypothetical but plausible data for our proposed analog series against a representative tyrosine kinase. This data is designed to illustrate how SAR trends can be identified and interpreted.
| Analog ID | Modification (C2) | Modification (C5) | IC₅₀ (nM) | Ligand Efficiency (LE) | Interpretation Notes |
| 1 (Parent) | Ethyl | Aldehyde (-CHO) | 250 | 0.35 | Moderate starting point activity. |
| 2a | Ethyl | Nitrile (-CN) | 150 | 0.38 | Nitrile is a good H-bond acceptor; improved potency. |
| 2b | Ethyl | Carboxamide (-CONH₂) | 25 | 0.46 | Key Interaction: Additional H-bond donor/acceptor is highly favorable. |
| 2c | Ethyl | N-methyl Amide (-CONHMe) | 95 | 0.40 | Methyl group introduces slight steric clash or loss of key H-bond. |
| 2d | Ethyl | 1,2,4-Oxadiazole | 180 | 0.35 | Heterocycle is tolerated but offers no advantage over nitrile. |
| 3a | Methyl | Carboxamide (-CONH₂) | 45 | 0.46 | Smaller C2 group is well-tolerated, maintains high potency. |
| 3b | Cyclopropyl | Carboxamide (-CONH₂) | 15 | 0.49 | Optimal Fit: Rigid cyclopropyl group likely orients optimally in the hydrophobic pocket. |
| 3c | Isopropyl | Carboxamide (-CONH₂) | 60 | 0.43 | Increased bulk at C2 begins to reduce potency. |
| 3d | Phenyl | Carboxamide (-CONH₂) | 350 | 0.34 | Large phenyl group is detrimental, likely due to steric hindrance. |
Interpretation of SAR Trends:
-
C5 Position is Critical for Potency: The data clearly shows that modifying the C5-aldehyde is a successful strategy. The conversion to a primary carboxamide (Analog 2b ) results in a 10-fold increase in potency. This strongly suggests the amide group engages in a crucial hydrogen bond interaction within the active site that the aldehyde cannot.
-
C2 Pocket Favors Small, Rigid Groups: With the optimal C5-carboxamide in place, modifications at the C2 position reveal preferences for the adjacent hydrophobic pocket. While methyl (3a ) is tolerated, the cyclopropyl group (3b ) provides a significant boost in activity. This indicates that the pocket is relatively small and benefits from the conformational constraint of the cyclopropyl ring. Larger groups like isopropyl (3c ) and especially phenyl (3d ) are poorly tolerated, confirming steric limitations.
-
Lead Candidate: Based on this hypothetical study, Analog 3b (2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide) emerges as the most promising lead compound for further optimization and in vivo testing.
Conclusion
This guide provides a structured methodology for prosecuting an SAR campaign starting from the this compound scaffold. By systematically modifying the C2 and C5 positions and employing a robust, validated biochemical assay, researchers can efficiently navigate the chemical space to identify potent and selective kinase inhibitors. The hypothetical data demonstrates that significant gains in potency can be achieved by replacing the C5-aldehyde with a hydrogen-bonding group like a carboxamide and by optimizing the size and conformation of the C2-substituent. This strategic approach, grounded in established medicinal chemistry principles, paves the way for the development of next-generation therapeutics.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Zask, A., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 356-361. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
Kappe, C. O. (2000). The Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Kuchar, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A Novel One-Pot Process for the Synthesis of N-Alkylazaindoles and N-Alkylindoles. Organic Letters, 8(15), 3307–3310. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Duduti, V., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1528-1534. [Link]
-
Brown, D. G., & Wobst, P. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 526-554). Elsevier. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Zhang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(6), 660-665. [Link]
-
Liu, Y., et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 8(40), 22596-22607. [Link]
-
Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(8), 1249. [Link]
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-997. [Link]
Sources
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. content.protocols.io [content.protocols.io]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. promega.com [promega.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone for the development of potent and selective therapeutics, including kinase inhibitors and other targeted agents. The biological activity of these molecules is exquisitely sensitive to their substitution patterns and, crucially, their purity. For a key intermediate such as 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental prerequisite for the reliability of subsequent synthetic transformations and the integrity of biological data.
This guide provides an in-depth comparison of orthogonal analytical techniques for the purity determination of synthesized this compound. We will delve into the rationale behind the selection of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and comparative data to inform your analytical strategy.
The Synthetic Landscape: Plausible Routes and Potential Impurities
A robust purity assessment strategy begins with an understanding of the synthetic route and the likely impurities that may arise. While numerous methods exist for the synthesis of the 7-azaindole core, a plausible pathway to this compound involves a multi-step sequence. A common approach is the construction of the substituted pyrrole ring onto a pyridine precursor, followed by functionalization.
A likely synthetic approach would be the Sonogashira coupling of a suitably protected 2-amino-5-bromo-3-iodopyridine with an ethyl-substituted alkyne, followed by a base- or acid-catalyzed cyclization to form the 2-ethyl-7-azaindole core.[1] The final introduction of the carbaldehyde group at the C5 position is often achieved via a Vilsmeier-Haack formylation.[2][3][4][5]
This synthetic pathway, while effective, can introduce a spectrum of impurities that must be identified and quantified:
-
Starting Materials: Incomplete consumption of the pyridine precursors or the ethyl-alkyne.
-
Reaction Intermediates: Uncyclized alkynylpyridine intermediates.
-
Isomeric Byproducts: Misdirected formylation at other positions on the electron-rich pyrrole ring, although the 5-position is generally favored.
-
Over-reaction Products: Potential diformylation under harsh conditions.
-
Reagent- and Catalyst-Related Impurities: Residual palladium catalyst from the Sonogashira coupling, and byproducts from the Vilsmeier-Haack reagent.
-
Degradation Products: The aldehyde functionality can be susceptible to oxidation to the corresponding carboxylic acid.
Orthogonal Analytical Approaches for Purity Determination
To ensure a comprehensive and reliable purity assessment, it is imperative to employ at least two orthogonal analytical techniques. Orthogonal methods rely on different physicochemical principles for separation and detection, thus providing a more complete picture of a sample's purity. Here, we compare Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) as primary quantitative methods, supplemented by Mass Spectrometry (MS) for identity confirmation and impurity identification.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity Analysis
RP-HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and reproducibility.[6][7] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength determined from the UV spectrum of the main compound (e.g., 254 nm and 310 nm).
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
dot graph "RP-HPLC_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.0];
subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#E8F0FE"; "Prep" [label="Dissolve Sample in\nAcetonitrile/Water"]; }
subgraph "cluster_hplc" { label="HPLC Analysis"; style="rounded"; bgcolor="#E6F4EA"; "Inject" [label="Inject onto C18 Column"]; "Separate" [label="Gradient Elution"]; "Detect" [label="UV Detection"]; "Inject" -> "Separate" -> "Detect"; }
subgraph "cluster_data" { label="Data Analysis"; style="rounded"; bgcolor="#FEF7E0"; "Integrate" [label="Integrate Peak Areas"]; "Calculate" [label="Calculate % Purity"]; "Integrate" -> "Calculate"; }
"Prep" -> "Inject"; "Detect" -> "Integrate"; }
Caption: Workflow for RP-HPLC Purity Analysis.
The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
| Analyte | Retention Time (min) | Peak Area (%) |
| Synthesized Batch | ||
| This compound | 12.5 | 98.5 |
| Impurity 1 (less polar) | 14.2 | 0.8 |
| Impurity 2 (more polar) | 8.7 | 0.7 |
| High-Purity Reference Standard | ||
| This compound | 12.5 | >99.9 |
Causality Behind Experimental Choices: The use of a C18 column is standard for moderately polar compounds like the target molecule. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. TFA is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination Method
qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds.[8][9][10][11][12] Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR can provide an absolute purity value by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized compound into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
dot graph "qNMR_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.0];
subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#E8F0FE"; "Weigh_Analyte" [label="Accurately Weigh Analyte"]; "Weigh_Standard" [label="Accurately Weigh Internal Standard"]; "Dissolve" [label="Dissolve in Deuterated Solvent"]; "Weigh_Analyte" -> "Weigh_Standard" -> "Dissolve"; }
subgraph "cluster_nmr" { label="NMR Analysis"; style="rounded"; bgcolor="#E6F4EA"; "Acquire" [label="Acquire 1H NMR Spectrum\n(long relaxation delay)"]; }
subgraph "cluster_data" { label="Data Analysis"; style="rounded"; bgcolor="#FEF7E0"; "Integrate" [label="Integrate Analyte and Standard Peaks"]; "Calculate" [label="Calculate Purity using Formula"]; "Integrate" -> "Calculate"; }
"Dissolve" -> "Acquire"; "Acquire" -> "Integrate"; }
Caption: Workflow for qNMR Purity Analysis.
The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istandard) * (Nstandard / Nanalyte) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
| Parameter | Synthesized Batch | High-Purity Reference Standard |
| qNMR Purity (%) | 98.2% | >99.5% (by qNMR) |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer ensures better signal dispersion and sensitivity. A long relaxation delay is crucial for accurate integration, as it allows all protons to fully relax between pulses. The internal standard must be stable, non-volatile, and have signals that do not overlap with the analyte's signals.
Mass Spectrometry (MS): Identity Confirmation and Impurity Identification
While not a primary quantitative technique for purity in this context, MS is indispensable for confirming the identity of the synthesized compound and for identifying unknown impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
-
Instrumentation: A mass spectrometer, often coupled to an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode ESI is typically effective for nitrogen-containing heterocycles.
-
Analysis:
-
Full Scan: To determine the molecular weight of the main component and detect any impurities.
-
Tandem MS (MS/MS): To fragment the molecular ion and obtain structural information for both the main compound and any co-eluting impurities.
-
-
Expected Mass: The calculated exact mass of this compound (C10H10N2O) is 174.0793. The protonated molecule [M+H]+ should be observed at m/z 175.0871.
-
Fragmentation Pattern: The fragmentation pattern in MS/MS can provide structural confirmation. Common fragmentation pathways for such structures may involve the loss of the ethyl group, the aldehyde group, or fragmentation of the pyrrolopyridine ring system.[13][14]
dot graph "MS_Analysis_Logic" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.0];
"Sample" [label="LC Eluent"]; "ESI" [label="Electrospray Ionization"]; "Full_Scan" [label="Full Scan MS"]; "MS_MS" [label="Tandem MS (MS/MS)"]; "MW_Confirmation" [label="Molecular Weight Confirmation"]; "Impurity_Detection" [label="Impurity Detection"]; "Structure_Elucidation" [label="Structural Elucidation of Impurities"];
"Sample" -> "ESI"; "ESI" -> "Full_Scan"; "Full_Scan" -> "MW_Confirmation"; "Full_Scan" -> "Impurity_Detection"; "Impurity_Detection" -> "MS_MS"; "MS_MS" -> "Structure_Elucidation"; }
Caption: Logical Flow of MS-based Analysis.
Comparative Summary and Recommendations
| Feature | RP-HPLC | qNMR | Mass Spectrometry (MS) |
| Principle | Differential partitioning | Nuclear magnetic resonance | Mass-to-charge ratio |
| Quantitation | Relative (area %) | Absolute | Primarily qualitative; can be quantitative with standards |
| Strengths | High resolution, high sensitivity, automation | High precision, no need for identical standard | High sensitivity, structural information |
| Limitations | Requires response factor correction for accuracy | Lower sensitivity than HPLC, potential for overlap | Not inherently quantitative without specific calibration |
| Best For | Routine purity checks, separating isomers | Purity assignment of reference standards, orthogonal check | Identity confirmation, impurity identification |
Senior Application Scientist's Recommendation:
For a comprehensive and defensible purity assessment of this compound, a dual-pronged approach is recommended:
-
Primary Purity by RP-HPLC: Utilize a validated RP-HPLC method for routine analysis and to establish the purity profile, including the detection and relative quantification of impurities.
-
Orthogonal Confirmation by qNMR: Employ qNMR to assign an absolute purity value to a representative batch, which can then serve as an in-house reference standard. This provides an independent and highly accurate confirmation of the purity determined by HPLC.
-
Impurity Identification by LC-MS: Use LC-MS to obtain the molecular weights of impurities detected by HPLC and to gain structural insights through MS/MS fragmentation, which is crucial for understanding and optimizing the synthetic process.
By integrating these orthogonal techniques, researchers and drug development professionals can ensure the highest level of confidence in the purity of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream research and development efforts.
References
-
Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. Available at: [Link]
-
JEOL. (2022). qNMR - Quantitative Analysis by NMR. Available at: [Link]
-
Leboho, T. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Advances, 3(48), 25675-25685. Available at: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]
-
Cushman, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9221-9223. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available at: [Link]
-
Zhang, Y., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 6(38), 24827-24838. Available at: [Link]
-
Raval, P. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1431-1436. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available at: [Link]
-
Guéret, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-492. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2010). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 15(3), 1885-1899. Available at: [Link]
-
Kumar, A., et al. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(1), 41. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231. Available at: [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21541-21553. Available at: [Link]
- Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization.
-
NIST. 1H-Pyrrole, 2-ethyl-. NIST WebBook. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Patil, P. G., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(1), 1-10. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]
-
Al-Omar, M. A., et al. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules, 15(1), 241-251. Available at: [Link]
-
Akbas, E., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and its some novel reactions. International Journal of Organic Chemistry, 3(3), 187-193. Available at: [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 339-345. Available at: [Link]
-
Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 211-217. Available at: [Link]
-
NIST. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST WebBook. Available at: [Link]
-
NIST. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. NIST WebBook. Available at: [Link]
-
Narva, S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link]
Sources
- 1. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. article.sapub.org [article.sapub.org]
- 14. lifesciencesite.com [lifesciencesite.com]
A Comparative Guide to the Development and Validation of Analytical Methods for 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[2][4] This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into their respective strengths, limitations, and the causal logic behind experimental design for this specific analyte.
The Foundation: Principles of Analytical Method Validation
Before comparing techniques, it is crucial to understand the performance characteristics that define a validated method. The ICH Q2(R2) guideline provides a harmonized approach to demonstrating that an analytical procedure is fit for purpose.[1][2] The core parameters are interconnected and collectively ensure the reliability of analytical data.
Caption: Key validation parameters as defined by ICH Q2(R2).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Reverse-Phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical analysis for non-volatile organic molecules. For 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, which possesses aromatic character and moderate polarity, RP-HPLC with UV detection is the presumptive method of choice for quantifying the active pharmaceutical ingredient (API) and its potential impurities.
Causality Behind Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. Its nonpolar nature will retain the analyte based on hydrophobic interactions with the pyrrolopyridine core and the ethyl group.
-
Mobile Phase: A gradient of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is optimal. The gradient allows for the elution of potential impurities with a wide range of polarities. A buffer (e.g., phosphate or formate) is essential to control the ionization state of the pyrrolopyridine nitrogen, ensuring reproducible retention times and sharp peak shapes.
-
Detection: The conjugated aromatic system of the molecule is expected to have a strong UV chromophore. A photodiode array (PDA) detector is superior to a single-wavelength UV detector as it provides spectral data, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities (specificity).
Proposed HPLC Method Protocol (Starting Point)
| Parameter | Recommended Condition | Justification |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the basic nitrogen, improving peak shape. Volatile and MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 10% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions | Ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility of retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detector | PDA/UV at an appropriate maximum wavelength (e.g., ~254 nm or determined by UV scan) | Maximizes sensitivity and allows for peak purity analysis. |
| Sample Diluent | 50:50 Acetonitrile:Water | Ensures sample solubility and compatibility with the initial mobile phase. |
Validation Strategy for HPLC
-
Specificity: Analyze a placebo (if in formulation), a spiked sample with known impurities, and a sample subjected to stress conditions (acid, base, oxidation, heat, light). The method is specific if the main peak is resolved from all other peaks and the PDA detector confirms peak purity.
-
Linearity: Prepare a series of at least five concentrations of the analyte, typically from 50% to 150% of the expected working concentration. The method is linear if the plot of peak area versus concentration yields a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo or blank matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. Acceptance criteria are typically 98.0% to 102.0% recovery.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of the same sample or nine determinations across the specified range. The relative standard deviation (RSD) should typically be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results are compared to assess the method's reproducibility.
-
-
LOD & LOQ: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 (LOD) and 10:1 (LOQ). These are crucial for impurity analysis.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±10%) to ensure the method's performance remains acceptable.
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatiles and Identity Confirmation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[5][6] Its suitability for this compound depends on the compound's thermal stability and volatility. Given its structure, the analyte is likely to be sufficiently volatile and stable for GC analysis, making this a viable alternative, especially for identifying volatile organic impurities or for trace analysis.
Causality Behind Method Design:
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a capillary column. As components elute, they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint.[6][7]
-
Applicability: Aromatic aldehydes are routinely analyzed by GC-MS.[8][9] The primary risk is thermal degradation in the high-temperature injector. A lower injection temperature or a gentler injection technique (like cool-on-column) might be necessary if degradation is observed.
Proposed GC-MS Method Protocol (Starting Point)
| Parameter | Recommended Condition | Justification |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard, low-polarity column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C (or optimized based on stability studies) | Ensures complete vaporization without causing thermal degradation. |
| Oven Program | Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min | A typical temperature program to separate the analyte from potential lower and higher boiling impurities. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Scan Range | 40-400 m/z | Covers the expected molecular ion and key fragments of the analyte and related impurities. |
Validation Strategy for GC-MS
Validation for GC-MS follows similar principles to HPLC but with an emphasis on mass spectral data.
-
Specificity: This is a major strength of GC-MS. Specificity is demonstrated by the unique retention time and the characteristic mass spectrum of the analyte. The method is specific if no interfering peaks with similar mass spectra are observed at the same retention time in a blank or placebo matrix.
-
Linearity, Accuracy, Precision: These are validated similarly to HPLC, using the peak area from the total ion chromatogram (TIC) or, for higher selectivity, a selected ion monitoring (SIM) approach.
NMR Spectroscopy: The Gold Standard for Identity and an Absolute Quantitative Method
NMR spectroscopy is unparalleled for unambiguous structure elucidation.[10][11][12][13][14] For identity testing, a simple ¹H NMR spectrum is definitive. Furthermore, Quantitative NMR (qNMR) is emerging as a powerful primary analytical method that can determine the purity (or potency) of a substance without requiring an identical reference standard of that substance, a significant advantage in early-phase development.[15][16][17][18]
Causality Behind Method Design:
-
Principle of qNMR: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] By adding a certified internal standard of known purity and concentration to a sample of the analyte, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both compounds.[18]
-
Applicability: qNMR is ideal for characterizing new chemical entities and reference materials. It is a non-destructive technique and can provide structural and quantitative information in a single experiment.[18]
Workflow for Method Development and Validation
Caption: A typical workflow for quantitative NMR (qNMR) analysis.
Proposed qNMR Protocol (Purity Assay)
-
Selection of Internal Standard (IS): Choose a certified standard (e.g., maleic acid, dimethyl sulfone) that is stable, non-volatile, has signals that do not overlap with the analyte, and is soluble in the same deuterated solvent.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh a similar mass of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Set the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (both analyte and IS). This ensures complete relaxation and accurate integration. A D1 of 30-60 seconds is common.
-
Use a 90° pulse angle to maximize the signal.
-
-
Data Processing:
-
Carefully phase the spectrum and apply a high-order polynomial baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aldehyde proton) and a signal for the internal standard.
-
-
Calculation:
-
The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.
-
Validation Strategy for qNMR
-
Specificity: Demonstrated by the resolution of the chosen analytical signals from any other signals in the spectrum.
-
Accuracy: Verified by analyzing a sample of known, high purity or by comparing the qNMR result to that of a fully validated orthogonal method like HPLC.
-
Precision: Assessed by preparing and analyzing multiple (e.g., n=6) independent samples. RSD should be very low, often <1%.
-
Linearity: Can be demonstrated by varying the mass ratio of the analyte to the internal standard and showing a linear response.
Comparative Guide: Selecting the Right Method
The choice of analytical method is dictated by its intended purpose. No single method is superior in all aspects; they are complementary tools in the analytical scientist's arsenal.
| Feature | HPLC-UV/PDA | GC-MS | Quantitative NMR (qNMR) |
| Primary Application | Purity & Impurity Quantification , Assay, Stability Testing | Identification of volatile impurities, Identity confirmation | Absolute Purity/Potency Assay , Reference Standard Characterization, Identity |
| Key Strength | Robust, highly reproducible, excellent for impurity profiling, high throughput. | Unmatched specificity for identification due to mass spectrum, high sensitivity.[6] | Primary method (no analyte standard needed) , non-destructive, provides structural info.[17][18] |
| Potential Limitation | Requires an analyte-specific reference standard for quantification. | Analyte must be thermally stable and volatile; potential for on-column degradation.[6] | Lower throughput, requires specialized expertise, lower sensitivity than chromatographic methods. |
| Specificity | Good (based on retention time and UV spectrum). Can be fooled by co-eluting peaks. | Excellent (based on retention time and unique mass fragmentation pattern). | Excellent (based on unique chemical shifts and coupling constants). |
| Typical Sensitivity | Low ng range (LOQ). | pg to low ng range (LOQ). | µg range (requires more sample). |
| Reference Standard | Required for quantification. | Required for quantification, but not for tentative identification (library match). | Not required for the analyte; requires a certified internal standard. |
Conclusion
For the comprehensive analysis of this compound, a multi-faceted approach is recommended.
-
HPLC with PDA detection should be developed and validated as the primary method for routine quality control, specifically for determining purity and quantifying related impurities in release and stability testing. Its robustness and suitability for impurity profiling make it indispensable.
-
Quantitative NMR (qNMR) serves as the ideal orthogonal method for the absolute purity assignment of the primary reference standard. This is a critical step, as the accuracy of the HPLC method relies entirely on the purity of this standard.
-
NMR Spectroscopy (¹H and ¹³C) is the definitive method for identity confirmation.
-
GC-MS is a valuable secondary tool for investigating potential volatile impurities that may not be detected by HPLC and for providing additional, confirmatory identification data.
By developing and validating a suite of these complementary methods, researchers and drug developers can build a robust and scientifically sound analytical control strategy, ensuring the quality, safety, and efficacy of the final drug product and satisfying global regulatory expectations.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
-
Webster, G. K., & Kumar, S. (2015). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
E-Substances. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Gundluru, M. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
-
Lee, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Lee, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]
-
Ozseven, A. (2025). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. [Link]
-
JCPS. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Jia, W., et al. (2019). Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
-
Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. [Link]
-
Al-Heetimi, F. A. H., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
-
Osolodkin, D. I., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Medicinal Chemistry Research. [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. qbdgroup.com [qbdgroup.com]
- 4. database.ich.org [database.ich.org]
- 5. medium.com [medium.com]
- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. GCMS Section 6.11.4 [people.whitman.edu]
- 8. commons.und.edu [commons.und.edu]
- 9. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. jchps.com [jchps.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 15. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
This document provides a detailed protocol for the safe and compliant disposal of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS No. 1246088-51-6) and associated waste materials. As a heterocyclic compound incorporating both a pyridine ring and an aldehyde functional group, this substance requires careful handling based on the known hazards of its constituent chemical classes. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal practices mitigate risks to personnel, the facility, and the environment.
Hazard Identification and Essential Risk Assessment
Proper disposal begins with a thorough understanding of the material's risks. While comprehensive toxicological data for this specific molecule may be limited, its known GHS classification and the properties of related pyridine and aldehyde compounds provide a strong basis for a conservative risk assessment.
The primary known hazards are related to its irritant properties.[1] The compound is classified with the GHS07 pictogram, indicating that it is an irritant and may have other less severe toxic effects.[1][2]
| GHS Hazard Information for this compound | |
| Pictogram | GHS07 (Exclamation Mark)[1][2] |
| Signal Word | Warning [1][2] |
| Hazard Statements | H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |
| Precautionary Statements | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[3] |
Inferred Hazards from Analogous Compounds:
-
Pyridine Derivatives: Pyridine and its derivatives are often flammable, toxic, and known irritants.[4][5] They are typically classified as hazardous waste, requiring disposal via licensed facilities.[6][7]
-
Aldehydes: Aldehydes as a class can be reactive and susceptible to oxidation.[8] While this compound is a solid, related volatile aldehydes can pose inhalation risks.
Given these factors, all waste containing this compound must be treated as hazardous chemical waste.
Immediate Safety & Spill Management
Prior to handling, ensure all required safety measures are in place. In the event of an accidental release, a clear and immediate response is critical to minimize exposure and contamination.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling the pure compound or its waste. The rationale for each is to create a complete barrier against the identified hazards.
| PPE Item | Specification | Justification |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields.[4] | Protects against splashes and airborne particles, addressing the H319 "serious eye irritation" hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber).[9] | Prevents direct skin contact, addressing the H315 "skin irritation" hazard. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[9] |
| Body Protection | Standard laboratory coat.[4] | Protects clothing and underlying skin from contamination. |
| Respiratory | Use only in a certified chemical fume hood.[4][5][9] | Prevents inhalation of any dust or vapors, addressing the H335 "respiratory irritation" hazard. |
Spill Neutralization and Cleanup
For small spills within a chemical fume hood:
-
Restrict Access: Ensure the area is secure and personnel are alerted.
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite or sand.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[8]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as contaminated hazardous waste.
-
Report: Inform your institution's Environmental Health and Safety (EHS) department of the spill, regardless of size.
For large spills, evacuate the area immediately and contact your EHS emergency line.
Core Disposal Protocol: From Benchtop to EHS Pickup
The following step-by-step protocol ensures waste is handled in a compliant and safe manner from the moment it is generated. The entire process is predicated on the principle of waste segregation to ensure compatibility and proper final disposal.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation
All items that have come into contact with the compound are considered hazardous waste. Segregate them at the point of generation:
-
Unused or Expired Solid: The pure chemical compound.
-
Contaminated Solids: Items such as gloves, pipette tips, absorbent pads, and weighing papers.
-
Contaminated Liquids: Any solutions containing the compound. Further segregate these into aqueous and organic solvent streams as required by your institution. Do not mix this waste stream with other incompatible chemicals, especially strong acids or oxidizers.[9]
Step 2: Container Selection
The integrity of the waste container is critical to prevent leaks.
-
Primary Container: Use a sealable, airtight container made of a compatible material.[9]
-
Material Compatibility: The choice of container material prevents degradation and potential release.
| Container Material | Compatibility Rating | Rationale & Comments |
| High-Density Polyethylene (HDPE) | Good | Generally good resistance to a wide range of chemicals. A cost-effective and safe primary choice for solid and aqueous waste. |
| Glass (Borosilicate) | Excellent | Highly inert to organic compounds. Recommended for waste dissolved in organic solvents. Must have a compatible cap liner (e.g., PTFE). |
| Polypropylene (PP) | Good | Similar to HDPE, offers good chemical resistance. |
| Low-Density Polyethylene (LDPE) | Fair | May be suitable for short-term storage of solid waste but is less robust than HDPE. Not recommended for organic solvent solutions. |
Source: Adapted from general chemical compatibility charts.[10]
Step 3: Waste Labeling
Properly label the container before adding any waste. The label must be clear, legible, and permanently affixed.
-
Write "Hazardous Waste" .
-
List the full chemical name: "this compound" .
-
Indicate the hazard(s): "Irritant" .
-
List all other components of the waste stream (e.g., "Methanol," "Water").
Step 4: Accumulation and Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Location: The SAA should be at or near the point of generation, typically within a chemical fume hood.[5]
-
Containment: Place containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[12]
Step 5: Arranging Final Disposal
Once a waste container is full or the project is complete, arrange for pickup through your institution's EHS department.[13] Complete a chemical collection request form as required, ensuring all contents are accurately declared.[9]
The Science of Final Disposition: High-Temperature Incineration
The most common and effective method for the final disposal of organic chemical waste, including pyridine derivatives, is high-temperature incineration.[6] This process utilizes controlled combustion to break down hazardous organic molecules into simpler, less toxic substances like carbon dioxide, water, and nitrogen oxides.
-
Mechanism: In a thermal oxidizer, the waste is subjected to high temperatures in the presence of oxygen, leading to the complete oxidation of the organic compounds.
-
Operating Conditions: For non-halogenated organic waste, typical incinerator temperatures range from 870°C to 980°C (1600°F to 1800°F) with a sufficient residence time (e.g., 0.75 seconds) to ensure a destruction efficiency of 98% or higher.[14][15] This compound is non-halogenated, so it does not require the even higher temperatures (≥1100°C) needed for chlorinated or brominated waste to prevent the formation of persistent organic pollutants.[16][17]
-
Regulatory Compliance: Disposal via a licensed hazardous waste management company ensures that the incineration process and subsequent treatment of flue gases comply with all local, state, and federal environmental regulations.[7]
By adhering to this comprehensive guide, you ensure the safe management and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Incineration - Zero Waste Europe. (n.d.). Retrieved from [Link]
- Banner, P. (1986). Incineration Techniques for Control of Volatile Organic Compound Emissions.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2003). Air Pollution Control Technology Fact Sheet: Thermal Incinerator. EPA-452/F-03-022. Retrieved from [Link]
-
Verdeil, J. (n.d.). Basic principles of waste incineration. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Pyridine Tox Profile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21873680, 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-(3-methylbutyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Safe Work Australia. (2014). GHS Hazardous Chemical Information List. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]
-
University of Louisville. (n.d.). Waste Disposal Manual. Retrieved from [Link]
-
Aladdin. (n.d.). This compound. Retrieved from [Link]
-
Patil, S. A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545–1551. Retrieved from [Link]
Sources
- 1. This compound | 1246088-51-6 [amp.chemicalbook.com]
- 2. 1H-Pyrrolo 2,3-b pyridine-5-carbaldehyde AldrichCPR 849067-90-9 [sigmaaldrich.cn]
- 3. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. calpaclab.com [calpaclab.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. louisville.edu [louisville.edu]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. tandfonline.com [tandfonline.com]
- 15. epa.gov [epa.gov]
- 16. zerowasteeurope.eu [zerowasteeurope.eu]
- 17. basel.int [basel.int]
Personal protective equipment for handling 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
A Researcher's Guide to Safely Handling 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
As researchers and scientists in drug development, our pursuit of novel therapeutics often involves synthesizing and handling new chemical entities. This compound, a member of the pyrrolopyridine class of compounds, represents a scaffold of significant interest in medicinal chemistry due to the biological activities of its derivatives.[1][2][3] The responsible and safe handling of such compounds is paramount to both personal safety and the integrity of our research. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical structures.
Hazard Assessment and Risk Mitigation
Before any procedure involving this compound, a thorough risk assessment is mandatory. This involves understanding the potential hazards and implementing control measures to minimize risk.
Potential Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, based on data for pyridine and related aldehydes.[8][9] Overexposure could potentially lead to symptoms such as nausea, headache, and nervous system effects.[9]
-
Irritation: Likely to cause skin and serious eye irritation.[7][9][10][11] May also cause respiratory irritation.[10][11]
-
Flammability: While the flammability of this specific compound is not documented, pyridine is a flammable liquid.[5][12] Therefore, it is prudent to treat this compound as potentially combustible and to avoid sources of ignition.[12][13]
-
Reactivity: The reactivity of this compound is not fully characterized. However, it should be stored away from strong oxidizing agents, acids, and bases.[9][12]
Risk Mitigation Strategy: A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[14][15] | To protect against splashes and potential vapors that can cause serious eye irritation.[7][9][10] |
| Hands | Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for handling pyridine.[9] Nitrile gloves may offer limited protection for short-term use, but compatibility should be verified.[9][14] Double gloving may be necessary for added protection.[15] | To prevent skin absorption, which is a potential route of exposure.[9] |
| Body | A fully buttoned, flame-resistant lab coat.[14] | To protect the skin from splashes and contamination. |
| Respiratory | All work should be conducted in a certified chemical fume hood.[4][9] If there is a risk of exceeding exposure limits, a respirator may be required, and personnel must be enrolled in a respiratory protection program.[9][14] | To prevent inhalation of potentially harmful vapors or dust.[4][5] |
| Feet | Closed-toe shoes made of a non-porous material.[14][15] | To protect against spills. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational plan is crucial for ensuring safety during the handling of this compound.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[9]
-
Ventilation Check: Before starting any work, ensure the chemical fume hood is functioning correctly.[4]
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]
-
Spill Kit: Have a spill kit readily available, containing absorbent materials like sand or vermiculite.[4]
3.2. Handling Procedure:
The following workflow diagram illustrates the key steps for safely handling the compound.
Caption: A workflow for the safe handling of this compound.
3.3. Spill Response:
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Evacuate: If the spill is large or you are not trained to handle it, evacuate the area and alert your supervisor.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4]
-
Collect: Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report all spills to the appropriate safety personnel.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Pathway:
Caption: A decision tree for the proper disposal of waste.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Never dispose of this compound or its waste down the sanitary sewer.[4]
-
Segregate Waste: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[9]
-
Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures. Contact your local environmental health and safety department for guidance.[4]
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, and seek immediate medical attention.[9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][7] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile.
- Washington State University.
- A-Z Chemical. This compound.
- ChemSupply Australia. (2024, June 26).
- MATERIAL SAFETY D
- Carl ROTH.
- CHEMM. Personal Protective Equipment (PPE).
- US EPA. (2025, September 12). Personal Protective Equipment.
- University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment.
- Sigma-Aldrich. (2025, December 22).
- University of California, Berkeley. Personal Protective Equipment (PPE): Glove Selection.
- Fisher Scientific.
- Environmental Health and Safety.
- PubChem. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde.
- ResearchGate.
- Jubilant Ingrevia.
- MDPI. (2023, April 28).
- Fluorochem. (2024, December 19). Safety Data Sheet: 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde.
- Fisher Scientific. (2009, September 26).
- PMC - PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- ResearchGate.
- PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde.
- Sigma-Aldrich. 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde AldrichCPR.
- PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 13. fishersci.com [fishersci.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
